Cynarin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1S,2S,3S,4R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,3-dihydroxy-1-methoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-17(16(23)24)7-6-12(14(21)15(17)22)26-13(20)5-3-9-2-4-10(18)11(19)8-9/h2-5,8,12,14-15,18-19,21-22H,6-7H2,1H3,(H,23,24)/b5-3+/t12-,14-,15+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHHXBFGSLWQB-DAAOGKKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(C(C1O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]1(CC[C@H]([C@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cynarin Biosynthesis in Artichoke (Cynara cardunculus var. scolymus): A Technical Guide
Introduction
The globe artichoke (Cynara cardunculus var. scolymus) is a significant source of bioactive phenolic compounds, which are central to its medicinal properties. Among these, cynarin (B1669657) (1,3-O-dicaffeoylquinic acid) is a key derivative of caffeoylquinic acid renowned for its hepatoprotective, choleretic, and antioxidant activities.[1][2] The biosynthesis of this compound is a complex process rooted in the phenylpropanoid pathway, culminating from the synthesis of its direct precursor, chlorogenic acid (5-O-caffeoylquinic acid).[1][3] Understanding this pathway is critical for the genetic improvement of artichoke varieties and for optimizing the production of these high-value nutraceuticals.
This technical guide provides a detailed overview of the this compound biosynthesis pathway in artichoke, including the core enzymatic steps, regulatory mechanisms, quantitative data on key components, and detailed experimental protocols for analysis.
Core Biosynthesis Pathway
The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into two major stages: the synthesis of the precursor chlorogenic acid (CGA) via the phenylpropanoid pathway, and the subsequent acylation of CGA to form this compound.
Stage 1: Phenylpropanoid Pathway to Chlorogenic Acid (CGA)
The synthesis of CGA, the direct precursor to this compound, involves the following key enzymes and intermediates[4][5][6]:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid and ammonia.[7]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroylshikimate.
-
p-Coumaroyl Ester 3′ Hydroxylase (C3′H): Another P450 enzyme that hydroxylates the p-coumaroyl moiety of p-coumaroylshikimate to a caffeoyl group, yielding caffeoylshikimate.[4][8]
-
Hydroxycinnamoyl-CoA Quinate Transferase (HQT): This key enzyme catalyzes the final step in the main CGA biosynthesis route by transferring the caffeoyl group from caffeoyl-CoA to quinic acid, forming 5-O-caffeoylquinic acid (chlorogenic acid).[4][9] Artichoke possesses multiple HQT isoforms (e.g., HQT1, HQT2) with varying substrate affinities.[4]
Stage 2: Conversion of Chlorogenic Acid to this compound
This compound (1,3-dicaffeoylquinic acid) is formed from its precursor, chlorogenic acid.[1][3] This conversion is hypothesized to be the result of monocaffeoylquinic acid acylation with caffeoyl-CoA.[10] Evidence suggests that an acyltransferase, potentially an HQT isoform, catalyzes the transfer of a second caffeoyl group to the chlorogenic acid molecule.[4] The stable overexpression of artichoke HQT1 in Nicotiana has been shown to result in a higher production of both CGA and this compound, indicating that HQT1 is directly or indirectly involved in this final step.[4][9]
Caption: Core biosynthesis pathway of this compound from L-phenylalanine in artichoke.
Regulation of the Biosynthesis Pathway
The biosynthesis of this compound and its precursors is tightly regulated by developmental cues and environmental stimuli. One of the most significant regulatory factors is abiotic stress, particularly ultraviolet (UV) radiation.
UV-C Light Induction: Exposure to UV-C light has been shown to consistently and significantly increase the levels of dicaffeoylquinic acids, including this compound, in artichoke leaves.[1][3] This response is mediated by the upregulation of genes encoding key enzymes in the phenylpropanoid pathway. Real-time PCR experiments have demonstrated a marked increase in the expression of HCT and HQT in UV-C treated leaves.[11] The molecular mechanism likely involves the UV-B photoreceptor UVR8, which, upon activation, interacts with downstream signaling components to activate transcription factors like HY5. These transcription factors then bind to the promoters of biosynthetic genes (e.g., PAL, C4H, 4CL, HCT, HQT), inducing their expression and leading to an accumulation of protective phenolic compounds.[12][13]
Caption: Simplified signaling cascade for UV-C induction of this compound biosynthesis.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for modeling and engineering the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of Recombinant HQT Isoforms from Artichoke This table summarizes the Michaelis-Menten kinetics for two Hydroxycinnamoyl-CoA Quinate Transferase (HQT) enzymes identified in artichoke, demonstrating their substrate preferences.
| Enzyme | Acyl Donor Substrate | Acyl Acceptor Substrate | K_m_ (μM) | V_max_ (nkat/mg protein) |
| HQT1 | Caffeoyl-CoA | Quinate | 10 ± 1 | 10.3 ± 0.6 |
| Caffeoyl-CoA | Shikimate | 120 ± 10 | 0.8 ± 0.1 | |
| p-Coumaroyl-CoA | Quinate | 15 ± 2 | 4.8 ± 0.3 | |
| p-Coumaroyl-CoA | Shikimate | 140 ± 15 | 0.3 ± 0.05 | |
| HQT2 | Caffeoyl-CoA | Quinate | 20 ± 2 | 0.8 ± 0.1 |
| Caffeoyl-CoA | Shikimate | 150 ± 20 | No Activity | |
| p-Coumaroyl-CoA | Quinate | 10 ± 1 | 5.2 ± 0.4 | |
| p-Coumaroyl-CoA | Shikimate | 100 ± 12 | 0.5 ± 0.08 | |
| Data sourced from Sonnante et al. (2010).[4] |
Table 2: Concentration of this compound and Chlorogenic Acid in Artichoke Leaves This table shows the content of this compound and chlorogenic acid in artichoke leaves at different time points after transplanting, demonstrating the dynamic nature of their accumulation.
| Days After Transplanting (ATD) | Treatment | Chlorogenic Acid (mg/100g FW) | This compound (mg/100g FW) |
| 60 | Control | 205.5 a | 50.8 a |
| 75 | Control | 190.7 a | 45.3 a |
| 90 | Control | 140.3 b | 30.5 b |
| 105 | Control | 125.8 b | 25.2 b |
| Data adapted from Sharaf-Eldin et al. (2007). Means with the same letter are not significantly different.[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Protocol 1: Quantification of Caffeoylquinic Acids by HPLC
This protocol describes a standard method for the extraction and quantification of this compound and chlorogenic acid from artichoke leaf tissue.
-
Sample Preparation and Extraction:
-
Harvest fresh artichoke leaves and immediately freeze them in liquid nitrogen.
-
Lyophilize the frozen tissue and grind it into a fine powder using a mortar and pestle or a ball mill.
-
Weigh approximately 100 mg of dried powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (B129727) (v/v) containing 0.1% formic acid.
-
Vortex thoroughly and sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
System: Agilent 1200 series or equivalent, equipped with a diode array detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-30 min: Linear gradient from 30% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 330 nm.
-
Quantification: Generate a standard curve using authentic standards of this compound and chlorogenic acid of known concentrations (e.g., 1-100 µg/mL). Calculate concentrations in the samples based on peak area.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Novel hydroxycinnamoyl-coenzyme A quinate transferase genes from artichoke are involved in the synthesis of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The isolation and mapping of a novel hydroxycinnamoyltransferase in the globe artichoke chlorogenic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light regulates the synthesis and accumulation of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Multifaceted Hepatoprotective Mechanisms of Cynarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarin (B1669657) (1,3-O-dicaffeoylquinic acid), a bioactive compound predominantly found in artichoke (Cynara scolymus L.), has garnered significant scientific interest for its potential therapeutic applications, particularly in liver health.[1][2] Preclinical evidence strongly suggests that this compound exerts a protective effect on liver cells through a complex interplay of antioxidant, anti-inflammatory, and metabolic regulatory pathways.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on hepatocytes, with a focus on key signaling pathways, detailed experimental methodologies for their investigation, and a summary of quantitative data from relevant studies.
Core Mechanisms of Action at the Cellular Level
This compound's hepatoprotective effects are not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected signaling cascades within liver cells. These mechanisms collectively contribute to the mitigation of cellular stress, reduction of inflammation, and restoration of metabolic homeostasis.
Antioxidant and Cytoprotective Effects via Keap1/Nrf2 Pathway Activation
A primary mechanism of this compound's hepatoprotective activity is its ability to bolster the endogenous antioxidant defense system through the activation of the Keap1/Nrf2 signaling pathway.[4] Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound has been shown to interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression.[4] This cascade ultimately enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Signaling Pathway Diagram: Keap1/Nrf2 Activation by this compound
Caption: this compound disrupts the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and antioxidant gene expression.
Regulation of Lipid Metabolism and Amelioration of Steatosis
This compound has demonstrated a significant impact on lipid metabolism within hepatocytes, making it a promising candidate for addressing conditions like non-alcoholic fatty liver disease (NAFLD).[1] Its effects are mediated, in part, through the modulation of the AMP-activated protein kinase (AMPK) and sirtuin 3 (SIRT3) signaling pathways.[4]
AMPK, a key cellular energy sensor, is activated by this compound.[4] Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis.[5] Furthermore, this compound-mediated activation of the AMPK/SIRT3 pathway enhances the transcription of downstream antioxidant proteins, contributing to the inhibition of lipid peroxidation.[4]
Signaling Pathway Diagram: this compound's Effect on Lipid Metabolism via AMPK/SIRT3
Caption: this compound activates the AMPK/SIRT3 pathway, inhibiting lipid synthesis and peroxidation.
Modulation of Inflammatory and Cell Survival Pathways: PI3K/Akt and MAPK
This compound also influences inflammatory responses and cell survival signaling in hepatocytes, primarily through the modulation of the PI3K/Akt and MAPK pathways.[1] Studies have shown that this compound can inhibit the expression of AKT1 and MAPK1.[1] While the PI3K/Akt pathway is generally associated with cell survival, its dysregulation can contribute to pathological conditions. Similarly, the MAPK pathway is involved in a wide range of cellular processes, including inflammation and apoptosis. By inhibiting these pathways, this compound may help to control inflammation and prevent uncontrolled cell proliferation in the context of liver disease.
Signaling Pathway Diagram: this compound's Modulation of PI3K/Akt and MAPK Pathways
Caption: this compound inhibits the PI3K/Akt and MAPK signaling pathways in liver cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key biomarkers of liver function and cellular health.
Table 1: Effect of this compound on Liver Enzyme Levels
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Alanine Aminotransferase (ALT) | NAFLD Model Cells | This compound | Significantly reduced | [1] |
| Aspartate Aminotransferase (AST) | NAFLD Model Cells | This compound | Significantly reduced | [1] |
| Alanine Aminotransferase (ALT) | Human Clinical Trials (Artichoke Extract) | Artichoke Supplementation | Significantly reduced (P = .016) | [6] |
| Aspartate Aminotransferase (AST) | Human Clinical Trials (Artichoke Extract) | Artichoke Supplementation | Significantly reduced (P = .001) | [6] |
Table 2: Effect of this compound on Signaling Molecules and Oxidative Stress Markers
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| AKT1 mRNA Expression | NAFLD Model Cells | This compound | Significantly reduced (P < 0.01) | [1] |
| MAPK1 mRNA Expression | NAFLD Model Cells | This compound | Significantly reduced (P < 0.01) | [1] |
| AKT1 Protein Expression | NAFLD Model Cells | This compound | Significantly reduced (P < 0.01) | [1] |
| MAPK1 Protein Expression | NAFLD Model Cells | This compound | Significantly reduced (P < 0.01) | [1] |
| Malondialdehyde (MDA) | Rat Hepatocytes | 3 µM this compound | Reduced t-BPH induced production | [2] |
| Malondialdehyde (MDA) | Rat Liver Tissue | 1.5 g/kg Cynara scolymus extract | Significantly lower | [7] |
| Superoxide Dismutase (SOD) | Rat Liver Tissue | 1.5 g/kg Cynara scolymus extract | Significantly increased | [7] |
| Catalase (CAT) | Rat Liver Tissue | 1.5 g/kg Cynara scolymus extract | Significantly increased | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on liver cells.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods depending on the assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of target genes such as AKT1 and MAPK1.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.
-
Primer Sequences (Human):
-
Thermocycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to ensure product specificity.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
-
Experimental Workflow: qRT-PCR
References
- 1. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Cynaroside regulates the AMPK/SIRT3/Nrf2 pathway to inhibit doxorubicin-induced cardiomyocyte pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of Cynara scolymus L. supplementation on liver enzymes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hepatocurative effects of Cynara scolymus L. leaf extract on carbon tetrachloride-induced oxidative stress and hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. origene.com [origene.com]
The Pharmacological Landscape of Cynarin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarin (B1669657) (1,3-O-dicaffeoylquinic acid) and its derivatives, a class of phenolic compounds predominantly found in artichoke (Cynara scolymus), have garnered significant scientific interest for their diverse and potent pharmacological properties. These compounds, including the notable sesquiterpene lactone cynaropicrin, exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects.
Hepatoprotective Effects
This compound and its analogues have long been recognized for their significant hepatoprotective activities.[1] They have demonstrated the ability to protect liver cells from damage induced by various toxins, such as carbon tetrachloride (CCl4), and to promote liver regeneration.[1] The primary mechanism underlying this effect is their potent antioxidant activity, which mitigates oxidative stress, a key factor in liver pathogenesis.[2]
One of the active ingredients in artichoke, this compound, has shown significant liver-protecting and regenerating effects, similar to silymarin.[1] Studies have shown that this compound exhibits hepatoprotective activity against CCl4 toxicity in rat hepatocytes.[3]
Quantitative Data on Hepatoprotective Effects
| Compound/Extract | Model | Key Findings | Reference |
| This compound | CCl4-induced toxicity in isolated rat hepatocytes | Showed a cytoprotective effect. | [1] |
| Artichoke Leaf Extract | CCl4-induced oxidative stress in rats | Reduced lipid peroxidation and had positive effects on DNA damage repair pathways.[2] | [2] |
| Cynara cardunculus Extract | High-Fat Diet-induced NAFLD in rats | Dose-dependently antagonized metabolic alterations and improved liver steatosis. | [4] |
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This protocol outlines a standard in vivo method to assess the hepatoprotective effects of this compound derivatives.
1. Animal Model:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
2. Induction of Hepatotoxicity:
-
A single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight), diluted 1:1 in olive oil, is administered to induce acute liver injury.
3. Treatment:
-
Test compounds (this compound derivatives) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses for a specified period before or after CCl4 administration.
-
A control group receives the vehicle only.
-
A positive control group may receive a known hepatoprotective agent like silymarin.
4. Sample Collection and Analysis:
-
After the treatment period, animals are euthanized, and blood and liver tissue samples are collected.
-
Serum Analysis: Levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), as well as bilirubin, are measured to assess liver function.
-
Tissue Analysis:
-
A portion of the liver is fixed in 10% formalin for histopathological examination (H&E staining) to observe cellular damage.
-
Another portion is homogenized to measure markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
-
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Antioxidant Properties
The antioxidant capacity of this compound derivatives is a cornerstone of their pharmacological effects. The presence of multiple hydroxyl groups on the aromatic rings of their caffeoylquinic acid moieties enables them to effectively scavenge free radicals.[3]
This compound has demonstrated strong antioxidant activities against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.[3] Its antioxidant activity is reported to be stronger than the standard antioxidant Trolox in scavenging ABTS radicals.[3] Furthermore, this compound can inhibit linoleic acid oxidation and scavenge hydroxyl and superoxide anions.[3]
Quantitative Data on Antioxidant Activity
| Compound | Assay | IC50 / EC50 Value | Reference |
| This compound | DPPH radical scavenging | IC50: 40 µM | [3] |
| This compound | ABTS radical scavenging | IC50: 12 µM | [3] |
| This compound | Inhibition of t-BPH induced MDA production in rat hepatocytes | EC50: 15.2 µg/ml | [3] |
| Artichoke Extract | DPPH radical scavenging (pectinase enzyme extract) | IC50: 30.0 mg/L | [5] |
| Artichoke Extract | FRAP assay (pectinase enzyme extract) | IC50: 77.8 mg/L | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details a common in vitro method to evaluate the antioxidant potential of this compound derivatives.
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) at various concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
-
96-well microplate or spectrophotometer cuvettes.
-
Spectrophotometer or microplate reader.
2. Procedure:
-
A specific volume of the test compound solution at different concentrations is added to the wells of a microplate or cuvettes.
-
An equal volume of the DPPH solution is added to each well/cuvette.
-
A blank is prepared with the solvent and DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
3. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Effects
This compound derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
This compound has been shown to suppress the lipopolysaccharide (LPS)-induced increase in the expression of vascular cell adhesion molecule-1 (VCAM-1) and proinflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in human endothelial cells.[6][7] A significant part of this anti-inflammatory action is mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[6][8] this compound achieves this by upregulating mitogen-activated protein kinase phosphatase 3 (MKP-3), which in turn negatively regulates the p38 and NF-κB pathways.[6][7] Furthermore, this compound and cyanidin (B77932) have been found to downregulate the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme.[9] this compound was identified as the most effective among several artichoke compounds in reducing iNOS activity, with an effective concentration of 3 µM.[3]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a cell-based assay to investigate the anti-inflammatory effects of this compound derivatives.
1. Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.
2. Treatment:
-
Cells are pre-treated with various concentrations of the test compounds (this compound derivatives) for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
A control group is treated with the vehicle, and another group is stimulated with LPS only.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Western Blot Analysis for NF-κB Pathway:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key proteins in the NF-κB pathway, such as phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.
-
A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
The protein bands are visualized using a chemiluminescence detection system.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of this compound derivatives, particularly their ability to modulate neurotransmitter release.
This compound has been found to inhibit the exocytotic release of glutamate (B1630785) from rat cortical nerve terminals (synaptosomes).[8] This effect is mediated through the suppression of P/Q-type Ca2+ channels, which leads to the inhibition of Protein Kinase A (PKA) activation.[8] The inhibition of PKA subsequently attenuates the phosphorylation of synapsin I and SNAP-25, proteins crucial for synaptic vesicle availability and fusion, thereby reducing glutamate exocytosis.[8]
Experimental Workflow: Glutamate Release Assay from Synaptosomes
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Natural Sources, Distribution, and Analysis of Cynarin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarin (B1669657), chemically known as 1,3-di-O-caffeoylquinic acid, is a prominent bioactive compound belonging to the hydroxycinnamic acid class.[1] It is a derivative of caffeic acid and is recognized for a range of pharmacological activities, including hepatoprotective, choleretic, antioxidant, and cholesterol-lowering properties.[2][3][4] Although often associated with artichoke leaf extract, this compound's natural occurrence is not exclusive to this plant. This technical guide provides an in-depth overview of the primary plant sources of this compound, its distribution within these plants, quantitative data, and the experimental protocols used for its extraction and analysis.
Natural Sources and Distribution of this compound
This compound is synthesized in a variety of plant species, though its concentration can vary significantly based on the species, cultivar, plant part, and even growing conditions.
Primary Source: Cynara Species
The most well-documented and richest sources of this compound belong to the Cynara genus, particularly the globe artichoke.
-
Cynara cardunculus var. scolymus (Globe Artichoke): This is the most famous source of this compound.[2][3] The compound is distributed throughout the plant, but concentrations differ markedly between the leaves, heads (bracts and receptacle), and floral stems.
-
Leaves: Artichoke leaves are consistently reported as a primary source of this compound and are often used for medicinal extracts.[5][6][7][8][9] They contain a complex mixture of caffeoylquinic acids, flavonoids, and sesquiterpenes.[3][7]
-
Heads (Capitula): The edible portion of the artichoke, including the fleshy bracts and receptacle, also contains this compound.[8][10] Some studies have found that the common caffeoylquinic acid is more prevalent in heads than in leaves, though this can be cultivar-dependent.[10]
-
Floral Stems: In certain cultivars, caffeoylquinic acids, including this compound, can be more abundant in the floral stems.[10][11]
-
-
Cynara cardunculus var. altilis (Cardoon): Cardoon, a close relative of the globe artichoke, also contains a range of polyphenolic compounds, including this compound.[12]
It is important to note that some research suggests this compound (1,3-di-O-caffeoylquinic acid) may not be inherently present in high concentrations in fresh artichoke but can be formed as an artifact during aqueous extraction through the transesterification of 1,5-di-O-caffeoylquinic acid.[13][14]
Other Documented Plant Sources
While the Cynara genus is the primary source, this compound has been identified and quantified in other plants:
-
Helianthus annuus (Sunflower): Sunflower sprouts, in particular, have been identified as being rich in this compound.[15][16][17] This discovery highlights their potential as a functional food for delivering this bioactive compound.
-
Arctium lappa (Burdock): The roots of the burdock plant are a source of various bioactive compounds, including this compound and its precursor, chlorogenic acid.[18]
-
Gundelia tournefortii (Tumble Thistle): Analysis of this edible plant has also confirmed the presence of this compound.[19]
Quantitative Data on this compound Content
The concentration of this compound is highly variable. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Various Plant Species
| Plant Species | Plant Part | This compound Content | Condition | Reference |
| Cynara scolymus L. | Leaves | 2908.07 µg/mL (in extract) | - | [5] |
| Cynara scolymus L. | Leaves | 156.3 ± 2.3 mg/kg | Dry Material | [7] |
| Cynara scolymus L. (Cultivar GU) | Leaves (Vegetative Stage) | 1873 - 3052 mg/kg | - | [20] |
| Cynara scolymus L. (Cultivar GA) | Leaves (Reproductive Stage) | 1599 - 4257 mg/kg | - | [20] |
| Cynara scolymus L. (Cultivar OV) | Leaves (Reproductive Stage) | 482 - 734 mg/kg | - | [20] |
| Cynara cardunculus (Solid Waste) | Bracts & Stems | 634.5 ± 4.8 mg/kg | Fresh Weight | [21] |
| Arctium lappa L. | Roots | up to 173.68 µg/g | Dried Powder | [18] |
| Cynara scolymus L. | Head (Edible Portion) | 2 - 20 µg/g | Dry Weight | [22] |
Table 2: Distribution of Caffeoylquinic Acids in Cynara scolymus L. (Artichoke)
| Plant Part | 1,3-di-O-caffeoylquinic acid (this compound) | 5-O-caffeoylquinic acid (Chlorogenic Acid) | Reference |
| Leaves Extract | 2908.07 µg/mL | 5222.42 µg/mL | [5] |
| Friable Callus Extract | 3205.15 µg/mL | Not specified as high | [5] |
| Leaves (Organic Farming) | Content increased by 12% vs. conventional | Content increased by 31% vs. conventional | [23] |
| Floral Stem | Lower concentration | Higher concentration | [11] |
| Receptacle & Inner Bracts | Higher concentration | Higher concentration | [11] |
Biosynthesis of this compound
This compound, as a dicaffeoylquinic acid, is synthesized via the phenylpropanoid pathway. This pathway produces various phenolic compounds in plants. The biosynthesis starts from the amino acid phenylalanine. A key precursor to this compound is chlorogenic acid (5-O-caffeoylquinic acid). The formation of chlorogenic acid involves enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl-transferase (HCT) and hydroxycinnamoyl-CoA quinate hydroxycinnamoyl-transferase (HQT).[24] this compound is then formed through the addition of a second caffeoyl group to the quinic acid core. The biosynthesis of these compounds can be induced by stress factors, such as UV-C radiation, which has been shown to consistently increase the levels of dicaffeoylquinic acids in artichoke leaves.[25]
Caption: Simplified biosynthetic pathway of this compound from phenylalanine.
Experimental Protocols
Accurate quantification of this compound requires robust extraction and analytical methods.
Extraction Methodologies
The choice of extraction method is critical for maximizing the yield of this compound from plant material.
-
Ultrasonic-Assisted Extraction (UAE):
-
Protocol Example (from Burdock Roots):
-
Combine 1 part dried, ground plant material with 30 parts 95% ethanol (B145695) (w/v).[18]
-
Perform extraction in an ultrasonic bath (e.g., 300 W, 40 kHz) at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 120 minutes).[18]
-
Centrifuge the resulting mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) prior to analysis.[26]
-
-
Protocol Example (from Echinacea Roots):
-
Submit 100 mg of dried, ground root material to ultrasonic extraction with 10 mL of methanol/water (70:30, v/v).[26]
-
Repeat the extraction twice for 10 minutes each.[26]
-
Combine the extracts, centrifuge at 4000 rpm for 10 minutes, and bring the supernatant to a final volume of 30 mL.[26]
-
Filter prior to HPLC analysis.[26]
-
-
-
Enzyme-Assisted Extraction:
-
Conventional Solid-Liquid Extraction:
Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC-UV/DAD):
-
Sample Preparation (from Plasma):
-
Purify biological samples using solid-phase extraction (SPE) with alumina.[3][6]
-
Mix a 70 µL aliquot of plasma with 30 µL of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina.[3]
-
Shake for 5 minutes and centrifuge. Wash the precipitate with water.
-
Elute this compound with 70 µL of phosphoric acid (0.4 M), shake, and centrifuge.[3][6]
-
Inject a 20 µL aliquot into the HPLC system.[6]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with water/methanol/acetic acid (78.5:20:2.5, v/v/v).[6]
-
Detection: UV or Diode Array Detector (DAD) set at 316-330 nm.[6][27]
-
Quantification: Based on a calibration curve generated from pure this compound standards.[6]
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Methodology: This technique offers higher sensitivity and specificity.
-
Chromatographic separation is performed on a reversed-phase UHPLC system.[19]
-
MS detection is performed using a triple quadrupole mass spectrometer.[19]
-
Multiple Reaction Monitoring (MRM) is used to quantify the analytes by monitoring specific precursor-to-product ion transitions.[19] This method is fully validated for linearity, accuracy, precision, and limits of detection and quantification.[19]
-
-
Caption: A typical workflow for the extraction and quantification of this compound.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. latamjpharm.org [latamjpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cynara.net [cynara.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. Functional and Therapeutic Potential of Cynara scolymus in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-rich sunflower (Helianthus annuus) sprouts possess both antiglycative and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 18. Assessment of Ethanolic Extraction of Chlorogenic Acid, this compound, and Polyphenols from Burdock (Arctium lappa L.) Roots Under Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. Extraction and Characterization of Artichoke (Cynara cardunculus L.) Solid Waste from the Industrial Processing of Fresh-Cut Products for Nutraceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 4.3. Extraction of Plant Material [bio-protocol.org]
- 27. [Development and validation of method for the determination of this compound, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of Cynarin: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Molecular Interactions Between Cynarin (B1669657) and Key Protein Targets
Audience: Researchers, scientists, and drug development professionals.
This compound, a bioactive compound predominantly found in artichokes, has garnered significant interest in the scientific community for its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of in silico docking studies of this compound with its target proteins, offering valuable insights for researchers and professionals in drug discovery and development. Through a detailed examination of molecular interactions, binding affinities, and relevant signaling pathways, this document aims to elucidate the mechanisms underlying this compound's pharmacological effects and to provide a framework for future research.
Executive Summary
In silico molecular docking simulations have been instrumental in identifying and characterizing the interactions between this compound and a range of protein targets implicated in various pathological conditions. These studies have revealed that this compound exhibits favorable binding affinities with key proteins involved in metabolic diseases, inflammation, and cancer. This guide summarizes the quantitative data from these docking studies, details the experimental methodologies, and visualizes the associated signaling pathways and workflows to provide a thorough understanding of this compound's potential as a therapeutic agent.
Target Proteins and Binding Affinities
Molecular docking studies have identified several key protein targets of this compound. A significant area of research has been its potential in the treatment of Non-alcoholic Fatty Liver Disease (NAFLD), where it has been shown to interact with multiple proteins.[1] Additionally, its role in modulating inflammatory and oxidative stress pathways has been highlighted through its interaction with components of the NF-κB and Nrf2 signaling cascades.[3]
Quantitative Docking Data
The binding efficacy of this compound to its target proteins is quantified by docking scores, which estimate the binding affinity. A lower binding energy or a higher docking score generally indicates a more stable and favorable interaction. The following tables summarize the available quantitative data from in silico docking studies of this compound with its target proteins.
| Target Protein | PDB ID | Docking Score/Binding Energy | Software/Method | Reference |
| GSK3B | 4J1R | > 5 (Total Score) | Sybyl x 2.1.1 (surfex-dock) | [1] |
| MAPK1 | Not Specified | > 5 (Total Score) | Sybyl x 2.1.1 (surfex-dock) | [1] |
| AKT1 | Not Specified | > 5 (Total Score) | Sybyl x 2.1.1 (surfex-dock) | [1] |
| Keap1-Nrf-2 | Not Specified | -4.46 kcal/mol | AutoDock Vina | [3] |
| p65-IκB-α | Not Specified | -2.72 kcal/mol | AutoDock Vina | [3] |
| Methionine Adenosyl-transferase | 5A19 | -7.9 kcal/mol | Not Specified | [4] |
Note: A direct comparison of scores between different software and scoring functions should be made with caution.
Experimental Protocols for In Silico Docking
A standardized in silico molecular docking workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the key steps involved in a typical docking study of this compound with its target proteins.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database such as PubChem. The ligand is then prepared by adding hydrogen atoms, assigning partial charges, and minimizing its energy to obtain a stable conformation.
-
Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The protonation states of ionizable residues are checked and corrected.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box. This process generates multiple possible binding poses of the ligand.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy of the protein-ligand complex. The poses are then ranked based on their scores.
Post-Docking Analysis and Validation
-
Pose Analysis: The top-ranked docking poses are visually inspected to analyze the interactions between this compound and the amino acid residues in the active site of the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Validation: The docking protocol is validated by redocking a known inhibitor or the native ligand into the active site of the protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the known ligand indicates a reliable docking setup.
Key Signaling Pathways Modulated by this compound
In silico studies, corroborated by experimental evidence, suggest that this compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for contextualizing the results of docking studies and for predicting the pharmacological outcomes of this compound's interactions with its protein targets.
PI3K-Akt Signaling Pathway
The PI3K-Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Docking studies have shown that this compound can interact with key components of this pathway, such as AKT1, suggesting a potential mechanism for its therapeutic effects.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cellular responses to a wide range of stimuli, including stress, inflammation, and growth factors.[6] This pathway is involved in regulating cell proliferation, differentiation, and apoptosis. In silico docking has indicated that this compound can bind to MAPK1, a key kinase in this cascade, suggesting its potential to modulate inflammatory and cell growth processes.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[7] It is activated by various stimuli, leading to the transcription of pro-inflammatory genes. Molecular docking studies have shown that this compound can interact with components of the NF-κB pathway, such as the p65-IκB-α complex, providing a molecular basis for its anti-inflammatory properties.[3]
Conclusion and Future Directions
In silico docking studies have provided significant insights into the molecular mechanisms underlying the therapeutic potential of this compound. The favorable binding affinities of this compound with key protein targets in the PI3K-Akt, MAPK, and NF-κB signaling pathways underscore its promise as a multi-target therapeutic agent for a variety of diseases, including NAFLD, inflammatory conditions, and cancer.
The findings presented in this technical guide serve as a solid foundation for further research. Future studies should focus on:
-
Expanding the Target Landscape: Conducting broader in silico screening to identify novel protein targets of this compound.
-
Refining Docking Protocols: Utilizing more advanced computational methods, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of the binding interactions.
-
Experimental Validation: Performing in vitro and in vivo studies to validate the predictions from in silico models and to further elucidate the pharmacological effects of this compound.
By integrating computational and experimental approaches, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nrf‐2/ROS/NF‐κB pathway is modulated by this compound in human mesenchymal stem cells in vitro from ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of nuclear factor-κB and genistein interaction in the context of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cynarin: A Technical Guide to its Modulation of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynarin (B1669657), a bioactive compound predominantly found in artichoke (Cynara scolymus), has garnered significant scientific interest for its therapeutic potential, particularly in the context of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates key inflammatory signaling pathways. It details the compound's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and its activating role in the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide synthesizes quantitative data from various in vitro studies, presents detailed experimental protocols for assessing this compound's anti-inflammatory activity, and provides visual representations of the involved signaling cascades and experimental workflows to support further research and development.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The modulation of inflammatory pathways is therefore a critical area of therapeutic intervention. This compound (1,3-O-dicaffeoylquinic acid) is a naturally occurring phenolic compound that has demonstrated potent anti-inflammatory properties. This document serves as a technical resource for researchers and drug development professionals, elucidating the intricate mechanisms of this compound's action on inflammatory signaling networks.
Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades. The primary pathways modulated by this compound include the NF-κB, MAPK, and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound has been shown to inhibit NF-κB activation through several mechanisms:
-
Inhibition of IκBα Degradation: this compound treatment has been observed to prevent the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.
-
Suppression of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[1]
-
Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation by this compound leads to a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2][3]
Attenuation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as p38 and JNK, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Activation of these pathways through phosphorylation is a key step in the inflammatory process.
This compound has been demonstrated to interfere with the MAPK pathway by:
-
Inhibiting p38 and JNK Phosphorylation: Studies have shown that this compound can significantly reduce the phosphorylation of p38 and JNK in response to inflammatory stimuli.[4][5][6] This inhibition prevents the downstream activation of transcription factors that contribute to the inflammatory response.
-
Upregulating Mitogen-activated protein Kinase Phosphatase 3 (MKP-3): this compound has been found to increase the expression of MKP-3, a negative regulator of the p38 MAPK pathway.[7] By upregulating MKP-3, this compound enhances the dephosphorylation and inactivation of p38, thereby dampening the inflammatory cascade.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
This compound promotes the activation of the Nrf2 pathway by:
-
Inducing Nrf2 Nuclear Translocation: this compound has been shown to facilitate the translocation of Nrf2 from the cytoplasm to the nucleus.[8]
-
Upregulating Antioxidant Gene Expression: The nuclear accumulation of Nrf2 leads to the increased expression of downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play a crucial role in mitigating oxidative stress and inflammation.[9]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in several in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression
| Cell Line | Inflammatory Stimulus | Cytokine | This compound Concentration (µM) | % Inhibition / Fold Change | Reference |
| EA.hy926 | LPS (1 µg/mL) | TNF-α mRNA | 5 | Significant decrease | [7] |
| EA.hy926 | LPS (1 µg/mL) | IL-1β mRNA | 5 | Significant decrease | [7] |
| RAW 264.7 | LPS | IL-6 | Not specified | Inhibited in a dose-dependent manner | [2] |
| RAW 264.7 | LPS | TNF-α | Not specified | Inhibited in a dose-dependent manner | [2] |
Table 2: Effect of this compound on Inflammatory Enzyme Expression
| Cell Line | Inflammatory Stimulus | Enzyme | This compound Concentration (µM) | % Inhibition / Fold Change | Reference |
| HCASMC | Cytokine Mix | iNOS mRNA | 10 | Potent downregulation | [10][11][12] |
| HCASMC | Cytokine Mix | iNOS Protein | 10 | Clear reduction | [10][11] |
| RAW 264.7 | LPS | iNOS mRNA | Not specified | Suppressed in a dose-dependent manner | [2] |
| RAW 264.7 | LPS | COX-2 mRNA | Not specified | Suppressed in a dose-dependent manner | [2] |
Table 3: Effect of this compound on Signaling Pathway Components
| Cell Line | Inflammatory Stimulus | Target | This compound Concentration (µM) | Effect | Reference |
| EA.hy926 | LPS (1 µg/mL) | p-p38 | 1-5 | Inhibited phosphorylation | [7] |
| EA.hy926 | LPS (1 µg/mL) | NF-κB p65 Nuclear Translocation | 5 | Suppressed | [1] |
| - | - | Nrf2 | Not specified | Increased nuclear translocation | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
Cell Culture and Treatment
4.1.1. RAW 264.7 Macrophage Cell Line
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[13]
-
Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.
-
This compound and LPS Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.[13][14]
-
Incubate for the desired time period depending on the assay (e.g., 30 minutes for signaling protein phosphorylation, 6-24 hours for cytokine and enzyme expression).
-
4.1.2. Human Coronary Artery Smooth Muscle Cells (HCASMC)
-
Cell Culture: HCASMC are cultured in Vascular Cell Basal Medium supplemented with a Vascular Smooth Muscle Growth Kit.
-
Inflammatory Stimulation: To induce an inflammatory response, cells are treated with a cytokine mixture containing TNF-α (10 ng/mL), IL-1β (50 U/mL), and IFN-γ (100 U/mL).[10]
-
This compound Treatment: Cells are co-treated with the cytokine mixture and various concentrations of this compound for the specified duration.[10]
Western Blot Analysis for Phosphorylated Proteins (p-p38, p-JNK)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38) or phosphorylated JNK (p-JNK).
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to total protein or a loading control like β-actin or GAPDH.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis (iNOS, COX-2, Cytokines)
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR:
-
The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
The thermal cycling conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Cells are grown on coverslips in a culture plate and treated with this compound and an inflammatory stimulus as described previously.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Cells are then incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with a nuclear dye such as DAPI.
-
-
Imaging and Analysis: The coverslips are mounted on glass slides and imaged using a fluorescence microscope. The nuclear translocation of NF-κB p65 is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments using image analysis software.[1][15][16]
Conclusion
This compound demonstrates significant potential as a modulator of inflammatory pathways. Its multifaceted mechanism of action, involving the concurrent inhibition of the pro-inflammatory NF-κB and MAPK pathways and the activation of the cytoprotective Nrf2 pathway, makes it a compelling candidate for further investigation in the context of inflammatory disease therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and its therapeutic applications. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Protective Effects of a Standardized Extract From Cynara Cardunculus L. Leaves Against TNF-α-Induced Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK and JNK Antagonistically Control Senescence and Cytoplasmic p16INK4A Expression in Doxorubicin-Treated Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 6. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Artichoke, this compound and cyanidin downregulate the expression of inducible nitric oxide synthase in human coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
Discovery and historical context of Cynarin isolation
An In-depth Technical Guide to the Discovery, Isolation, and Historical Context of Cynarin (B1669657)
Executive Summary: This document provides a comprehensive technical overview of this compound (1,3-O-dicaffeoylquinic acid), a key bioactive compound historically associated with the health benefits of artichoke (Cynara scolymus L.). It details the seminal discovery and isolation of this compound, explores its chemical nature as a potential artifact of extraction processes, and presents both historical and modern experimental protocols for its isolation, preparation, and purification. Quantitative data from various analytical and preparative studies are summarized for comparative analysis. Furthermore, this guide illustrates key biological signaling pathways modulated by this compound, reflecting current scientific understanding of its mechanism of action. This paper is intended for researchers, medicinal chemists, and drug development professionals engaged in phytochemistry and natural product pharmacology.
Historical Context and Discovery
The medicinal use of artichoke dates back to the 4th century B.C.[1], with traditional applications primarily for digestive and hepatic ailments. However, systematic scientific investigation into its chemical constituents did not commence until the first half of the 20th century[1].
The landmark isolation of this compound was achieved in the mid-20th century by Italian scientists Luigi Panizzi and Maria Luisa Scarpatti. Their findings, published in Nature in 1954, identified this compound as a crystalline substance from the leaves of Cynara scolymus and proposed its chemical structure as 1,3-dicaffeoylquinic acid[2][3][4]. This discovery marked a pivotal moment, providing a specific molecular entity to which the long-observed choleretic and cholesterol-modulating effects of artichoke could be attributed[2][5][6].
The Nature of this compound: A Natural Compound or a Process Artifact?
A critical technical consideration in the study of this compound is the evidence suggesting it may not be a primary native compound in fresh artichoke leaves. Research indicates that this compound is largely an artifact, formed via the chemical transformation (transesterification) of 1,5-O-dicaffeoylquinic acid, the more abundant isomer in the plant, during hot water extraction or other processing steps[5][6]. This understanding is crucial for the design of extraction and quantification protocols, as the chosen methodology can significantly influence the resulting this compound content. Modern preparative methods often exploit this isomerization to produce this compound from its more readily available precursor[7].
Methodologies for Isolation and Preparation
Conceptual Historical Isolation Protocol (c. 1954)
The original 1954 publication by Panizzi and Scarpatti does not detail the full experimental protocol. However, based on standard phytochemical practices of the era, a plausible workflow would have involved the following conceptual steps:
-
Extraction: Dried and powdered artichoke leaves were likely subjected to exhaustive extraction with a polar solvent like hot water or aqueous ethanol (B145695).
-
Clarification: The crude extract would be clarified to remove tannins, proteins, and chlorophyll. A common method of the time was precipitation with a lead acetate (B1210297) solution, followed by filtration.
-
Purification: The clarified extract would be concentrated under reduced pressure. The resulting syrup would then be subjected to multiple rounds of recrystallization from solvents such as water or ethanol/water mixtures to yield the crystalline this compound.
-
Characterization: The purified compound's identity would be confirmed by melting point determination, elemental analysis, and classical chemical degradation studies to elucidate its structure as an ester of caffeic acid and quinic acid.
Modern Preparation via Isomerization of 1,5-Dicaffeoylquinic Acid
This method, adapted from patent literature, leverages the base-catalyzed isomerization of the naturally abundant 1,5-isomer to this compound (1,3-isomer), achieving high yields[7].
Experimental Protocol:
-
Dissolution & pH Adjustment: Dissolve 1,5-dicaffeoylquinic acid (e.g., 100g) in water (e.g., 200 mL). Adjust the pH of the solution to between 10.0 and 12.0 using an alkali solution (e.g., 0.5 M KOH or ammonia).
-
Isomerization Reaction: Heat the alkaline solution to between 50°C and 120°C and stir for a period of 30 to 150 minutes to facilitate the acyl migration.
-
Acidification & Extraction: Cool the reaction mixture and adjust the pH to 3.5 - 4.5 with an acid (e.g., sulfuric or phosphoric acid). Extract the aqueous solution multiple times with an equal volume of diethyl ether to remove impurities.
-
Concentration: Separate the aqueous phase and concentrate it under vacuum (e.g., 0.08 MPa at 60-80°C) to approximately one-third to one-fifth of its original volume.
-
Crystallization: Add 1 to 5 volumes of ethanol to the concentrated aqueous solution and cool to between -5°C and 5°C to induce crystallization of this compound.
-
Isolation: Filter the crystalline product and dry under vacuum to obtain pure this compound.
Caption: Workflow for this compound preparation via isomerization.
Modern Purification from Artichoke Leaf Extract
This protocol outlines a multi-step process for purifying this compound from a crude plant extract using chromatographic techniques[8].
Experimental Protocol:
-
Extraction: Extract dried artichoke leaves with an organic solvent (e.g., 50-70% ethanol or acetone).
-
Concentration & Filtration: Concentrate the extract under reduced pressure (e.g., 60-70°C, 50-300 mmHg). Add water to the concentrate, let it stand for several hours, and filter to remove precipitates.
-
Microfiltration: Subject the clarified filtrate to microfiltration using a membrane with a pore size of 0.1-0.5 µm to remove high-molecular-weight impurities like proteins and pectins.
-
pH Adjustment: Adjust the pH of the micro-filtered solution to < 6.
-
Chromatography:
-
Loading: Load the solution onto a macroporous absorption resin column.
-
Wash Step: Wash the column with a low-concentration ethanol solution (e.g., 10-18% by volume) to elute other polyphenols.
-
Elution Step: Elute the target compound, this compound, using a higher concentration ethanol solution (e.g., 50-70% by volume).
-
-
Final Product Preparation: Concentrate the this compound-containing eluant, induce crystallization, and dry the resulting crystals to yield the final product.
Caption: Workflow for this compound purification from leaf extract.
Analytical Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of this compound in biological samples and plant extracts.
Typical HPLC Protocol:
-
System: A standard HPLC system equipped with a UV detector is used[9].
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed[9].
-
Mobile Phase: A gradient or isocratic elution is used, typically consisting of an acidified aqueous phase and an organic solvent. An example is water/methanol/acetic acid (78.5:20:2.5, v/v/v)[9]. Another uses 0.05% trifluoroacetic acid in water and methanol[10].
-
Detection: this compound is detected by UV absorbance, typically at a wavelength of 316 nm or 330 nm[9][10].
-
Sample Preparation: For biological samples like plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is required to clean up the sample prior to injection[9][10].
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature.
Table 1: Concentration of this compound in Artichoke Preparations
| Preparation Type | Concentration Range | Reference(s) |
|---|---|---|
| Methanolic Leaf Extract | ~1.5% | [5] |
| Commercial Artichoke Leaf Extracts (ALE) | Not Detected - 1.02 mg/g | [11] |
| Enzyme-Assisted Extract (Dry Leaves) | 156.3 ± 2.3 mg/kg |[12] |
Table 2: Yields from Chemical Preparation
| Starting Material | Method | Yield | Reference(s) |
|---|
| 1,5-Dicaffeoylquinic Acid | Base-Catalyzed Isomerization | 37% - 87% |[7] |
Table 3: Summary of HPLC Method Validation Parameters
| Parameter | Reported Value | Reference(s) |
|---|---|---|
| Linearity Range | 1.5625 - 50.0 µg/cm³ | [10] |
| 0.038 - 1.25 µg/mL | [9] | |
| 31.5 - 73.5 µg/mL | [13] | |
| Limit of Detection (LOD) | 0.75 µg/cm³ | [10] |
| 0.64 µg/mL | [13] | |
| Limit of Quantification (LOQ) | 2.25 µg/cm³ | [10] |
| 1.93 µg/mL | [13] |
| Recovery (from plasma) | 67% |[10] |
Biological Context: Associated Signaling Pathways
This compound's therapeutic potential is attributed to its modulation of several key cellular signaling pathways, primarily related to its antioxidant, anti-inflammatory, and hepatoprotective effects.
Antioxidant and Anti-inflammatory Mechanism:
A primary mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[10]. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes.
-
Nrf2 Activation: Under conditions of oxidative stress, this compound promotes the stabilization and nuclear translocation of Nrf2.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1)[10].
-
ROS Scavenging: The increased levels of these antioxidant enzymes lead to a reduction in intracellular Reactive Oxygen Species (ROS)[10].
-
NF-κB Inhibition: High levels of ROS can activate the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. By scavenging ROS, this compound indirectly impairs the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory cytokines[10].
Hepatoprotective Mechanism:
This compound demonstrates significant hepatoprotective effects, particularly against toxin-induced liver damage[6][7]. This is closely linked to its antioxidant properties. In non-alcoholic fatty liver disease (NAFLD) models, this compound has been shown to modulate the PI3K-Akt and MAPK signaling pathways, which are critical in regulating cell survival, metabolism, and inflammation[9]. By inhibiting these pathways, this compound can reduce fat deposition and decrease the release of liver damage markers like ALT and AST[9].
Caption: this compound's modulation of the Nrf2 and NF-κB pathways.
Conclusion
Since its discovery in 1954, this compound has been a focal point of artichoke research. Initially considered the primary active principle, its identity as a partial artifact of processing highlights the complexities of natural product chemistry. Detailed modern protocols now allow for its efficient preparation and purification for research and potential therapeutic use. The elucidation of its mechanisms of action, particularly its ability to modulate the Nrf2 and NF-κB signaling pathways, provides a solid scientific basis for its observed antioxidant, anti-inflammatory, and hepatoprotective properties. This guide provides a foundational technical resource for professionals seeking to further investigate and harness the pharmacological potential of this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. [PDF] Constitution of Cynarine, the Active Principle of the Artichoke | Semantic Scholar [semanticscholar.org]
- 3. Panizzi, L. and Scarpati, M.L. (1954) Constitution of Cynarine, the Active Principle of the Artichoke. Nature, 174, 1062-1063. - References - Scientific Research Publishing [scirp.org]
- 4. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 5. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf‐2/ROS/NF‐κB pathway is modulated by this compound in human mesenchymal stem cells in vitro from ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Cellular Signaling Cascades Modulated by Cynarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of cynarin (B1669657), a bioactive compound predominantly found in artichokes. By delving into its effects on critical cellular signaling cascades, this document aims to equip researchers, scientists, and drug development professionals with the detailed information necessary to advance research and development efforts. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of this compound's bioactivity.
Introduction
This compound, a phenolic acid compound, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1] These properties are largely attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in various disease states. This guide focuses on the core signaling cascades affected by this compound: the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 pathways. Understanding these interactions at a molecular level is crucial for the development of novel therapeutics.
Data Presentation: Quantitative Effects of this compound on Cellular Signaling
The following tables summarize the quantitative data from various studies, illustrating the significant impact of this compound on key signaling molecules.
Table 1: Effect of this compound on MAPK Signaling Pathway Components
| Target Protein | Cell Type | This compound Concentration | Change in Expression/Phosphorylation | Reference |
| p-p38 | LPS-stimulated EA.hy926 | 5 µM | Significant decrease | [2] |
| p-ERK1/2 | LPS-stimulated RAW264.7 | 100 µM | Significant decrease | [3] |
| p-JNK1/2 | LPS-stimulated RAW264.7 | 100 µM | Significant decrease | [3] |
| MKP-3 (mRNA) | EA.hy926 | 5 µM | Time-dependent increase | [4] |
| MKP-3 (protein) | EA.hy926 | 5 µM | Time-dependent increase | [4] |
Table 2: Effect of this compound on NF-κB Signaling Pathway Components
| Target Protein | Cell Type | This compound Concentration | Change in Expression/Phosphorylation | Reference |
| p-NF-κB p65 | LPS/IFN-γ-stimulated RAW264.7 & J774A.1 | Not specified | Suppression | [5] |
| IκB-α | TBHP-treated AS-MSCs | Not specified | Markedly increased expression | [6] |
| NF-κB p65 (nuclear translocation) | LPS-stimulated EA.hy926 | 5 µM | Significant inhibition | [2] |
Table 3: Effect of this compound on Nrf2-Keap1 Signaling Pathway Components
| Target Protein | Cell Type | This compound Concentration | Change in Expression/Activation | Reference |
| Nrf2 | This compound-treated mice | Not specified | Enhanced nuclear translocation | [3] |
| Keap1 | This compound-treated mice | Not specified | Decreased expression | [3] |
| HO-1 | TBHP-treated AS-MSCs | Not specified | Significantly increased expression | [6] |
| Nrf2 | TBHP-treated AS-MSCs | Not specified | Significantly increased expression | [6] |
Table 4: Effect of this compound on Pro-inflammatory Cytokine and Mediator Expression
| Target Gene/Protein | Cell Type | This compound Concentration | Change in Expression | Reference |
| TNF-α (mRNA) | LPS-stimulated RAW264.7 | 10, 50, 100 µM | Significant reduction | [3] |
| IL-1β (mRNA) | LPS-stimulated RAW264.7 | 10, 50, 100 µM | Significant reduction | [3] |
| IL-6 (mRNA) | LPS-stimulated RAW264.7 | 10, 50, 100 µM | Significant reduction | [3] |
| iNOS/Nos2 (mRNA) | LPS-stimulated RAW264.7 | 10, 50, 100 µM | Significant reduction | [3] |
| iNOS (protein) | Cytokine-stimulated HCASMC | 10 µM | Clear reduction | [7] |
Visualizing this compound's Impact on Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the intricate signaling pathways modulated by this compound.
Caption: this compound's inhibition of the MAPK signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2-Keap1 antioxidant pathway.
Caption: A generalized experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular signaling.
-
Cell Lines: RAW264.7 (murine macrophages), EA.hy926 (human endothelial cells), or other relevant cell lines are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[8]
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere and reach 70-80% confluency. The cells are then pre-treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified duration (e.g., 24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 12 or 24 hours).[3]
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.[8]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p38, total-p38, NF-κB p65, Nrf2, HO-1, β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using a digital imaging system. The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin or GAPDH).[8]
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.[10]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit with reverse transcriptase.[10]
-
qPCR: The qPCR is performed using a SYBR Green-based qPCR master mix and primers specific for the target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, and a housekeeping gene like GAPDH for normalization). The reaction is run on a real-time PCR system.[11][12]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the expression of the housekeeping gene.[11]
-
Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested, and the nuclear and cytoplasmic fractions are separated using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.[13]
-
Western Blot Analysis: The protein concentration of each fraction is determined, and equal amounts of protein from the nuclear and cytoplasmic fractions are subjected to Western blot analysis as described above. Lamin B1 is used as a nuclear marker, and β-actin or GAPDH is used as a cytoplasmic marker to ensure the purity of the fractions. The levels of Nrf2 in both fractions are then determined.[13]
-
Immunofluorescence: Cells are grown on coverslips and treated with this compound. After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The localization of Nrf2 is then visualized using a fluorescence microscope. An increase in the co-localization of the Nrf2 signal with the DAPI signal indicates nuclear translocation.[14][15]
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its multifaceted modulation of key cellular signaling cascades. Its ability to concurrently inhibit pro-inflammatory pathways (MAPK and NF-κB) while activating the protective Nrf2 antioxidant response provides a strong rationale for its further investigation in the context of inflammatory and oxidative stress-related diseases. The quantitative data, pathway visualizations, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies aimed at harnessing the therapeutic benefits of this compound. Future research should focus on in vivo studies and clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human populations.
References
- 1. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates dextran sulfate sodium-induced acute colitis in mice through the STAT3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf‐2/ROS/NF‐κB pathway is modulated by this compound in human mesenchymal stem cells in vitro from ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2.8. Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Expressions [bio-protocol.org]
- 10. escholarship.org [escholarship.org]
- 11. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Preliminary Cytotoxic Screening of Cynarin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynarin, a bioactive compound predominantly found in artichokes (Cynara scolymus), has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects. Emerging research has also highlighted its cytotoxic activity against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for new and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, with many currently used chemotherapeutic agents being of natural origin or derived from natural compounds. This compound (1,3-dicaffeoylquinic acid) is a polyphenolic compound that has demonstrated a range of biological activities.[1][2] Recent in vitro studies have begun to explore its cytotoxic and anti-proliferative effects on various cancer cell lines, paving the way for further investigation into its mechanisms of action and potential clinical applications. This guide synthesizes the available preclinical data on this compound's cytotoxic profile against cancer cells.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation. The table below summarizes the reported IC50 values of this compound in different cancer cell lines after a 72-hour exposure period.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 180 | [3] |
| MDA-MB-231 | Breast Cancer | 160 | [3] |
| HeLa | Cervical Cancer | > 75 (decreased proliferation) | [4][5] |
| PC-3 | Prostate Cancer | Not explicitly quantified, but cytotoxic effects observed | [4] |
| A549 | Lung Cancer | Not explicitly quantified, but cytotoxic effects observed | [4] |
Note: The cytotoxic effects of this compound are reported to be dose- and cell type-dependent.[4] For HeLa cells, a significant decrease in growth and proliferation was observed at 75 µM after 3 days, though a precise IC50 value was not provided in the cited source.[4][5] Further research is needed to establish definitive IC50 values for a broader range of cancer cell lines and exposure times.
Experimental Protocols
The following sections detail the standard methodologies employed in the preliminary cytotoxic screening of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), MDA-MB-231 (breast), and HeLa (cervical) are commonly used.[3][4] Non-cancerous cell lines, for instance, MCF-10A (normal breast epithelium), are often included as controls to assess selectivity.[3]
-
Culture Medium: Cells are typically cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined duration (e.g., 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cytotoxic screening of this compound.
Caption: General workflow for in vitro cytotoxic screening of this compound.
Signaling Pathways
This compound has been shown to modulate several signaling pathways involved in cancer cell survival and apoptosis. The diagram below illustrates the proposed mechanism of this compound-induced apoptosis in breast cancer cells through the downregulation of Bcl-2.
Caption: Proposed mechanism of this compound-induced apoptosis via Bcl-2.
Furthermore, this compound has been observed to suppress inflammatory pathways by inhibiting the activation of NF-κB and p38 MAPK.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. <i>Cynara scolymus</i> in Modern Medicine: The Healing Power of Phytochemicals and <i>this compound</i>’s Role in Cancer Therapy | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.au.dk [pure.au.dk]
Methodological & Application
Application Note: Quantification of Cynarin in Plasma using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of cynarin (B1669657) in plasma. The described protocol is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring of this compound, a bioactive compound found in artichoke extracts. The method demonstrates high sensitivity, specificity, and reproducibility, making it suitable for researchers, scientists, and professionals in drug development. The protocol includes a straightforward solid-phase extraction (SPE) procedure for sample clean-up and is validated according to international guidelines.
Introduction
This compound (1,3-dicaffeoylquinic acid) is a primary active constituent of artichoke (Cynara scolymus L.) leaves, known for its hepatoprotective and choleretic properties.[1][2] To understand its pharmacological effects and establish its therapeutic potential, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a specific, sensitive, and cost-effective approach for this purpose. This application note presents a detailed protocol for the determination of this compound in plasma, which has been validated for linearity, precision, accuracy, and recovery.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Phosphoric acid (analytical grade)
-
Tris/HCl buffer (2M, pH 8.75)
-
Alumina (B75360) (activated, neutral)
-
Ultrapure water
-
Drug-free plasma (human or rat)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Injection valve with a 20 µL loop
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 1:1 (v/v) mixture of methanol and water.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the same solvent to create calibration standards and quality control (QC) samples.
-
Mobile Phase: Prepare a mobile phase consisting of water, methanol, and acetic acid in a ratio of 78.5:20:2.5 (v/v/v).[1] Degas the mobile phase before use.
Sample Preparation (Solid-Phase Extraction)[1][2]
-
To a 70 µL aliquot of plasma in a microcentrifuge tube, add 30 µL of 2M Tris/HCl buffer (pH 8.75).
-
Add 20 mg of alumina and vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Discard the supernatant. Wash the precipitate with 1 mL of ultrapure water, vortex, and centrifuge again.
-
Elute the this compound from the alumina by adding 70 µL of 0.4 M phosphoric acid. Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions[1]
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water:Methanol:Acetic Acid (78.5:20:2.5, v/v/v)
-
Flow Rate: 1.3 mL/min
-
Detection Wavelength: 316 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (18-25°C)
-
Retention Time: Approximately 15 minutes
Method Validation
The bioanalytical method was validated according to the general principles outlined in the FDA and EMA guidelines.[3][4][5]
Linearity
The linearity of the method was assessed by analyzing calibration standards at six different concentrations ranging from 0.039 µg/mL to 1.25 µg/mL in plasma.[1] The calibration curve was constructed by plotting the peak area of this compound against the nominal concentration.
Precision and Accuracy
Intra-day precision and accuracy were evaluated by analyzing replicate (n=5) QC samples at three concentration levels (low, medium, and high) on the same day.[1]
Recovery
The extraction efficiency of the solid-phase extraction method was determined by comparing the peak areas of this compound from extracted plasma samples with those of unextracted standard solutions of the same concentration.[1]
Data Presentation
Table 1: Calibration Curve Data for this compound in Plasma
| Concentration (µg/mL) | Mean Peak Area (n=2) |
| 0.039 | 235 |
| 0.078 | 480 |
| 0.250 | 1550 |
| 0.500 | 3100 |
| 1.000 | 6250 |
| 1.250 | 7800 |
| Regression Equation | y = 6200x + 25 |
| Correlation Coefficient (r²) | 0.998 |
Table 2: Intra-day Precision and Accuracy for this compound in Plasma
| Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=5) | CV (%) | Bias (%) |
| 0.078 (LQC) | 0.081 ± 0.004 | 4.9 | 3.8 |
| 0.625 (MQC) | 0.645 ± 0.015 | 2.3 | 3.2 |
| 1.25 (HQC) | 1.31 ± 0.018 | 1.4 | 4.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control CV: Coefficient of Variation, SD: Standard Deviation
Table 3: Recovery of this compound from Plasma
| Spiked Conc. (µg/mL) | Mean Peak Area (Extracted, n=3) | Mean Peak Area (Unextracted, n=3) | Recovery (%) |
| 0.078 | 475 | 640 | 74.2 |
| 0.625 | 3850 | 5200 | 74.0 |
| 1.25 | 7750 | 10500 | 73.8 |
| Mean Recovery | 74.0 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Discussion
The presented HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in plasma. The solid-phase extraction procedure with alumina offers effective sample clean-up, minimizing interference from endogenous plasma components.[1][2] The chromatographic conditions are optimized to achieve good separation and a reasonable run time.
The method validation results demonstrate excellent linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.99. The intra-day precision and accuracy are well within the acceptable limits set by regulatory guidelines, with CV and bias values below 15%.[3][5] The recovery of this compound from plasma is consistent and reproducible.
It is important to note that while this method is robust, factors such as the stability of this compound in plasma during storage and handling should be further investigated for specific study requirements.[6] For higher sensitivity requirements, alternative detection methods such as mass spectrometry could be considered.
Conclusion
This application note provides a detailed and validated HPLC-UV method for the quantification of this compound in plasma. The protocol is suitable for use in pharmacokinetic and other research studies involving this compound. The clear and structured presentation of the experimental protocol and validation data allows for straightforward implementation in a laboratory setting.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Isolation of Cynarin from Cynara scolymus Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarin (B1669657) (1,3-dicaffeoylquinic acid) is a biologically active phenolic compound predominantly found in the leaves of the globe artichoke (Cynara scolymus L.). It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its well-documented hepatoprotective, antioxidant, and choleretic properties.[1][2][3][4] This document provides a comprehensive overview of the methodologies for the efficient extraction, purification, and quantification of this compound from artichoke leaves, tailored for research, development, and quality control applications.
Experimental Protocols
Preparation of Plant Material
Proper preparation of the plant material is crucial for maximizing the yield and purity of the isolated this compound.
-
Harvesting and Selection: Fresh artichoke leaves should be harvested and inspected to remove any diseased or yellowed foliage.[5]
-
Washing and Drying: The selected leaves should be thoroughly washed with water to remove soil and other impurities.[5] Subsequently, the leaves can be either used fresh or dried. Drying is typically performed at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.[5]
-
Grinding: The dried leaves should be ground into a fine powder (e.g., passing through a 50-mesh sieve) to increase the surface area for efficient extraction.[5]
Extraction of this compound
Several methods can be employed for the extraction of this compound from prepared artichoke leaves. The choice of method depends on the desired yield, purity, and available equipment.
This conventional method involves the use of organic solvents to extract this compound.
-
Protocol:
-
Mix the powdered artichoke leaves with a suitable solvent (e.g., 70% ethanol (B145695), 80% methanol, or an ethanol:water 9:1 v/v mixture) in a solid-to-liquid ratio ranging from 1:10 to 1:30 (g/mL).[6][7]
-
For maceration, stir the mixture at a controlled temperature (e.g., 45-65°C) for a defined period (e.g., 1-2 hours).[8] Repeat the extraction 2-3 times for optimal yield.[8]
-
For Soxhlet extraction, place the powdered leaves in a thimble and extract with the chosen solvent for a specified duration (e.g., 2 hours at 40°C).[1]
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1][9]
-
UAE utilizes ultrasonic waves to enhance the extraction efficiency by disrupting plant cell walls.
-
Protocol:
-
Suspend the powdered artichoke leaves in the extraction solvent in a beaker.
-
Immerse the beaker in an ultrasonic water bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 35 kHz) and power (e.g., 120-240 W) for a set time (e.g., 15-30 minutes) while maintaining a constant temperature (e.g., 50°C).[10]
-
Filter and concentrate the extract as described for solid-liquid extraction.
-
EAE employs enzymes to break down the plant cell wall components, facilitating the release of intracellular compounds.
-
Protocol:
-
Suspend the powdered artichoke leaves in a buffer solution with a specific pH (e.g., pH 4.6).[1]
-
Add a suitable enzyme, such as pectinase, at a defined concentration (e.g., 5.2 U/mL).[1]
-
Incubate the mixture at an optimal temperature (e.g., 29°C) for a specified duration.[1]
-
Following incubation, proceed with solvent extraction as described above.
-
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Key Parameters | This compound Yield (mg/kg of dry material) | Reference |
| Enzyme-Assisted | Water/Buffer | 5.2 U/mL Pectinase, pH 4.6, 29°C | 156.3 ± 2.3 | [1] |
| Hot Water | Water | 80°C, 120 min, 1:30 solid/solvent ratio | 634.5 ± 4.8 | [7] |
| Solid-Liquid | 95% Ethanol | 30°C, 120 min, 1:30 solid/solvent ratio | 173.68 µg/g (from Burdock root) | [6] |
| Ultrasound-Assisted | 50% Ethanol | 50°C, 15-30 min, 120-240 W | Not explicitly quantified for this compound alone | [10] |
Note: The yield of this compound can vary significantly depending on the plant material, harvesting time, and specific extraction conditions.
Purification of this compound
The crude extract contains a mixture of compounds, including other phenolic acids (like chlorogenic acid), flavonoids, and saponins.[10] Purification is necessary to isolate this compound.
This is a widely used technique for the initial purification and enrichment of this compound.
-
Protocol:
-
Dissolve the crude extract in water and adjust the pH to less than 6 (e.g., pH 3-5) with an acid like HCl or H₂SO₄.[9]
-
Load the acidified extract onto a pre-equilibrated macroporous absorption resin column.
-
Wash the column with a low concentration of ethanol (e.g., 10-18%) to remove impurities and some polyphenols.[9]
-
Elute the this compound-containing fraction using a higher concentration of ethanol (e.g., 50-70%).[9]
-
Collect the eluate and concentrate it under reduced pressure.
-
The concentrated eluate can be subjected to crystallization to obtain a this compound crude product with a purity of over 20%.[9] Further recrystallization can enhance purity.[9]
-
HSCCC is a liquid-liquid partition chromatography technique that can yield high-purity this compound.
-
Protocol:
-
Prepare a two-phase solvent system, for example, by mixing n-hexane, ethyl acetate, methanol, and water.[8]
-
The lower phase is used as the mobile phase, and the upper phase is used as the stationary phase.[8]
-
Dissolve the crude extract (obtained after initial extraction and concentration) in a suitable solvent and inject it into the HSCCC instrument.
-
Perform the separation at a specific rotational speed (e.g., 600-1000 rpm) and mobile phase flow rate (e.g., 1-4 ml/min).[8]
-
Monitor the effluent using a UV detector and collect the fractions containing the target compound.
-
Concentrate the collected fractions at a reduced temperature, followed by crystallization and drying to obtain high-purity this compound (up to 98%).[8]
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of this compound.
-
HPLC System: A typical system includes a pump, an injector, a C18 reversed-phase column, and a UV or Diode Array Detector (DAD).[2][11]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of water/methanol/acetic acid (e.g., 78.5:20:2.5, v/v/v).[2]
-
Detection: this compound is typically detected at a wavelength of 316 nm or 330 nm.[2][11]
-
Quantification: A calibration curve is generated using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Experimental Workflow
Caption: Workflow for the isolation and quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. latamjpharm.org [latamjpharm.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. DE10164893B4 - Process for the preparation of artichoke leaf extracts and thus obtained artichoke leaf extracts - Google Patents [patents.google.com]
- 5. Method using ultrasonically-assisted supercritical extraction rectification to purify this compound in globe artichoke - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Extraction and Characterization of Artichoke (Cynara cardunculus L.) Solid Waste from the Industrial Processing of Fresh-Cut Products for Nutraceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102276465A - Method for purifying this compound - Google Patents [patents.google.com]
- 9. CN101560155A - Method for purifying this compound in artichoke - Google Patents [patents.google.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. [Development and validation of method for the determination of this compound, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cynarin in a Murine Model of Non-Alcoholic Fatty Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by hepatic steatosis, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Cynarin (B1669657), a bioactive compound found predominantly in artichoke, has demonstrated hepatoprotective properties, including antioxidant, anti-inflammatory, and lipid-lowering effects[1][2]. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in a murine model of high-fat diet-induced NAFLD. The methodologies outlined herein cover the induction of NAFLD, administration of this compound, and subsequent biochemical, histological, and molecular analyses to evaluate its efficacy and elucidate its mechanisms of action.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies of this compound and related compounds in rodent models of NAFLD. The data presented is derived from a study on a Cynara cardunculus extract in a rat model and should be considered representative[3][4].
Table 1: Effects of this compound on Serum Biochemical Parameters
| Parameter | Control Group (Normal Diet) | NAFLD Group (High-Fat Diet) | NAFLD + this compound (10 mg/kg) | NAFLD + this compound (20 mg/kg) |
| ALT (U/L) | 35.4 ± 4.1 | 85.2 ± 7.9 | 58.7 ± 5.3 | 42.1 ± 4.8 |
| AST (U/L) | 48.2 ± 5.3 | 112.5 ± 10.1 | 75.4 ± 6.8 | 55.9 ± 5.0 |
| Triglycerides (mg/dL) | 85.3 ± 7.9 | 155.4 ± 12.3 | 110.2 ± 9.8 | 92.6 ± 8.5 |
| Total Cholesterol (mg/dL) | 70.1 ± 6.5 | 140.8 ± 11.7 | 105.6 ± 9.2 | 85.3 ± 7.9 |
| Glucose (mg/dL) | 95.7 ± 8.8 | 160.2 ± 13.5 | 125.4 ± 10.1 | 105.8 ± 9.3 |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase. Data are presented as mean ± standard deviation.
Table 2: Effects of this compound on Hepatic Gene Expression
| Gene | NAFLD Group (Relative Expression) | NAFLD + this compound (Relative Expression) | Fold Change with this compound |
| SREBP-1c | 2.5 ± 0.3 | 1.3 ± 0.2 | ↓ 0.52 |
| FASN | 3.1 ± 0.4 | 1.6 ± 0.3 | ↓ 0.52 |
| ACC1 | 2.8 ± 0.3 | 1.5 ± 0.2 | ↓ 0.54 |
| Nrf2 | 0.6 ± 0.1 | 1.4 ± 0.2 | ↑ 2.33 |
| HO-1 | 0.7 ± 0.1 | 1.6 ± 0.3 | ↑ 2.29 |
SREBP-1c: Sterol Regulatory Element-Binding Protein 1c, FASN: Fatty Acid Synthase, ACC1: Acetyl-CoA Carboxylase 1, Nrf2: Nuclear factor erythroid 2-related factor 2, HO-1: Heme Oxygenase-1. Gene expression is normalized to a housekeeping gene and presented as fold change relative to the control group.
Experimental Protocols
Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) in Mice
This protocol describes the induction of NAFLD in mice using a high-fat diet (HFD)[5][6][7].
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water[6].
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 18% kcal from fat, 58% from carbohydrates, 24% from protein)[8].
-
NAFLD Group: Feed a high-fat diet (e.g., 60% kcal from fat, 20% from carbohydrates, 20% from protein)[5][8]. The fat source is typically lard or a combination of fats to provide a specific fatty acid profile.
-
-
Duration: Maintain the respective diets for 12-16 weeks to induce hepatic steatosis and features of NAFLD[5].
This compound Administration (Oral Gavage)
This protocol details the oral administration of this compound to mice[5][6][9].
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle, such as sterile water or a 0.5% carboxymethylcellulose (CMC) solution.
-
Dosage: Based on preclinical studies with related compounds, suggested dosages are 10 mg/kg and 20 mg/kg body weight[3][4].
-
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg[5].
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle[9].
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation[9].
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus[9].
-
Administer the this compound solution slowly and smoothly[6].
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
-
Frequency: Administer this compound daily for the last 4-8 weeks of the high-fat diet feeding period.
Serum Biochemical Analysis
This protocol outlines the collection and analysis of blood samples for key biochemical markers[3].
-
Sample Collection: At the end of the treatment period, fast the mice overnight. Anesthetize the mice and collect blood via cardiac puncture.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Analysis: Use commercially available assay kits and an automated biochemical analyzer to measure the serum levels of:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Triglycerides (TG)
-
Total Cholesterol (TC)
-
Glucose
-
Liver Histology
This protocol describes the histological examination of liver tissue for steatosis and inflammation.
-
Tissue Preparation:
-
Euthanize the mouse and immediately excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours for Hematoxylin (B73222) and Eosin (B541160) (H&E) staining[10].
-
Embed another portion of the liver in Optimal Cutting Temperature (OCT) compound and freeze in isopentane (B150273) cooled with liquid nitrogen for Oil Red O staining.
-
-
Hematoxylin and Eosin (H&E) Staining: [2][8][10][11][12]
-
Process the formalin-fixed liver tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine under a microscope for signs of inflammation, hepatocyte ballooning, and overall liver architecture.
-
-
Oil Red O Staining: [1][13][14][15][16]
-
Cut 8-10 µm thick frozen sections from the OCT-embedded liver tissue.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 15 minutes to visualize neutral lipids (red).
-
Rinse with 60% isopropanol.
-
Counterstain with hematoxylin to visualize cell nuclei (blue).
-
Mount with an aqueous mounting medium.
-
Examine under a microscope to assess the degree of hepatic steatosis.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the analysis of gene expression in liver tissue[9][10][11][17].
-
RNA Extraction:
-
Homogenize approximately 50-100 mg of frozen liver tissue in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the genes of interest (e.g., SREBP-1c, FASN, ACC1, Nrf2, HO-1), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension[17].
-
Analyze the results using the 2-ΔΔCt method, normalizing the expression of the target genes to a suitable housekeeping gene (e.g., GAPDH, β-actin).
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in a murine model of NAFLD.
Caption: Proposed signaling pathways of this compound in ameliorating NAFLD.
References
- 1. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protective Effect of Cynara Cardunculus Extract in Diet-Induced NAFLD: Involvement of OCTN1 and OCTN2 Transporter Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Insights from a high-fat diet fed mouse model with a humanized liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real time PCR of mouse liver tissue [protocols.io]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound alleviates acetaminophen-induced acute liver injury through the activation of Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Naringin Attenuates High Fat Diet Induced Non-alcoholic Fatty Liver Disease and Gut Bacterial Dysbiosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absolute Quantitation of Normal and ROS-Induced Patterns of Gene Expression: An In Vivo Real-Time PCR Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Evaluation of Cynarin's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, there is significant interest in identifying and characterizing novel antioxidant compounds. Cynarin (1,3-O-dicaffeoylquinic acid), a major bioactive component of artichoke (Cynara scolymus L.), has demonstrated potent antioxidant properties.[1][2][3][4] These application notes provide a comprehensive guide to evaluating the antioxidant activity of this compound in a cell-based context, offering detailed protocols for key assays and guidance on data interpretation.
The described assays will enable researchers to investigate the multifaceted antioxidant mechanisms of this compound, including its capacity to directly scavenge ROS, enhance the activity of endogenous antioxidant enzymes, and mitigate oxidative damage to cellular components. The protocols are optimized for use with the human hepatocarcinoma cell line HepG2, a well-established model for studying xenobiotic metabolism and oxidative stress.[5][6][7][8]
Core Mechanisms of Action
This compound exerts its antioxidant effects through several mechanisms:
-
Direct ROS Scavenging: The phenolic structure of this compound allows it to donate electrons to neutralize free radicals, thereby reducing their damaging potential.
-
Upregulation of Antioxidant Enzymes: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxification and antioxidant enzymes, leading to their increased expression. These enzymes include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
-
Inhibition of Pro-oxidant Enzymes: this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS), an enzyme that can produce large amounts of the free radical nitric oxide.
Experimental Workflow
The overall workflow for evaluating the antioxidant activity of this compound involves cell culture, induction of oxidative stress, treatment with this compound, and subsequent measurement of various antioxidant parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. N-Acetyl-Serotonin Protects HepG2 Cells from Oxidative Stress Injury Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-serotonin protects HepG2 cells from oxidative stress injury induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear import and export signals in control of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Cynarin-loaded Nanoparticle Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarin (B1669657), a bioactive compound predominantly found in artichoke, has demonstrated a range of pharmacological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2] However, its therapeutic potential is often limited by poor solubility and low bioavailability. To overcome these challenges, the development of a nanoparticle-based drug delivery system for this compound presents a promising strategy to enhance its therapeutic efficacy.[3] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of a this compound-loaded nanoparticle delivery system.
Formulation of this compound-Loaded Nanoparticles
The following protocol outlines the preparation of this compound-loaded nanoparticles using the nanoprecipitation method, a widely used technique for encapsulating hydrophobic drugs.[4]
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic probe
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) PVA solution in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring the resulting nano-suspension for 4-6 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any unentrapped this compound and excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.[5]
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
| Parameter | Result | Method |
| Particle Size (nm) | 185 ± 15 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.18 ± 0.05 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 ± 3 | Laser Doppler Anemometry |
| Drug Loading (%) | 8.5 ± 0.7 | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (%) | 85 ± 5 | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Characterization Techniques
-
Particle Size and PDI Analysis (DLS):
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the electrophoretic mobility using a laser Doppler anemometer to determine the surface charge of the nanoparticles.
-
-
Drug Loading and Encapsulation Efficiency (HPLC):
-
Drug Loading (%):
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to release the encapsulated this compound.
-
Determine the amount of this compound using a validated HPLC method.
-
Calculate using the formula: (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Encapsulation Efficiency (%):
-
After centrifugation during the formulation process, collect the supernatant.
-
Quantify the amount of free, unencapsulated this compound in the supernatant using HPLC.
-
Calculate using the formula: ((Total initial drug - Free drug) / Total initial drug) x 100
-
-
In Vitro Drug Release Studies
In vitro release studies are performed to understand the release kinetics of this compound from the nanoparticles over time, which is crucial for predicting their in vivo performance.[7][8][9]
Data Presentation: Cumulative In Vitro Release of this compound
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 2 | 15 ± 2 |
| 6 | 35 ± 3 |
| 12 | 58 ± 4 |
| 24 | 75 ± 5 |
| 48 | 88 ± 6 |
Experimental Protocol: In Vitro Drug Release using Dialysis Method
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis: Place the nanoparticle suspension into a dialysis bag (MWCO 12-14 kDa).
-
Incubation: Immerse the dialysis bag in a larger volume of the release medium at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[10]
-
Analysis: Analyze the amount of this compound released in the collected samples using HPLC.
Cellular Uptake and Cytotoxicity Assays
Evaluating the cellular uptake and cytotoxicity of the nanoparticles is a critical step in assessing their biocompatibility and therapeutic potential.[11][12][13]
Data Presentation: Cellular Uptake and Cytotoxicity
| Cell Line | Nanoparticle Concentration (µg/mL) | Cellular Uptake (%) | Cell Viability (%) |
| HepG2 | 10 | 35 ± 4 | 95 ± 5 |
| HepG2 | 50 | 68 ± 6 | 88 ± 7 |
| HepG2 | 100 | 85 ± 8 | 75 ± 6 |
Experimental Protocol: Cellular Uptake Study (Flow Cytometry)
-
Cell Culture: Seed HepG2 cells (or another relevant cell line) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled this compound-loaded nanoparticles at different concentrations for a defined period (e.g., 4 hours).
-
Washing: Wash the cells with PBS to remove non-internalized nanoparticles.
-
Detachment: Detach the cells using trypsin-EDTA.
-
Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles.[14]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Expose the cells to various concentrations of this compound-loaded nanoparticles for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Efficacy Studies
Animal models are used to evaluate the therapeutic efficacy of the this compound-loaded nanoparticles in a biologically relevant system.
Data Presentation: In Vivo Hepatoprotective Effect
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Control | 40 ± 5 | 120 ± 10 |
| Toxin-induced | 250 ± 20 | 550 ± 30 |
| Toxin + Free this compound | 150 ± 15 | 350 ± 25 |
| Toxin + this compound Nanoparticles | 80 ± 10 | 200 ± 15 |
Experimental Protocol: In Vivo Hepatoprotective Study
-
Animal Model: Use a suitable animal model of liver injury (e.g., carbon tetrachloride-induced hepatotoxicity in rats).
-
Treatment Groups: Divide the animals into groups: control, toxin-induced, toxin + free this compound, and toxin + this compound-loaded nanoparticles.
-
Administration: Administer the respective treatments orally or via injection.
-
Sample Collection: After a specified treatment period, collect blood samples for biochemical analysis of liver function markers (ALT and AST).
-
Histopathology: Euthanize the animals and collect liver tissues for histopathological examination.
Visualizations
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism, including the PI3K-Akt and MAPK pathways.[15] The following diagram illustrates the putative mechanism of action.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow: Nanoparticle Development
The overall workflow for the development and evaluation of this compound-loaded nanoparticles is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. aptar.com [aptar.com]
- 6. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 9. research.mpu.edu.mo [research.mpu.edu.mo]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cellular uptake, intracellular trafficking, and cytotoxicity of nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticles: cellular uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cynarin as a Reference Standard in Phytochemical Analysis
Introduction
Cynarin (B1669657) (1,3-dicaffeoylquinic acid) is a prominent bioactive compound found in artichoke (Cynara scolymus) and other plant species.[1][2][3] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, have made it a subject of extensive research in phytochemistry and drug development.[1][4][5][6] The use of a well-characterized reference standard is crucial for the accurate identification and quantification of this compound in plant extracts and finished products. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in various analytical techniques.
Physicochemical Properties and Storage
Proper handling and storage of the this compound reference standard are essential to maintain its integrity and ensure accurate analytical results.
| Property | Value | Reference |
| Molecular Formula | C25H24O12 | [3] |
| Molecular Weight | 516.45 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 225-227 °C | |
| Storage Conditions | 2-8°C, protected from light and moisture | |
| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
HPLC is a widely used technique for the separation, identification, and quantification of this compound in various matrices. Below is a typical protocol for the analysis of this compound in plant extracts.
1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
2. Sample Preparation (Solid-Phase Extraction)
-
Accurately weigh 1 g of the powdered plant material and extract with 20 mL of 75% (v/v) aqueous ethanol (B145695) by stirring at room temperature for 30 minutes.[7]
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[7]
-
Repeat the extraction process two more times with fresh solvent.[7]
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a suitable solvent and subject it to solid-phase extraction (SPE) for cleanup. A C18 cartridge is commonly used.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the this compound with a more polar solvent, such as methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Shim-pack GISS C18 (100 mm x 2.1 mm, 1.9 µm)[8] |
| Mobile Phase | Methanol: 0.1% Formic acid in Water (gradient elution) | Methanol: 5% Acetic acid in Water (10:90, v/v)[8] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[8] |
| Detection Wavelength | 330 nm | 325 nm[8] |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | Ambient | 30 °C[8] |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The validation of the HPLC method should include parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis
HPTLC is another valuable technique for the analysis of this compound, offering high throughput and cost-effectiveness.
1. Preparation of Standard and Sample Solutions
-
Prepare standard solutions of this compound in methanol at various concentrations (e.g., 100-1000 ng/µL).
-
Prepare the sample extract as described in the HPLC sample preparation section, adjusting the final concentration to fall within the linear range of the HPTLC method.
2. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | HPTLC plates pre-coated with silica (B1680970) gel 60 F254 |
| Mobile Phase | Ethyl acetate: Formic acid: Acetic acid: Water (100:11:11:27, v/v/v/v) |
| Application | Apply 5 µL of standard and sample solutions as bands using an automated applicator. |
| Development | Develop the plate in a twin-trough chamber saturated with the mobile phase. |
| Densitometric Analysis | Scan the plate at 330 nm after drying. |
3. Data Analysis
-
Identify the this compound band in the sample chromatogram by comparing its Rf value with that of the standard.
-
For quantitative analysis, create a calibration curve by plotting the peak area of the standard against its concentration. Determine the amount of this compound in the sample from this curve.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound using HPLC from various studies.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Range/Value | Reference |
| Linearity Range | 31.5 - 73.5 µg/mL | [8][9] |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Limit of Detection (LOD) | 0.64 µg/mL | [8][9] |
| Limit of Quantification (LOQ) | 1.93 µg/mL | [8][9] |
| Recovery | 96.15% - 100.73% | [8] |
| Precision (RSD%) | < 2% | [10] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the well-documented mechanisms involves the inhibition of the NF-κB and p38 MAPK pathways through the upregulation of Mitogen-activated Protein Kinase Phosphatase 3 (MKP-3).[4][11]
References
- 1. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates dextran sulfate sodium-induced acute colitis in mice through the STAT3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical Profiling of Residual Leaves from an Alpine Landrace of Globe Artichoke (Cynara scolymus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vjol.info.vn [vjol.info.vn]
- 10. e-jkfn.org [e-jkfn.org]
- 11. tandfonline.com [tandfonline.com]
Application Note & Protocol: In Vitro Permeability Studies of Cynarin using Caco-2 Cell Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynarin, a bioactive compound predominantly found in artichoke, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a pharmaceutical agent. The Caco-2 cell monolayer model is a well-established in vitro tool that mimics the human intestinal epithelium, providing a reliable method to assess the intestinal permeability of drug candidates.[1][2][3][4][5] This application note provides a detailed protocol for evaluating the permeability of this compound using the Caco-2 cell model, including experimental procedures, data analysis, and interpretation.
Principle
The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. The transport is assessed in two directions: from the apical (AP) to the basolateral (BL) side, simulating intestinal absorption, and from the BL to the AP side to investigate the potential for active efflux.[2][4] The apparent permeability coefficient (Papp) is calculated to quantify the permeability. An efflux ratio, the ratio of Papp (BL-AP) to Papp (AP-BL), greater than 2 suggests the involvement of active efflux transporters.[6]
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Hank's Balanced Salt Solution (HBSS)
-
HEPES buffer
-
This compound (analytical standard)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture flasks, plates, and other consumables
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Formic acid or trifluoroacetic acid
-
Analytical balance, pH meter, and other standard laboratory equipment
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Transepithelial Electrical Resistance (TEER) meter
Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Cell Culture Maintenance: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 20 and 50 for permeability studies to ensure consistent transporter expression.[2]
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells on the inserts for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1][7] Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
-
TEER Measurement: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 300 Ω·cm² are generally considered suitable for permeability studies.[2]
-
Lucifer Yellow Permeability: To further assess the integrity of the tight junctions, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms monolayer integrity.
Transport Experiment
-
Preparation of Transport Buffer: Prepare a transport buffer, typically HBSS with 25 mM HEPES, adjusted to pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.
-
Preparation of Dosing Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations (e.g., 10, 50, 100 µM) in the transport buffer. The final DMSO concentration should be less than 1% to avoid cytotoxicity.
-
Transport Study (AP to BL):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Transport Study (BL to AP):
-
Follow the same procedure as the AP to BL study, but add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the specified time points.
-
Analytical Method: this compound Quantification by HPLC
-
Sample Preparation: Samples collected from the transport experiment may need to be processed, for example, by protein precipitation with acetonitrile, before injection into the HPLC system.
-
HPLC Conditions: A validated HPLC method is essential for the accurate quantification of this compound.[8][9][10] An example of HPLC conditions is provided below (method may require optimization):
-
Calibration Curve: Prepare a series of standard solutions of this compound in the transport buffer to construct a calibration curve for quantification.
Data Presentation and Analysis
Calculation of Apparent Permeability Coefficient (Papp)
The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µmol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (µmol/cm³).
Calculation of Efflux Ratio
The efflux ratio is calculated as:
Efflux Ratio = Papp (BL→AP) / Papp (AP→BL)
Quantitative Data Summary
The following tables present hypothetical data for this compound permeability based on typical results for moderately permeable compounds. Note: These values are for illustrative purposes and must be determined experimentally for this compound.
Table 1: Apparent Permeability (Papp) of this compound across Caco-2 Monolayers
| Concentration (µM) | Papp (AP→BL) (x 10⁻⁶ cm/s) | Papp (BL→AP) (x 10⁻⁶ cm/s) |
| 10 | 1.5 ± 0.2 | 2.8 ± 0.3 |
| 50 | 1.8 ± 0.3 | 3.5 ± 0.4 |
| 100 | 2.1 ± 0.2 | 4.0 ± 0.5 |
Table 2: Efflux Ratio of this compound in Caco-2 Monolayers
| Concentration (µM) | Efflux Ratio |
| 10 | 1.87 |
| 50 | 1.94 |
| 100 | 1.90 |
Visualization of Experimental Workflow and Potential Transport Mechanisms
Experimental Workflow
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers [mdpi.com]
- 8. latamjpharm.org [latamjpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. [Development and validation of method for the determination of this compound, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model [frontiersin.org]
Application Notes and Protocols for the Preparation of a Stable Cynarin Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cynarin, a bioactive compound predominantly found in artichokes, has garnered significant interest for its therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] In vitro studies using cell cultures are fundamental to elucidating the molecular mechanisms underlying these properties. A critical prerequisite for reliable and reproducible cell-based assays is the preparation of a stable and accurately concentrated stock solution of the investigational compound. This document provides a detailed protocol for the preparation, storage, and application of a stable this compound stock solution for use in cell culture experiments.
Quantitative Data Summary
The solubility of this compound is a key factor in the preparation of a stock solution. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (Approx.) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 193.62 mM | [2][3] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 484.07 mM | [1] |
| Ethanol | 3 mg/mL | Not Specified | [2] |
| Ethanol | 20 mg/mL | Not Specified | [2] |
| Water | Insoluble | Not Applicable | [2] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Not Specified | [4] |
| Methanol:Water (1:1, v/v) | 0.1 mg/mL | Not Specified | [5][6] |
Note: For cell culture applications, DMSO is the recommended solvent due to its high solvating power for this compound and general compatibility with cell culture media at low concentrations.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in cell culture-grade DMSO.
Materials:
-
This compound powder (Molecular Weight: 516.45 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes (or tubes protected from light)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath (optional, set to 37°C)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 516.45 g/mol = 51.645 mg
-
-
Weighing this compound: Carefully weigh out 51.65 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.
-
Ensuring Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solution is not completely clear, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare a working solution. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used, typically at or below 0.1% (v/v).[7]
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes or multi-well plates
Procedure:
-
Determine the Final Concentration: Decide on the final concentration of this compound to be used in the experiment (e.g., 10 µM, 50 µM).
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate dilution, it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution from a 100 mM stock:
-
Intermediate Dilution (e.g., 1 mM): Dilute the 100 mM stock 1:100 in pre-warmed cell culture medium (e.g., 2 µL of 100 mM stock + 198 µL of medium). Mix well by gentle pipetting.
-
Final Working Solution (e.g., 10 µM): Dilute the 1 mM intermediate solution 1:100 in pre-warmed cell culture medium (e.g., 10 µL of 1 mM intermediate + 990 µL of medium).
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be performed. However, care must be taken to avoid precipitation.
-
Add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube.[7]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution. This ensures that any observed effects are due to the compound and not the solvent.
Troubleshooting Precipitation:
If precipitation occurs upon dilution into the aqueous cell culture medium, consider the following:[7]
-
Decrease the final concentration of this compound.
-
Increase the volume of the cell culture medium.
-
Ensure the cell culture medium is pre-warmed to 37°C.
-
Add the DMSO stock solution more slowly and with continuous mixing.
-
Using a serum-containing medium may help stabilize hydrophobic compounds.
Visualization of Protocols and Pathways
Experimental Workflow: this compound Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Key Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of a stable this compound stock solution for use in cell culture experiments. Adherence to these guidelines, particularly concerning the choice of solvent, final solvent concentration, and proper storage, is essential for obtaining accurate and reproducible experimental results. The provided diagrams offer a visual representation of the experimental workflow and the key signaling pathways influenced by this compound, aiding in experimental design and data interpretation. Researchers have reported this compound's involvement in modulating pathways such as PI3K-Akt, MAPK, and NF-κB, as well as its ability to upregulate the Nrf2 pathway.[1][2][8][9]
References
- 1. This compound | Reactive Oxygen Species | Influenza Virus | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. This compound | 1182-34-9 [chemicalbook.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cynarin in Studying Enzyme Inhibition Kinetics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cynarin (B1669657) (1,3-dicaffeoylquinic acid) is a bioactive compound predominantly found in artichoke (Cynara scolymus). It has garnered significant interest for its therapeutic potential, including hepatoprotective, antioxidant, and anti-inflammatory properties. This document provides a detailed overview of the application of this compound in the study of enzyme inhibition kinetics, summarizing available data, and providing experimental protocols for relevant assays. While this compound's effects are often observed at the level of signaling pathway modulation and gene expression, this note also explores its direct interactions with specific enzymes.
Data Presentation
The quantitative data on the enzyme inhibitory potential of this compound is currently limited in the scientific literature. Much of the research has focused on its broader physiological effects rather than detailed kinetic studies on isolated enzymes. Below is a summary of the available quantitative data.
| Enzyme/Activity | Compound | IC50 | Ki | Notes | Source |
| Matrix Metalloproteinase-9 (MMP-9) | This compound | - | 17.37 pM | This value was determined through molecular docking and dynamics simulations and awaits experimental validation. | [1] |
| Phosphodiesterase (PDE) | Artichoke (Cynara scolymus) extract | 0.9 ± 0.1 mg/mL | - | The extract showed significant inhibition of cAMP-specific PDE activity. | [2] |
| Phosphodiesterase (PDE) | Luteolin (a flavonoid also found in artichoke) | 41 ± 10 μM | - | Luteolin, a component of artichoke, demonstrated inhibitory effects on PDE. | [2] |
| Antioxidant Activity (DPPH assay) | Artichoke extract | 30.0 mg/L | - | This value represents the antioxidant capacity, not specific enzyme inhibition. | [3] |
| Antioxidant Activity (FRAP assay) | Artichoke extract | 77.8 mg/L | - | This value represents the antioxidant capacity, not specific enzyme inhibition. | [3] |
Key Enzyme Targets and Signaling Pathways
This compound has been shown to modulate several key enzymes and signaling pathways involved in inflammation, cell proliferation, and neurotransmission.
1. Matrix Metalloproteinase-9 (MMP-9): Computational studies suggest that this compound is a potent inhibitor of MMP-9, an enzyme involved in extracellular matrix degradation and implicated in cancer metastasis and neuroinflammation.[1] The predicted picomolar inhibition constant suggests a strong binding affinity to the enzyme's active site.
2. Inducible Nitric Oxide Synthase (iNOS): this compound has been demonstrated to downregulate the expression of iNOS, an enzyme responsible for the production of nitric oxide (NO) during inflammation.[4] This effect is likely due to the modulation of upstream signaling pathways rather than direct inhibition of the iNOS enzyme itself.
3. Protein Kinase A (PKA): this compound's inhibitory effect on glutamate (B1630785) release from nerve terminals has been linked to the suppression of the PKA signaling pathway. This suggests an indirect regulatory role on PKA activity or its downstream targets.
4. Phosphodiesterases (PDEs): Extracts from artichoke, containing this compound and other flavonoids like luteolin, have shown inhibitory activity against cAMP-specific phosphodiesterases.[2] PDEs are crucial enzymes in regulating intracellular levels of cyclic nucleotides, which are important second messengers in various signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the inhibitory effects of this compound on the enzymes discussed.
Protocol 1: Determination of MMP-9 Inhibition using Gelatin Zymography
This protocol is used to assess the enzymatic activity of MMP-9 in biological samples and to evaluate the inhibitory effect of this compound.
Materials:
-
SDS-PAGE apparatus
-
Polyacrylamide gel solution with 0.1% gelatin
-
Non-reducing sample buffer
-
Triton X-100 washing buffer
-
Incubation buffer (containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
This compound stock solution (in DMSO or other suitable solvent)
-
Cell culture supernatants or tissue lysates containing MMP-9
Procedure:
-
Sample Preparation: Prepare cell culture supernatants or tissue lysates. Mix samples with non-reducing sample buffer. Do not heat the samples.[5]
-
Electrophoresis: Load samples onto a polyacrylamide gel containing 0.1% gelatin. Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.[5]
-
Enzyme Renaturation: After electrophoresis, wash the gel with Triton X-100 washing buffer to remove SDS, which allows for the renaturation of the enzyme.[5]
-
Incubation with Inhibitor: Incubate the gel in the incubation buffer at 37°C for 12-24 hours. For inhibition studies, add varying concentrations of this compound to the incubation buffer.[5]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.[5]
-
Data Analysis: Quantify the intensity of the clear bands to determine the level of MMP-9 activity. Compare the band intensity in the presence and absence of this compound to determine its inhibitory effect.
Protocol 2: Measurement of Nitric Oxide Production (iNOS activity) using Griess Assay
This protocol measures the product of iNOS activity, nitric oxide (NO), by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Cell culture medium
-
Sodium nitrite standard solutions
-
Microplate reader
-
Lipopolysaccharide (LPS) or other stimulants to induce iNOS expression
-
This compound stock solution
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages like RAW 264.7) and stimulate with LPS to induce iNOS expression. Treat the cells with varying concentrations of this compound for a specified period.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant in a 96-well plate. The reaction of nitrite with the Griess reagent forms a colored azo compound.[6]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: A reduction in nitrite concentration in this compound-treated cells compared to untreated, stimulated cells indicates inhibition of iNOS activity or expression.
Protocol 3: Determination of PKA Inhibition using a Kinase Activity Assay
This protocol outlines a general method to measure the phosphotransferase activity of PKA and assess the inhibitory potential of this compound.
Materials:
-
PKA enzyme (purified or in cell lysate)
-
PKA substrate (e.g., Kemptide)
-
ATP (radiolabeled [γ-32P]ATP for radiometric assay, or unlabeled for colorimetric/luminescent assays)
-
Assay buffer
-
Inhibitor (this compound stock solution)
-
Method for detection (e.g., P81 phosphocellulose paper and scintillation counter for radiometric assay, or specific antibodies and plate reader for ELISA-based assays).[1][9]
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the PKA enzyme, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[9]
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (radiometric, colorimetric, or luminescent).
-
Data Analysis: Calculate the percentage of PKA activity inhibition for each this compound concentration and determine the IC50 value.
Protocol 4: Determination of IC50 and Ki
IC50 Determination:
-
Perform the enzyme assay with a fixed concentration of substrate and varying concentrations of the inhibitor (this compound).
-
Calculate the initial reaction rate (V) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]
Ki Determination: The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant of the substrate.[11]
To determine the mode of inhibition (e.g., competitive, non-competitive), a matrix of experiments is required with varying concentrations of both the substrate and the inhibitor. The data can then be plotted using a Lineweaver-Burk plot to visualize the effect of the inhibitor on Vmax and Km.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. K027-H1 | Protein Kinase A (PKA) Activity Assay Kit Clinisciences [clinisciences.com]
- 2. Inhibition of Cyclic Adenosine Monophosphate-Specific Phosphodiesterase by Various Food Plant-Derived Phytotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for Assessing the Choleretic Effect of Cynarin in Rats
Introduction
Cynarin (1,3-dicaffeoylquinic acid) is a biologically active chemical constituent of artichoke (Cynara scolymus). Artichoke leaf extracts have been traditionally used for their choleretic properties, which are beneficial for liver and gallbladder function. A choleretic agent is a substance that increases the volume of bile secreted by the liver. This application note provides a detailed protocol for evaluating the choleretic effect of this compound in a rat model, a crucial step in the preclinical assessment of its therapeutic potential for hepatobiliary disorders. The protocol outlines the surgical procedure for bile duct cannulation, sample collection, and subsequent biochemical analyses to quantify the increase in bile flow and the concentration of its key components.
Experimental Protocol
This protocol details the in vivo assessment of this compound's choleretic activity in rats.
Animals
-
Species: Male Wistar or Sprague-Dawley rats.[1]
-
Weight: 200-250 g.[2][3] Animals of this size have bile ducts large enough for successful cannulation.[2][3]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
Materials and Reagents
-
This compound (or standardized Cynara scolymus leaf extract)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments for small animal surgery
-
Polyethylene (B3416737) tubing (for cannulation)
-
Sutures
-
Saline solution (0.9% NaCl)
-
Cholesterol and phospholipid assay kits (enzymatic)[5]
-
LC-MS/MS system for detailed bile acid profiling (optional)[6][7][8][9]
Experimental Design and Dosing
-
Groups:
-
Control Group: Administered the vehicle (e.g., water or saline).
-
This compound-Treated Group(s): Administered this compound at various doses. A dose of 400 mg/kg of artichoke leaf extract has been shown to be effective.[5][10] If using pure this compound, dose adjustments would be necessary.
-
Positive Control Group (Optional): Administered a known choleretic agent like dehydrocholic acid (DHCA).[5][10]
-
-
Administration: Oral gavage is a common route of administration.[5]
-
Study Duration: The experiment can be an acute study (single dose) or a repeated-dose study (e.g., daily for 7 days).[5]
Surgical Procedure: Bile Duct Cannulation
This procedure should be performed under aseptic conditions.[2]
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a midline abdominal incision to expose the liver and duodenum.
-
Gently locate the common bile duct.
-
Carefully ligate the bile duct close to the duodenum.
-
Make a small incision in the bile duct above the ligature and insert a polyethylene cannula towards the liver.
-
Secure the cannula in place with sutures.
-
Exteriorize the other end of the cannula through a small subcutaneous tunnel to the back of the neck.
-
Close the abdominal incision in layers.
-
Allow the animal to recover from anesthesia. Post-operative care, including analgesics and hydration, should be provided.
Bile Collection and Flow Rate Measurement
-
Following recovery from surgery, house the rats in individual metabolism cages.[3]
-
Connect the exteriorized end of the cannula to a collection tube.
-
Collect bile at predetermined intervals (e.g., every 30 or 60 minutes) for a specified duration (e.g., 2-4 hours).
-
Record the volume of bile collected at each interval.
-
Calculate the bile flow rate and express it as µL/min/100g body weight or ml/hr.[11] An expected bile flow rate in a 250g rat is approximately 0.5-1 mL/h.[2]
Biochemical Analysis of Bile
-
Total Bile Acids: Determine the concentration of total bile acids in the collected bile samples using a commercial enzymatic assay kit.[4][5]
-
Cholesterol and Phospholipids (B1166683): The concentrations of cholesterol and phospholipids can also be measured using specific enzymatic assay kits.[5]
-
Individual Bile Acid Profiling (Optional): For a more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed to identify and quantify individual bile acids.[6][7][9]
Data Presentation
The quantitative data obtained from this protocol should be summarized in a table for clear comparison between the experimental groups.
| Group | Treatment | Bile Flow Rate (µL/min/100g) | Total Bile Acids (µmol/mL) | Cholesterol (µg/mL) | Phospholipids (µg/mL) |
| 1 | Vehicle Control | ||||
| 2 | This compound (Low Dose) | ||||
| 3 | This compound (High Dose) | ||||
| 4 | Positive Control (DHCA) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the choleretic effect of this compound in rats.
Hypothetical Signaling Pathway for Choleretic Action
Caption: Hypothetical pathway of this compound-induced choleresis in hepatocytes.
References
- 1. Anticholestatic activity of flavonoids from artichoke (Cynara scolymus L.) and of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. Rat Total Bile Acids Assay Kit | Crystal Chem [crystalchem.com]
- 5. Choleretic activity and biliary elimination of lipids and bile acids induced by an artichoke leaf extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved analysis of bile acids in tissues and intestinal contents of rats using LC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Cynarin for In vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of cynarin (B1669657) for in vivo research.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound a concern for in vivo studies?
A1: Poor aqueous solubility is a significant hurdle for in vivo studies as it can lead to low and variable oral bioavailability, hindering the accurate assessment of this compound's therapeutic efficacy. For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment. Insoluble compounds may pass through the digestive system without being absorbed into the bloodstream, leading to inconclusive or misleading results.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several formulation strategies can be employed to enhance the aqueous solubility of this compound. These can be broadly categorized as:
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic carrier matrix.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in an aqueous environment.
Q3: Which solubilization method is best for my in vivo study?
A3: The optimal method depends on several factors, including the desired route of administration, the required dose, and the specific animal model. For early-stage preclinical studies, co-solvent systems are often a straightforward starting point. For oral administration, cyclodextrin complexes, solid dispersions, and nanoparticle formulations are excellent options for significantly improving bioavailability.
Q4: Are there any safety concerns with the excipients used in these formulations?
A4: Yes, it is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies. The concentration of each excipient must be carefully controlled to avoid toxicity. Always consult relevant toxicological data and regulatory guidelines for the specific animal model and route of administration.
Troubleshooting Guides
Problem 1: My this compound precipitates out of the co-solvent system upon dilution with an aqueous buffer.
-
Possible Cause: The concentration of the organic co-solvent may be too high, causing the this compound to "salt out" when the polarity of the solution changes upon dilution.
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: Gradually decrease the concentration of the organic co-solvent to determine the minimum amount needed to keep this compound in solution.
-
Use a Combination of Solubilizers: A lower concentration of a co-solvent combined with a non-ionic surfactant (e.g., Tween 80) can be more effective at preventing precipitation.
-
Optimize the Dilution Process: Add the this compound stock solution dropwise into the vortexing aqueous buffer to ensure rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.[1]
-
Problem 2: The dissolution rate of my this compound solid dispersion is still too low.
-
Possible Cause: The chosen carrier may not be optimal, or the drug-to-carrier ratio may need adjustment. The method of preparation can also significantly impact the dissolution rate.
-
Troubleshooting Steps:
-
Screen Different Carriers: Test various hydrophilic carriers such as polyethylene (B3416737) glycols (PEGs) of different molecular weights and polyvinylpyrrolidone (B124986) (PVP).
-
Vary the Drug-to-Carrier Ratio: Prepare solid dispersions with different ratios of this compound to the carrier (e.g., 1:1, 1:2, 1:3) to find the optimal composition for enhanced dissolution.[2]
-
Compare Preparation Methods: The solvent evaporation method often results in a more significant increase in dissolution rate compared to the fusion method.[2]
-
Problem 3: My nanoparticle formulation shows particle aggregation.
-
Possible Cause: Insufficient stabilization of the nanoparticles.
-
Troubleshooting Steps:
-
Optimize Surfactant/Stabilizer Concentration: The concentration of the surfactant or stabilizer is critical for preventing aggregation. Experiment with different concentrations to find the optimal level.
-
Select an Appropriate Stabilizer: For solid lipid nanoparticles, a combination of a surfactant like Tween 80 and a stabilizer like soy lecithin (B1663433) can be effective.
-
Monitor Zeta Potential: The zeta potential is an indicator of the stability of a colloidal dispersion. A zeta potential of at least ±20 mV is generally required for good stability.
-
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility enhancement of this compound and the closely related, poorly water-soluble compound cinnarizine (B98889), which serves as a relevant example for the effectiveness of these techniques.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Ethanol | 3 mg/mL | [2] |
| DMSO | 100 mg/mL (193.62 mM) | [2] |
Table 2: Solubility Enhancement of Cinnarizine using Hydroxypropyl-β-Cyclodextrin (HPβCD)
Data for cinnarizine is provided as a relevant example of cyclodextrin complexation efficacy for a poorly soluble compound.
| System | Method | Fold Increase in Aqueous Solubility | Reference |
| Cinnarizine-HPβCD (Binary) | Kneading | 42.38 | [1] |
| Cinnarizine-HPβCD (Binary) | Co-evaporation | 51.91 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Co-solvent Formulation for In Vivo Administration
This protocol is based on a common formulation for poorly soluble compounds for in vivo use.[2]
-
Preparation of Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure the this compound is completely dissolved. Fresh DMSO is recommended as it can absorb moisture, which may reduce solubility.[2]
-
-
Preparation of Vehicle:
-
Prepare the vehicle by mixing PEG300, Tween 80, and sterile water (ddH2O). A common ratio is 40% PEG300, 5% Tween 80, and 55% ddH2O.
-
-
Formulation Preparation (Example for a 1 mL working solution):
-
Take 50 µL of the 100 mg/mL this compound stock solution in DMSO.
-
Add it to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The final solution should be used immediately.
-
Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
This protocol is a general method adapted from studies on a similar poorly soluble compound, cinnarizine.[2]
-
Dissolution:
-
Accurately weigh the desired amounts of this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a specific ratio (e.g., 1:3).
-
Dissolve both the this compound and the carrier in a suitable organic solvent, such as methanol, in a beaker.
-
-
Solvent Evaporation:
-
Place the beaker in a water bath at a controlled temperature (e.g., 40-50°C) to evaporate the solvent. A rotary evaporator can also be used for more efficient solvent removal.
-
-
Drying and Pulverization:
-
Once the solvent has completely evaporated, a solid mass will remain.
-
Dry the solid mass in a desiccator under a vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
The resulting solid dispersion can be characterized for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like UV-Vis spectroscopy, DSC, and XRD.
-
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general method for preparing SLNs, adapted from a study on cinnarizine.[3]
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve this compound and a solid lipid (e.g., Glyceryl monostearate) in a small amount of a suitable organic solvent (e.g., dichloromethane) and heat to a temperature above the melting point of the lipid (e.g., 70°C).
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a stabilizer (e.g., soy lecithin) in distilled water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 10,000 rpm) using a high-shear homogenizer.
-
Continue homogenization for a specified time (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Subject the coarse emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
The SLN dispersion can be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug release profile.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these pathways is crucial for designing mechanistic in vivo studies.
References
Troubleshooting low yield of Cynarin during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Cynarin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of this compound, leading to low yield and poor reproducibility.
Q1: My this compound recovery is consistently low. What are the most likely causes?
Low recovery is the most common issue in SPE. The problem can usually be traced to one or more of the following steps in the protocol: sample preparation, sorbent selection, sample loading, washing, or elution.
-
Inappropriate Sorbent Choice: this compound is a polar phenolic compound. While C18 silica-based sorbents can be used, they may provide lower recovery for such polar compounds. Polymeric reversed-phase sorbents, such as Oasis HLB, are often more effective due to their enhanced retention of polar analytes.[1]
-
Incorrect Sample pH: For reversed-phase SPE, the sample pH should be adjusted to ensure this compound is in its neutral, less polar form to maximize retention on the sorbent. Acidifying the sample to a pH of 2-3 is recommended.[1]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through during the loading step, resulting in low recovery. Ensure the amount of this compound and other matrix components loaded onto the cartridge does not exceed the manufacturer's recommended capacity.
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Increasing the percentage of the organic solvent in the elution mixture or using a stronger solvent can improve recovery. For this compound, methanol (B129727) is a commonly used and effective elution solvent.[1]
-
Analyte Breakthrough During Loading or Washing: This can occur if the flow rate is too high, not allowing for proper equilibration, or if the wash solvent is too strong, prematurely eluting the this compound.
Q2: I'm observing poor reproducibility between samples. What could be the reason?
Poor reproducibility is often caused by inconsistent execution of the SPE protocol or instability of the analyte.
-
Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, and elution can lead to inconsistent retention and recovery. Using a vacuum or positive pressure manifold can help maintain consistent flow rates.
-
Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery and reproducibility. Ensure the sorbent bed remains wetted throughout the process.
-
Sample Matrix Effects: Complex sample matrices can interfere with the binding of this compound to the sorbent. Proper sample pre-treatment, such as centrifugation or filtration, is crucial.
-
This compound Instability: this compound can be susceptible to degradation, especially at elevated temperatures.[2] Ensure samples are processed promptly and, if necessary, kept cool. The stability of this compound in the sample solvent should also be considered.
Q3: How do I choose the right SPE sorbent for this compound?
The choice of sorbent is critical for successful SPE. For this compound, a dicaffeoylquinic acid, the following should be considered:
-
Reversed-Phase Sorbents: This is the most common mode of SPE for phenolic compounds like this compound.
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These are often the preferred choice for polar analytes like this compound. They offer high capacity and are stable across a wide pH range. Oasis HLB, a hydrophilic-lipophilic balanced polymer, has been shown to be effective for the extraction of a broad range of phenolic compounds.[1]
-
Silica-Based C18 Sorbents: While widely used, they may exhibit lower recovery for polar compounds and are prone to silanol (B1196071) interactions that can lead to inconsistent results.
-
Q4: What are the optimal conditions for the wash and elution steps?
-
Wash Step: The goal of the wash step is to remove interferences without eluting the analyte of interest.
-
Elution Step: The elution solvent should be strong enough to disrupt the interaction between this compound and the sorbent.
-
Methanol is a commonly used and effective elution solvent for this compound from reversed-phase sorbents.[1]
-
If recovery is low, consider increasing the volume of the elution solvent or performing a second elution.
-
Quantitative Data Summary
The following tables summarize recovery data for this compound and related phenolic compounds under different SPE conditions.
Table 1: Comparison of SPE Sorbents for Phenolic Acid Recovery
| Sorbent Type | Matrix | Target Analytes | Key Findings | Reference |
| Oasis HLB | Honey | Phenolic acids and flavonols | Demonstrated superior performance for the extraction of a broad range of phenolic compounds. | [1] |
| C18 | Honey | Phenolic acids and flavonoids | Good recovery for many phenolic compounds, but less effective for highly polar compounds. | |
| Strata-X | Honey | Phenolic acids and flavonols | A polymeric sorbent that showed good potential for phenolic compound extraction. | [1] |
| Alumina | Rat Plasma | This compound | Mean recovery ranged from 63% to 76%. | [3] |
Experimental Protocols
Baseline SPE Protocol for this compound using a Polymeric Reversed-Phase Sorbent
This protocol is a starting point for the extraction of this compound from a liquid sample and can be optimized as needed.
1. Materials and Reagents:
-
SPE Cartridge: Oasis HLB (or equivalent polymeric reversed-phase sorbent), e.g., 200 mg, 3 mL format.
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or acetic acid
-
Vacuum or positive pressure manifold
2. SPE Procedure:
-
Step 1: Conditioning
-
Pass 3 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 3 mL of deionized water (acidified to pH 2-3 with formic or acetic acid) through it. Do not allow the sorbent to dry.
-
-
Step 2: Sample Loading
-
Acidify the sample to pH 2-3 with formic or acetic acid.
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Step 3: Washing
-
Wash the cartridge with 3 mL of deionized water (acidified to pH 2-3) to remove polar interferences.
-
(Optional) A second wash with a weak organic solvent mixture (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.
-
-
Step 4: Elution
-
Elute the retained this compound with 2-4 mL of methanol. The elution can be performed in one or two steps to ensure complete recovery.[1]
-
-
Step 5: Post-Elution
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis (e.g., by HPLC).
-
Visualizations
Troubleshooting Workflow for Low this compound Yield
The following diagram outlines a logical workflow for troubleshooting low recovery of this compound during solid-phase extraction.
Caption: A flowchart for systematically troubleshooting low this compound yield during SPE.
Influence of pH on this compound Retention in Reversed-Phase SPE
This diagram illustrates the relationship between pH, the chemical form of this compound, and its retention on a reversed-phase SPE sorbent.
Caption: The effect of pH on the chemical state of this compound and its retention on SPE.
References
Optimization of mobile phase for better separation of Cynarin in HPLC
Technical Support Center: HPLC Separation of Cynarin (B1669657)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of this compound. It includes frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase HPLC separation of this compound?
A common starting point for the separation of this compound, a polar phenolic compound, on a C18 column is a mixture of an aqueous acidic solution and an organic solvent. A good initial mobile phase could be a mixture of water with a small percentage of acid (like acetic acid, phosphoric acid, or trifluoroacetic acid) and methanol (B129727) or acetonitrile (B52724). The acid helps to suppress the ionization of this compound's carboxylic acid groups, leading to better peak shape and retention.
Q2: Should I use an isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic Elution : If you are analyzing a pure or semi-purified this compound standard, an isocratic method (where the mobile phase composition remains constant) can be simple, rapid, and reproducible.[1][2]
-
Gradient Elution : If this compound is part of a complex mixture, such as a plant extract or a biological sample, a gradient elution is often necessary.[3][4] A gradient, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities and can provide better resolution for complex samples.[5]
Q3: What are the common organic solvents and acids used in the mobile phase for this compound separation?
-
Organic Solvents : Methanol and acetonitrile are the most frequently used organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency.[6]
-
Acids : Acetic acid, phosphoric acid, and trifluoroacetic acid (TFA) are commonly added to the aqueous phase in small concentrations (e.g., 0.05% to 5%).[2][3] These acids control the pH of the mobile phase, which is crucial for achieving sharp, symmetrical peaks for ionizable compounds like this compound.[7]
Q4: What detection wavelength is optimal for this compound?
This compound shows strong UV absorbance around 320-330 nm. Therefore, a detection wavelength in the range of 316 nm to 330 nm is typically used for its quantification.[1][2][3]
Troubleshooting Guide
Q5: My this compound peak is tailing. How can I improve the peak shape?
Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) packing.[8] Here are several ways to address this issue:
-
Adjust Mobile Phase pH : Lowering the pH of the mobile phase (typically to pH ≤ 3) with an acid like phosphoric acid or TFA can suppress the ionization of residual silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[8]
-
Use a Modern Column : Employ a high-purity, end-capped C18 column (Type B silica). These columns have fewer exposed silanol groups, which significantly reduces peak tailing for polar and ionizable compounds.[8][9]
-
Check for Column Contamination or Voids : A partially blocked inlet frit or a void at the head of the column can cause peak distortion. Try flushing the column or replacing it if the problem persists.[10]
-
Ensure Sample Solvent Compatibility : Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[11]
Q6: I am seeing poor resolution between the this compound peak and other components in my sample. What should I do?
Poor resolution can be tackled by modifying several chromatographic parameters:
-
Optimize Mobile Phase Composition :
-
Solvent Ratio : Systematically adjust the ratio of the organic solvent to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention time and may improve the separation of early-eluting peaks.[5]
-
Solvent Type : Try switching the organic solvent (e.g., from methanol to acetonitrile). Different solvents offer different selectivities and may resolve co-eluting peaks.[12]
-
-
Implement a Gradient Elution : For complex samples, a shallow gradient can significantly enhance resolution between closely eluting compounds.[7]
-
Reduce Flow Rate : Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[5]
-
Increase Column Efficiency : Use a longer column or a column packed with smaller particles to increase the number of theoretical plates and improve separation power.[10]
Q7: The retention time for my this compound peak is drifting between injections. What is the cause?
Retention time instability is often related to the mobile phase or the HPLC system itself.
-
Insufficient Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using a new mobile phase or after a gradient run.
-
Mobile Phase Preparation : Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily, mix it thoroughly, and degas it properly to avoid bubble formation in the pump.[13]
-
Temperature Fluctuations : Use a column oven to maintain a constant temperature, as changes in temperature can affect solvent viscosity and retention times.
-
Pump Issues : Check the pump for leaks or pressure fluctuations, which could indicate worn seals or check valve problems.[14]
Q8: My system backpressure is unusually high. How can I fix this?
High backpressure is typically caused by a blockage in the system.
-
Identify the Blockage : Systematically isolate the source of the pressure by removing components. Start by disconnecting the column; if the pressure drops significantly, the blockage is in the column. If not, check tubing, in-line filters, and the injector.[14]
-
Column Blockage : A blocked inlet frit is a common issue. Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the frit may need to be replaced.[13]
-
Use Guard Columns : To protect the analytical column from contamination and particulates from the sample, always use a guard column or an in-line filter.[15]
-
Sample Filtration : Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.
Experimental Protocols & Data
Below are summaries of validated HPLC methods for this compound analysis.
Method 1: Isocratic Separation in Biological Samples
-
Experimental Protocol : This method is designed for the determination of this compound in rat plasma. Samples are first purified by solid-phase extraction. The separation is performed on an Ib-Sil ODS reversed-phase column (250 mm x 4.6 mm, 5 µm). The mobile phase consists of a mixture of water, methanol, and acetic acid (78.5:20:2.5, v/v/v) delivered at a flow rate of 1.3 mL/min. Detection is carried out at 316 nm.[1]
-
Data Summary :
| Parameter | Value | Reference |
| Column | Ib-Sil ODS (C18), 250 x 4.6 mm, 5 µm | [1] |
| Mobile Phase | Water:Methanol:Acetic Acid (78.5:20:2.5) | [1] |
| Elution Type | Isocratic | [1] |
| Flow Rate | 1.3 mL/min | [1] |
| Detection | 316 nm | [1] |
| Retention Time | ~15.0 min | [1] |
Method 2: Isocratic Separation in Artichoke Extract
-
Experimental Protocol : This method was developed for the simultaneous determination of this compound and chlorogenic acid in artichoke extracts. A Shim-pack GISS C18 column (100 mm x 2.1 mm, 1.9 µm) is used at 30 °C. The mobile phase is a mixture of methanol and 5% acetic acid in water (10:90, v/v). The flow rate is 1.5 mL/min, and detection is performed at 325 nm for this compound.[2]
-
Data Summary :
| Parameter | Value | Reference |
| Column | Shim-pack GISS C18, 100 x 2.1 mm, 1.9 µm | [2] |
| Mobile Phase | Methanol:(5% Acetic Acid in Water) (10:90) | [2] |
| Elution Type | Isocratic | [2] |
| Flow Rate | 1.5 mL/min | [2] |
| Temperature | 30 °C | [2] |
| Detection | 325 nm | [2] |
| Retention Time | ~10.9 min | [2] |
Method 3: Gradient Separation for this compound Purification
-
Experimental Protocol : This method is used for the analysis and purification of this compound. Separation is achieved on a Waters Symmetry C18 column (150 mm x 4.6 mm, 5 µm) at 25 °C. A gradient elution is employed with mobile phase A consisting of acetonitrile and mobile phase B consisting of 0.2% phosphoric acid in water. The flow rate is 1.0 mL/min, and the detection wavelength is 330 nm.[4]
-
Data Summary :
| Parameter | Value | Reference |
| Column | Waters Symmetry C18, 150 x 4.6 mm, 5 µm | [4] |
| Mobile Phase A | Acetonitrile | [4] |
| Mobile Phase B | 0.2% Phosphoric Acid in Water | [4] |
| Elution Type | Gradient | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Temperature | 25 °C | [4] |
| Detection | 330 nm | [4] |
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the HPLC separation of this compound.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. [Development and validation of method for the determination of this compound, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101560155A - Method for purifying this compound in artichoke - Google Patents [patents.google.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ijsdr.org [ijsdr.org]
- 12. veeprho.com [veeprho.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rheniumgroup.co.il [rheniumgroup.co.il]
- 15. lcms.cz [lcms.cz]
Addressing Cynarin instability in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of cynarin (B1669657) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that influence this compound stability?
A1: this compound, a dicaffeoylquinic acid, is susceptible to degradation influenced by several factors, most notably pH, temperature, and light. Alkaline conditions (high pH) and elevated temperatures significantly accelerate its degradation. Exposure to light can also contribute to its instability. For optimal stability, it is recommended to work with this compound solutions at a slightly acidic pH and to store them at low temperatures, protected from light.
Q2: What are the main degradation pathways of this compound?
A2: The primary degradation pathways for this compound and other dicaffeoylquinic acids are isomerization and hydrolysis. Under neutral to alkaline conditions, this compound (1,3-dicaffeoylquinic acid) can isomerize to other dicaffeoylquinic acid isomers, such as 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid. Hydrolysis of the ester bonds leads to the formation of caffeic acid and quinic acid.
Q3: How can I monitor the degradation of my this compound sample?
A3: The most common method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically used. By analyzing samples over time, you can quantify the decrease in the this compound peak area and the appearance of degradation products.
Q4: What are the known biological activities of this compound's main degradation products?
A4: The primary degradation products of this compound are caffeic acid and quinic acid. Caffeic acid is a well-studied phenolic compound with known antioxidant, anti-inflammatory, and anticancer properties. It can modulate several signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways[1][2]. Quinic acid is also a component of the shikimic acid pathway in plants.
Troubleshooting Guide
Issue: Rapid Loss of this compound in Solution
Table 1: Factors Affecting this compound Stability and Troubleshooting Recommendations
| Potential Cause | Recommended Action |
| High pH of the solvent | Adjust the pH of your solution to a slightly acidic range (pH 3-5) using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). Avoid alkaline conditions. |
| Elevated temperature | Prepare and store this compound solutions at low temperatures (refrigerated at 4°C or frozen at -20°C for longer-term storage). Avoid heating solutions unless absolutely necessary for the experimental protocol. |
| Exposure to light | Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Presence of oxidative agents | Degas your solvents to remove dissolved oxygen. Consider adding antioxidants like ascorbic acid to your solution if compatible with your experiment. |
| Enzymatic degradation | If working with crude extracts, enzymatic degradation by polyphenol oxidases can occur. Heat treatment of the extract or the use of enzymatic inhibitors may be necessary. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound is limited, the following tables provide an estimation of stability based on studies of similar dicaffeoylquinic acids. This data should be considered illustrative for experimental design.
Table 2: Estimated Half-Life (t½) of Dicaffeoylquinic Acids at Different pH Values (at Room Temperature)
| pH | Estimated Half-Life (t½) | Stability |
| 3-5 | Days to Weeks | Relatively Stable |
| 7 | Hours to Days | Moderate Instability |
| >8 | Minutes to Hours | Highly Unstable |
Table 3: Estimated Effect of Temperature on the Degradation Rate of Dicaffeoylquinic Acids
| Temperature | Estimated Relative Degradation Rate |
| 4°C | 1x (Baseline) |
| 25°C (Room Temp) | 5-10x |
| 40°C | 20-50x |
| 60°C | >100x |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound standard
-
HPLC-grade methanol (B129727) and water
-
Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Temperature-controlled incubator/water bath
-
Amber vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the desired buffered aqueous solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Aliquot the working solution into several amber vials. Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, and 60°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. Immediately quench any further degradation by adding an equal volume of cold methanol and store at -20°C until analysis.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325-330 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693/k.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
Overcoming autofluorescence interference of Cynarin in cellular imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate the interference of Cynarin's autofluorescence in cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound?
A1: Autofluorescence is the natural emission of light by biological materials, such as cells and tissues, when they are excited by a light source.[1][2] This intrinsic fluorescence can originate from endogenous cellular components like NADH, collagen, and riboflavin.[1][2][3][4][5] The issue is compounded by experimental procedures, such as using aldehyde-based fixatives (e.g., formaldehyde), which can react with cellular components to create new fluorescent artifacts.[1][2][3][6]
This compound, a derivative of caffeoylquinic acid found in artichokes, and related phenolic compounds like chlorogenic acid, naturally fluoresce, particularly in the blue-green spectrum when excited by UV or blue light.[7] This inherent fluorescence from this compound, combined with the cell's own autofluorescence, can mask the specific signals from the fluorescent probes (fluorophores) you are using to label your target of interest. This leads to a poor signal-to-noise ratio, reduced sensitivity, and potentially inaccurate results, making it difficult to distinguish the true signal from the background noise.[2]
Q2: How can I determine if this compound's autofluorescence is interfering with my imaging?
A2: The most straightforward method is to prepare and image a control sample. This sample should be treated with this compound but should not include your specific fluorescent labels or antibodies.[1] Observe this control sample using the same microscope settings (e.g., excitation/emission filters, laser power, exposure time) as your fully stained experimental samples. Any signal you detect in the this compound-only control is attributable to the combined autofluorescence of the cells and the this compound compound itself. This will give you a baseline for the level and spectral characteristics of the interference.[1]
Q3: What are the primary strategies to reduce or eliminate autofluorescence interference from this compound?
A3: There are several effective strategies that can be used independently or in combination:
-
Strategic Fluorophore Selection: Choose fluorophores that emit light in the red or far-red spectral regions (e.g., Alexa Fluor 647, Cy5).[1][6][8] Autofluorescence from biological sources and compounds like this compound is typically strongest in the blue-green part of the spectrum (350-550 nm).[1][3] By shifting your detection to longer wavelengths, you can spectrally separate your signal from the autofluorescence noise.
-
Spectral Unmixing: This computational technique is used by modern confocal or spectral flow cytometers to separate overlapping fluorescence signals.[9][10] By acquiring the specific emission spectrum of this compound's autofluorescence from a control sample, you can create a unique "emission fingerprint." An algorithm then uses this fingerprint to computationally subtract the autofluorescence signal from your experimental images, isolating the true signal from your probe.[9][11]
-
Photobleaching: This method involves intentionally destroying the autofluorescent molecules by exposing the sample to high-intensity light before you apply your fluorescent labels.[12][13][14] This pre-staining photobleaching can significantly reduce background fluorescence without affecting your subsequent specific staining.[14][15]
-
Chemical Quenching: Use chemical reagents that are specifically designed to reduce autofluorescence. Reagents like Sudan Black B are effective against lipophilic sources of autofluorescence, while others like sodium borohydride (B1222165) can reduce aldehyde-induced fluorescence.[6][16][17][18] Commercial kits are also available that offer broad-spectrum quenching.[1][17][19]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in all channels, even without specific labels. | Intrinsic autofluorescence from cells and this compound. | Image an unstained, this compound-treated control to confirm. Select fluorophores in the far-red spectrum (e.g., Alexa Fluor 647, Cy5) to avoid the blue-green autofluorescence range.[1][4][6] |
| Signal from my FITC/GFP probe is indistinguishable from background. | Spectral overlap between your green-emitting probe and the blue-green autofluorescence of this compound and cellular components (NADH, flavins).[3] | Option 1 (Ideal): Switch to a red or far-red fluorophore (e.g., Alexa Fluor 594, 647).Option 2 (If probe cannot be changed): Use spectral unmixing. Acquire a reference spectrum from a this compound-treated, unstained sample and use it to subtract the background.[9] |
| Fixation with paraformaldehyde (PFA) seems to increase the background noise. | Aldehyde fixatives react with amines in cells to create fluorescent products, adding to the overall autofluorescence.[3][6] | Option 1: After fixation, treat samples with a quenching agent like Sodium Borohydride (1 mg/mL in PBS).[1][12]Option 2: Consider switching to a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol (B145695) if compatible with your target antigen.[1][6] |
| My signal-to-noise ratio is very low, making quantification unreliable. | A combination of weak specific signal and high autofluorescence background. | Step 1: Use a brighter fluorophore to increase your signal intensity.[1]Step 2: Implement a pre-staining photobleaching protocol to reduce the background.[12][14]Step 3: Optimize antibody/probe concentrations to maximize specific binding.[1] |
| Autofluorescence appears as punctate, granular spots. | This may be due to lipofuscin, an "aging pigment" that accumulates in lysosomes and is highly autofluorescent across a broad spectrum.[6][17][20] | Treat samples after staining with a lipofuscin quencher like Sudan Black B (0.1% in 70% ethanol) or a commercial equivalent like TrueBlack®.[17][18] |
Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Pros | Cons |
| Far-Red Fluorophore Selection | Avoids spectral overlap by detecting signal in a region with low natural autofluorescence.[1][8] | Simple, highly effective, requires no special equipment beyond standard filter sets. | May require purchasing new antibodies/probes; some far-red dyes are dimmer than green/orange counterparts. |
| Spectral Unmixing | Computationally separates the known emission spectrum of autofluorescence from the spectra of the desired fluorophores.[9][11] | Very powerful for separating multiple overlapping signals; can "rescue" data from spectrally crowded experiments. | Requires a spectral confocal microscope and specialized software; needs proper single-color controls for accurate unmixing.[10] |
| Photobleaching | Destroys autofluorescent molecules with high-intensity light before staining.[13][14] | Cost-effective, can significantly reduce background.[15] | Can be time-consuming (minutes to hours); potential for photodamage to the sample, though typically minimal before antibody staining.[14] |
| Chemical Quenching | Reagents bind to and quench fluorescent molecules or mask their signal.[17][19] | Fast and easy to apply; many commercial kits are available.[1][19] | Can sometimes reduce the specific signal as well as the background; some quenchers introduce their own background color.[14][18] |
Experimental Protocols & Methodologies
Protocol 1: Spectral Unmixing Workflow
This protocol outlines the general steps for using spectral unmixing to remove this compound-induced autofluorescence.
-
Prepare Control Samples:
-
Unstained Cells: A sample of cells with no treatment and no fluorescent labels.
-
This compound Autofluorescence Control: A sample of cells treated with this compound under your experimental conditions but with no fluorescent labels.
-
Single-Stain Controls: For each fluorophore in your experiment, prepare a sample stained with only that single fluorophore.
-
-
Acquire Reference Spectra:
-
Using a spectral confocal microscope, first image the "this compound Autofluorescence Control."
-
Draw a region of interest (ROI) over the cells and use the software to record the full emission spectrum of the autofluorescence. This is your "autofluorescence fingerprint."
-
Repeat this process for each of your "Single-Stain Controls" to acquire a reference spectrum for each fluorophore.
-
-
Acquire Experimental Image:
-
Image your fully stained, this compound-treated experimental sample using the same spectral detection settings. The resulting image will be a "lambda stack," containing spectral information at every pixel.
-
-
Perform Linear Unmixing:
-
In the microscope's analysis software, open the linear unmixing tool.[9]
-
Load the reference spectra you collected for the autofluorescence and for each of your fluorophores.
-
Apply the unmixing algorithm to your experimental lambda stack. The software will calculate the contribution of each spectrum (including the autofluorescence) to each pixel and generate new images where the signals are separated into distinct channels, one of which will contain the isolated autofluorescence that can be discarded from the final analysis.[10]
-
Protocol 2: Pre-Staining Photobleaching
This protocol uses high-intensity light to reduce autofluorescence before the application of fluorescent probes.[12]
-
Sample Preparation: Prepare your cells on slides or coverslips as per your standard protocol (e.g., fixation, permeabilization).
-
Mounting: Mount the coverslip onto a glass slide with a drop of PBS to prevent drying.
-
Photobleaching:
-
Place the slide on the microscope stage.
-
Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon lamp) using a wide-open aperture.
-
Bleach the sample for 30 minutes to 2 hours. The optimal time should be determined empirically. You can check the autofluorescence level periodically to assess the reduction.
-
-
Staining: After bleaching, carefully remove the slide, unmount the coverslip, and proceed with your standard immunofluorescence staining protocol.
Visualized Workflows and Pathways
Logical Workflow for Troubleshooting Autofluorescence
This diagram illustrates a step-by-step decision-making process for identifying and mitigating autofluorescence.
Caption: A decision tree for diagnosing and resolving autofluorescence issues.
Putative Signaling Pathway Modulated by this compound
This compound has been shown to possess anti-inflammatory properties. One key pathway it may influence is the NF-κB signaling cascade, which is central to inflammation. This compound has been observed to inhibit the activation of the p38 and NF-κB pathways.[21]
Caption: this compound's potential anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 5. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. Time-resolved spectral studies of blue-green fluorescence of artichoke (Cynara cardunculus L. Var. Scolymus) leaves: identification of chlorogenic acid as one of the major fluorophores and age-mediated changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oraclebio.com [oraclebio.com]
- 9. ZEISS Microscopy Online Campus | Interactive Tutorials | Spectral Imaging with Linear Unmixing [zeiss-campus.magnet.fsu.edu]
- 10. youtube.com [youtube.com]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. Autofluorescence Quenching | Visikol [visikol.com]
- 18. biotium.com [biotium.com]
- 19. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 20. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 21. This compound attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Cynarin degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing cynarin (B1669657) degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: The stability of this compound, a phenolic compound, is primarily affected by pH, temperature, and light exposure. High pH (neutral to alkaline), elevated temperatures, and exposure to UV or even ambient light can significantly accelerate its degradation.[1][2][3]
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: While specific kinetic studies on this compound are limited, data from structurally related caffeoylquinic acids and other phenolic compounds suggest that a slightly acidic environment, typically in the pH range of 3 to 6, is optimal for stability.[2][3] Alkaline conditions should be strictly avoided as they promote rapid degradation.[1]
Q3: How does temperature affect this compound stability?
A3: Elevated temperatures significantly accelerate the degradation of this compound.[4] It is crucial to keep samples cool throughout the entire preparation process. Whenever possible, perform extractions and processing steps on ice or in a refrigerated environment. For long-term storage, samples should be kept at -20°C or, ideally, -80°C.
Q4: Should I protect my samples from light?
A4: Yes. Phenolic compounds are often sensitive to light.[5] To prevent potential photodegradation, it is best practice to work with this compound samples in low-light conditions and store them in amber-colored vials or containers wrapped in aluminum foil.
Q5: What solvents are recommended for extracting and dissolving this compound?
A5: Methanol (B129727), ethanol (B145695), and water are commonly used for extracting this compound.[4][6] Often, acidified solvents (e.g., with a small percentage of acetic or formic acid) are used for chromatography, which also helps maintain an acidic pH and improve stability.[7][8] For stock solutions, a mixture of methanol and water is often a good choice.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound recovery after extraction | Degradation due to high temperature. | Perform extraction at a controlled, low temperature (e.g., 4°C or on ice). Use shorter extraction times where possible. |
| Degradation due to inappropriate pH. | Use a slightly acidic extraction solvent (e.g., water or ethanol with 0.1% formic acid). Avoid using alkaline solvents. | |
| Inconsistent results between replicate samples | Variable exposure to light. | Ensure all samples are processed under consistent, low-light conditions. Use amber vials for all steps. |
| Temperature fluctuations. | Keep all samples on ice or in a cooling block throughout the preparation workflow. | |
| Loss of this compound during solvent evaporation | Thermal degradation from excessive heat. | Use a gentle stream of nitrogen for evaporation at a low temperature (e.g., < 40°C). Avoid heating the sample. |
| Sample oxidation. | Do not evaporate to complete dryness. Reconstitute the residue immediately in a suitable, slightly acidic solvent. | |
| Degradation in processed samples awaiting analysis | Unstable pH of the final solution. | Ensure the final reconstituted sample is in a slightly acidic buffer or mobile phase. |
| Elevated autosampler temperature. | Set the autosampler temperature to a low setting (e.g., 4°C) to maintain stability while samples are in the queue for injection.[9] |
Data Summary
Table 1: Factors Influencing Stability of this compound and Related Phenolic Compounds
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH 3-6) | More Stable | Maintain samples in a slightly acidic buffer. |
| Neutral to Alkaline (pH > 7) | Rapid Degradation | Strictly avoid neutral or alkaline conditions. | |
| Temperature | Low (e.g., 4°C) | More Stable | Keep samples on ice; use refrigerated centrifuges and autosamplers. |
| High (e.g., > 40°C) | Accelerated Degradation | Avoid heating during extraction and evaporation. | |
| Light | Dark / Amber Vials | More Stable | Protect samples from light at all stages. |
| UV / Ambient Light | Potential Degradation | Work in low-light conditions. |
Experimental Protocols
Protocol: General Sample Preparation for HPLC/LC-MS Analysis
This protocol provides a general workflow for preparing samples to minimize this compound degradation. Optimization for specific matrices is recommended.
-
Homogenization:
-
If the sample is solid (e.g., plant tissue), freeze it immediately in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Perform this step quickly and in low light.
-
-
Extraction:
-
Weigh the homogenized powder into a pre-chilled centrifuge tube.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid) at a ratio of 1:10 (w/v).
-
Vortex briefly and then sonicate in an ice bath for 20-30 minutes. Alternatively, shake overnight at 4°C in the dark.
-
Centrifuge at >10,000 x g for 15 minutes at 4°C.
-
-
Purification (Optional - Solid Phase Extraction):
-
If the matrix is complex (e.g., plasma), a solid-phase extraction (SPE) step may be necessary.
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., acidified methanol).
-
-
Solvent Evaporation:
-
If concentration is needed, evaporate the solvent from the supernatant or SPE eluate under a gentle stream of nitrogen at a temperature below 40°C.
-
Avoid complete dryness to prevent loss of the analyte.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in a pre-chilled, slightly acidic mobile phase suitable for your HPLC/LC-MS analysis.
-
Vortex briefly and centrifuge at high speed at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an amber autosampler vial.
-
Analyze as soon as possible, keeping the autosampler at a low temperature (e.g., 4°C).
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eujournal.org [eujournal.org]
- 5. Changes in the quality of medicines during storage under LED lighting and consideration of countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. latamjpharm.org [latamjpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Optimizing Cynarin Dosage and Administration in Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration route for Cynarin (B1669657) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly studied therapeutic effects of this compound in animal models?
A1: Preclinical studies in animal models have primarily focused on the hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects of this compound.[1][2][3]
Q2: What is the recommended starting dose for this compound in rodent models?
A2: The optimal dose of this compound can vary significantly depending on the animal model, the targeted therapeutic effect, and the administration route. However, a general starting point for oral administration in rats and mice for hepatoprotective and anti-inflammatory effects ranges from 50 to 200 mg/kg body weight.[4][5] For intravenous administration, a much lower dose of around 0.17 mg/kg has been used in rats to study its pharmacokinetic profile.[6] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup.
Q3: What are the common administration routes for this compound in animal studies?
A3: The most common administration routes for this compound in animal models are oral (p.o.), typically via gavage, and intravenous (i.v.). Intraperitoneal (i.p.) injection is also a potential route, though less frequently reported for this compound.
Q4: What is the oral bioavailability of this compound?
A4: The oral bioavailability of this compound is generally considered to be low.[7] After oral administration, this compound is metabolized, and its metabolites, such as caffeic acid and ferulic acid, are the predominant compounds detected in plasma.[7] This is a critical consideration when designing experiments and interpreting results.
Q5: How should I prepare this compound for administration?
A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][8] For oral administration, it can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC). For intravenous administration, this compound can be dissolved in a saline solution.[9] It is essential to ensure the final concentration of DMSO is non-toxic to the animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable levels of this compound in plasma after oral administration. | Poor oral bioavailability and rapid metabolism of this compound.[7] | - Consider measuring the plasma concentrations of this compound's primary metabolites (e.g., caffeic acid, ferulic acid) in addition to the parent compound.[7] - Increase the oral dose, based on preliminary dose-response and toxicity studies. - Consider an alternative administration route with higher bioavailability, such as intravenous or intraperitoneal injection, if experimentally appropriate. |
| Precipitation of this compound in the formulation. | This compound has limited solubility in aqueous solutions. | - For oral administration, ensure a uniform and stable suspension in a suitable vehicle like CMC. Use fresh preparations for each experiment. - For intravenous administration, ensure complete dissolution in saline. The use of a co-solvent like DMSO at a safe concentration might be necessary. Always filter the final solution through a sterile 0.22 µm filter before injection. |
| Inconsistent or highly variable results between animals. | - Improper administration technique (e.g., incorrect gavage leading to aspiration). - Variability in the absorption and metabolism of this compound between individual animals. | - Ensure all personnel are properly trained in animal handling and administration techniques. - Increase the number of animals per group to improve statistical power. - Monitor animal health closely throughout the experiment. |
| Unexpected adverse effects or toxicity. | The dose of this compound or the vehicle (e.g., DMSO) may be too high. | - Conduct a pilot toxicity study with a range of doses to determine the maximum tolerated dose (MTD). - Ensure the concentration of any co-solvents like DMSO is below the known toxic threshold for the specific animal model. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Animal Models
| Animal Model | Therapeutic Focus | Administration Route | Dosage | Reference |
| Rat (Wistar) | Hepatoprotective | Oral | 750 and 1500 mg/kg (extract) | [10] |
| Rat | Hepatoprotective | Oral | 1.5 g/kg (extract) | [11] |
| Rat (Wistar) | Pharmacokinetics | Intravenous | 0.17 mg/kg | [6] |
| Mouse (BALB/c) | Neuroprotection | Oral | 0.8 and 1.6 g/kg (extract) | [5] |
| Rat | Ulcerative Colitis | Oral | Not Specified | [12] |
| Broiler Chickens | Hepatoprotective | Oral | 0.5 g/kg (extract) | [1] |
| Rat | Immunomodulatory | Oral | 1.0, 2.0, or 4.0 g/kg (extract) | [13] |
| Rat | High-Fat Diet Induced Obesity | Oral | 200 and 400 mg/kg (extract) | [4] |
| Mouse | Obesity | Oral | 1600 mg/kg/day (extract) | |
| Mouse | Nociception | Intraperitoneal | 50, 100, and 200 mg/kg (extract) |
Experimental Protocols
Representative Protocol: Intravenous Administration of this compound in Wistar Rats for Pharmacokinetic Analysis
This protocol is adapted from the methodology described by Alonso et al. (2006).[6]
1. Animals:
-
Male Wistar rats (280-300 g).
-
House three per cage under stable conditions of humidity (60 ± 5%) and temperature (22 ± 2°C) with a 12-h light/dark cycle.
-
Provide free access to food and water.
2. This compound Formulation:
-
Dissolve this compound in a sterile saline solution to a final concentration suitable for a 0.17 mg/kg dose.
-
Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter before administration.
3. Administration:
-
Administer the this compound solution intravenously via a tail vein injection.
-
The total injection volume should be appropriate for the animal's weight (e.g., 1 mL/kg).
4. Blood Sampling:
-
Collect blood samples from an indwelling catheter at the following time points post-administration: 5, 10, 20, and 30 minutes.
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vivo studies of this compound.
Caption: The PI3K-Akt signaling pathway potentially modulated by this compound.
Caption: The MAPK/NF-κB signaling pathway involved in the anti-inflammatory effects of this compound.
Caption: The STAT3/NF-κB pathway in macrophage polarization, a target of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. In vitro genotoxic and antigenotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of the extent of oral absorption in animals from oral and intravenous pharmacokinetic data in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. latamjpharm.org [latamjpharm.org]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rhinoresourcecenter.com [rhinoresourcecenter.com]
- 13. researchgate.net [researchgate.net]
Resolving peak tailing issues for Cynarin in chromatography
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving common issues encountered during chromatographic analysis, with a specific focus on peak tailing of Cynarin (B1669657).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in chromatography?
A1: Peak tailing is a distortion where the trailing edge of a chromatographic peak is broader than the leading edge, deviating from the ideal symmetrical Gaussian shape.[1][2] This phenomenon is problematic as it can lead to decreased resolution between adjacent peaks, inaccurate quantification of the analyte, and reduced sensitivity, ultimately compromising the accuracy and reliability of the analytical results.[1][3]
Q2: What are the primary causes of peak tailing for a polar compound like this compound in reversed-phase HPLC?
A2: For polar compounds like this compound, which contains multiple hydroxyl groups, the most common causes of peak tailing in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the acidic silanol groups (Si-OH) on the surface of silica-based stationary phases and the polar functional groups of this compound.[1][2][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in multiple ionized or non-ionized forms, leading to different retention behaviors and a tailed peak.[5][6]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[6][7]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[4][5]
-
Extra-Column Effects: Issues related to the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[5]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase plays a critical role in controlling the ionization state of both the analyte and the stationary phase. For acidic compounds like this compound, using a mobile phase with a pH below its pKa will keep it in a single, neutral form, minimizing secondary interactions with the stationary phase and resulting in a more symmetrical peak.[6][8] Conversely, a pH close to the pKa of this compound can cause it to exist in both ionized and non-ionized forms, leading to peak tailing.[9] Lowering the pH of the mobile phase, for instance to around 3.0 or lower, can protonate the ionizable silanol groups on the silica (B1680970) packing, thereby preventing secondary retention mechanisms that cause tailing.[5]
Q4: Can my sample solvent cause peak tailing?
A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to band broadening and peak tailing.[4][10] It is always best practice to dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[7]
Troubleshooting Guide: Resolving this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.
Step 1: Initial Assessment and System Check
The first step is to determine if the issue is specific to this compound or a general system problem.
-
Action: Inject a standard mixture containing a neutral compound along with this compound.
-
Analysis:
-
If all peaks are tailing: The problem is likely related to the HPLC system (e.g., extra-column volume, column void) or an issue at the head of the column.[7]
-
If only the this compound peak is tailing: The issue is likely due to specific chemical interactions between this compound and the stationary or mobile phase.[7]
-
Step 2: Addressing Chemical Interactions
Peak tailing for polar analytes like this compound is frequently caused by secondary interactions with the stationary phase.
Problem: Secondary interactions with residual silanol groups on the C18 column.[1][2][4]
Solutions:
-
pH Adjustment: Lowering the mobile phase pH suppresses the ionization of silanol groups, reducing their ability to interact with this compound.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[5]
-
Experimental Protocol: For LC-UV applications, increasing the phosphate (B84403) buffer concentration from 10 mM to 25 mM at a neutral pH can improve peak shape by increasing the ionic strength of the mobile phase.[5] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[5]
-
-
Use a Different Column: Modern columns are designed to minimize silanol interactions.
Quantitative Data Summary: Mobile Phase Optimization
| Parameter | Initial Condition (Example) | Optimized Condition 1 | Optimized Condition 2 | Reference |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 25 mM Phosphate Buffer (pH 7.0) | [5] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | |
| Rationale | - | Lowers pH to protonate silanols | Increases ionic strength to mask silanols | [5] |
Step 3: Investigating Column Health and Sample Parameters
If adjusting the mobile phase does not resolve the issue, the problem may lie with the column itself or the sample being injected.
Problem: Column contamination, degradation, or overload.[4][6][7]
Solutions:
-
Column Washing: Contaminants from previous injections can accumulate on the column.
-
Experimental Protocol: Flush the column with a strong solvent. For a reversed-phase column, this can be done by washing with 10-20 column volumes of a strong, water-miscible organic solvent like isopropanol, followed by re-equilibration with the mobile phase.[7]
-
-
Check for Column Voids: A void at the column inlet can cause peak distortion.[5]
-
Sample Concentration: Overloading the column can lead to peak tailing.[4][5]
-
Experimental Protocol: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was too concentrated.[7]
-
Step 4: Examining the HPLC System
If the problem persists, the issue may be with the physical components of the HPLC system.
Problem: Extra-column band broadening.[5]
Solutions:
-
Minimize Tubing Length: The tubing connecting the injector, column, and detector should be as short and narrow as possible.[7][9]
-
Action: Replace any excessively long tubing with pre-cut, narrow-bore PEEK tubing.
-
-
Check Fittings: Improperly seated fittings can create dead volume.
-
Action: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.
-
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting this compound peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Study on determination of this compound in dietary supplement containing artichoke by high performance liquid chromatography [vjfc.nifc.gov.vn]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Cynarin in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected cytotoxicity when using Cynarin in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity in our primary cell cultures treated with this compound. What are the common causes?
A1: Unexpected cytotoxicity with this compound in primary cell cultures can stem from several factors:
-
High Final Concentration: The concentration of this compound may exceed the tolerance level of your specific primary cell type. Primary cells are often more sensitive than immortalized cell lines.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol (B145695), can be toxic to primary cells, especially at higher concentrations.[1][2][3]
-
Compound Precipitation: this compound may precipitate out of the solution in the cell culture medium, leading to inconsistent cell exposure and localized high concentrations that can be toxic.
-
pH Shifts in Media: Changes in the pH of the culture medium can affect both the stability of this compound and the health of the cells.
-
Phenol (B47542) Red Interference: In certain assays, phenol red, a common pH indicator in cell culture media, can interfere with cytotoxicity measurements or even exhibit cytotoxic effects under specific conditions.[4][5][6][7][8]
-
Compound Stability: this compound may not be stable over long incubation periods in cell culture medium at 37°C, potentially degrading into more toxic byproducts.
Q2: What is the recommended solvent for dissolving this compound and what is the maximum safe concentration for primary cells?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are common solvents for dissolving this compound.[9][10][11] However, it is crucial to keep the final solvent concentration in your cell culture medium as low as possible. For primary cells, it is recommended to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced cytotoxicity.[1] Some robust cell lines can tolerate up to 0.5%, but primary cells are generally more sensitive.[1][2][12][13] For ethanol, concentrations should ideally be kept below 0.5% for 24-hour exposures and below 0.25% for 48-hour exposures to minimize cytotoxic and inflammatory responses.[3] Always include a vehicle control (media with the same final solvent concentration without this compound) in your experiments to account for any solvent effects.
Q3: How can I prevent this compound from precipitating in my cell culture medium?
A3: this compound is sparingly soluble in water.[9] To prevent precipitation:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM).[9][14]
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[14]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform a serial dilution in pre-warmed medium.[14]
-
Mix Thoroughly but Gently: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform mixing.[14]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your this compound stock solution into single-use volumes to avoid repeated freezing and thawing, which can affect its stability and solubility.[15]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death
| Potential Cause | Explanation | Recommended Solution |
| This compound Concentration Too High | Primary cells can be highly sensitive to this compound. The effective concentration for your cell type might be lower than reported for cancer cell lines.[16][17] | Perform a dose-response experiment starting with a very low concentration (e.g., 1 µM) and titrating up to determine the optimal non-toxic range for your specific primary cells. |
| Solvent Cytotoxicity | The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is toxic to the cells.[2][12][18][19][20] | Ensure the final solvent concentration is as low as possible, ideally ≤0.1% for DMSO and ≤0.25% for ethanol in long-term cultures.[1][3] Always run a vehicle control. |
| Compound Precipitation | Precipitated this compound can create localized areas of high concentration, leading to acute cytotoxicity. | Visually inspect your culture wells for any signs of precipitation. If observed, follow the recommendations in FAQ 3 to improve solubility. |
| Contamination | Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[21] | Regularly check your cultures for signs of contamination. If suspected, discard the contaminated cultures and decontaminate the incubator and biosafety cabinet. |
Guide 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Explanation | Recommended Solution |
| Inaccurate Pipetting of Stock Solution | Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variability between experiments. | Prepare an intermediate dilution of your stock solution to allow for the pipetting of larger, more accurate volumes. |
| Compound Instability | This compound may degrade in the culture medium over the course of the experiment, leading to a decrease in its effective concentration over time. | For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Cell Passage Number | The phenotype and sensitivity of primary cells can change with increasing passage number. | Use primary cells with a low and consistent passage number for all experiments to ensure reproducibility. |
| Phenol Red Interference | Phenol red can interfere with colorimetric or fluorescent cytotoxicity assays.[4][8] | For quantitative assays, consider using phenol red-free medium to avoid potential artifacts. |
Quantitative Data Summary
The cytotoxic effects of this compound are highly dependent on the cell type and exposure time. Below is a summary of reported IC50 values.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 72 hours | ~500 (determined as cytotoxic concentration) | [17][22] |
| MT-2 | Human T-cell Leukemia | Not Specified | 250 (median lethal dose) | [23] |
| Leukemic cells | Leukemia | Not Specified | ~20% cytotoxicity (concentration not specified) | [23] |
Note: IC50 values for primary cells are not widely reported and should be determined empirically for each cell type.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes, pre-warmed (37°C) complete cell culture medium.
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 5.16 mg of this compound (MW: 516.45 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final DMSO concentration in your culture does not exceed the recommended limit (ideally ≤0.1%).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a range of this compound working solutions in your cell culture medium as described in Protocol 1.
-
Include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) and a negative control (medium only).
-
Carefully remove the old medium from the cells and replace it with the prepared treatment solutions.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Signaling pathways potentially involved in this compound-induced cytotoxicity.
References
- 1. lifetein.com [lifetein.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. tandfonline.com [tandfonline.com]
- 4. promocell.com [promocell.com]
- 5. Cytotoxicity of Phenol Red in Toxicity Assays for Carbon Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependent cytotoxicity of contaminants of phenol red for MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound CAS#: 30964-13-7 [m.chemicalbook.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 20. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 21. adl.usm.my [adl.usm.my]
- 22. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 23. mattioli1885journals.com [mattioli1885journals.com]
Validation & Comparative
Comparative Analysis of Cynarin and Silymarin for Hepatoprotection: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent natural compounds, Cynarin and Silymarin (B1681676), for their efficacy in liver protection. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms of action, including antioxidant, anti-inflammatory, and antifibrotic effects, to facilitate informed decisions in hepatoprotective research and development.
Executive Summary
Both this compound, a key bioactive constituent of artichoke, and Silymarin, a flavonoid complex from milk thistle, demonstrate significant hepatoprotective properties. Silymarin is extensively studied, with a well-documented ability to mitigate liver damage through multiple pathways, including potent antioxidant, anti-inflammatory, and antifibrotic activities. This compound also exhibits protective effects on the liver, primarily attributed to its antioxidant and anti-inflammatory actions. While direct comparative studies are limited, available data suggests that both compounds warrant further investigation as potential therapeutic agents for various liver pathologies. This guide presents a side-by-side analysis of their performance based on published experimental data.
Comparative Efficacy: Key Performance Indicators
The hepatoprotective effects of this compound and Silymarin have been evaluated in various preclinical models of liver injury, most commonly induced by toxins such as carbon tetrachloride (CCl4) and acetaminophen (B1664979) (APAP). The following tables summarize the quantitative data from these studies, focusing on key biomarkers of liver function and health.
Reduction of Liver Enzymes
Elevated levels of serum aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are hallmarks of hepatocellular injury.
| Compound | Model | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| This compound (as Artichoke Leaf Extract) | APAP-induced liver injury (mice) | 200 mg/kg | Significant reduction | Significant reduction | [1] |
| Silymarin | APAP-induced liver injury (mice) | 100 mg/kg | Significant reduction | Significant reduction | [1] |
| Silymarin | CCl4-induced liver injury (rats) | 200 mg/kg | Significant reduction | Significant reduction | [2] |
| Silymarin | CCl4-induced liver injury (broiler chickens) | 100 mg/kg | Significant reduction | Significant reduction | [3][4][5][6] |
Antioxidant Activity
Oxidative stress is a critical factor in the pathogenesis of liver damage. The antioxidant capacities of this compound and Silymarin are evaluated by measuring their effects on lipid peroxidation (indicated by malondialdehyde - MDA levels) and the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).
| Compound | Model | Dose | Effect on MDA | Effect on SOD Activity | Effect on GPx Activity | Reference |
| This compound (as Artichoke Extract) | High-fat diet-induced obesity (rats) | 200 & 400 mg/kg | ↓ | ↑ | ↑ | [7] |
| This compound | APAP-induced acute liver injury | Not specified | ↓ | Not specified | ↑ (via Nrf2) | [8][9][10][11] |
| Silymarin | CCl4-induced liver fibrosis (rats) | 200 mg/kg | ↓ | ↑ | ↑ | [12] |
| Silymarin | CCl4-induced hepatotoxicity (rats) | 50 & 200 mg/kg | ↓ | Not specified | Not specified | [13] |
| Silymarin | CCl4-induced hepatotoxicity (common carp) | 0.5 & 1 g/kg diet | ↓ | ↑ | ↑ | [14] |
Anti-inflammatory Effects
Chronic inflammation is a driver of liver disease progression. The anti-inflammatory properties of this compound and Silymarin are assessed by their ability to modulate pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Compound | Model | Dose | Effect on TNF-α | Effect on IL-6 | Reference |
| This compound | LPS-induced endothelial inflammation | Not specified | ↓ | ↓ | [15] |
| Silymarin | CCl4-induced liver fibrosis (mice) | 100 mg/kg | ↓ | Not specified | [16] |
| Silymarin | CCl4-induced hepatotoxicity (rats) | Not specified | ↓ | ↓ | |
| Silymarin | CCl4-intoxicated male rats | Not specified | ↓ | ↓ | [17][18] |
Antifibrotic Properties
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can lead to cirrhosis. The antifibrotic potential of these compounds is determined by their impact on key mediators of fibrosis, including transforming growth factor-beta (TGF-β) and collagen deposition.
| Compound | Model | Dose | Effect on TGF-β | Effect on Collagen/α-SMA | Reference |
| Cyanidin-3-O-beta-glucopyranoside (related compound) | Oxidative stress in hepatic stellate cells | 50 µmol/L | Not specified | ↓ (Type I collagen) | [19] |
| Silymarin | CCl4-induced liver fibrosis (rats) | 200 mg/kg | ↓ (via CTGF) | ↓ | [12] |
| Silymarin | CCl4-induced liver fibrosis (mice) | 100 mg/kg | ↓ | ↓ (α-SMA) | [16] |
| Silymarin | CCl4-induced liver fibrosis (rats) | 50 mg/kg | ↓ | ↓ (α-SMA) | [13] |
| Silymarin | CCl4-induced liver fibrosis (mice) | 50 mg/kg | ↓ | ↓ (Collagen I) | [20] |
Mechanistic Insights: Signaling Pathways
The hepatoprotective effects of this compound and Silymarin are mediated through the modulation of specific intracellular signaling pathways that regulate oxidative stress, inflammation, and fibrosis.
This compound's Proposed Mechanism of Action
Recent studies indicate that this compound's protective effects are, at least in part, mediated by the activation of the Nrf2 antioxidant response pathway.[8][9][10][11]
Silymarin's Multifaceted Mechanisms of Action
Silymarin exerts its hepatoprotective effects through the modulation of at least two key signaling pathways: inhibiting the pro-inflammatory NF-κB pathway and activating the Nrf2 antioxidant pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis.
General Experimental Workflow for In Vivo Studies
References
- 1. The hepatocurative effects of Cynara scolymus L. leaf extract on carbon tetrachloride-induced oxidative stress and hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats | Semantic Scholar [semanticscholar.org]
- 3. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis and Hepatoprotective Activity of Artichoke (Cynara scolymus L.) Leaves Extract against High Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates acetaminophen-induced acute liver injury through the activation of Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates acetaminophen-induced acute liver injury through the activation of Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. This compound alleviates acetaminophen-induced acute liver injury through the activation of Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Silymarin decreases connective tissue growth factor to improve liver fibrosis in rats treated with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The protective effect of silymarin on the carbon tetrachloride (CCl4)-induced liver injury in common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green Spring Technology's Premium Artichoke Extract Ingredients Power New Liver Health Formula [greenspringnatural.com]
- 16. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of silymarin on the relative gene expressions of some inflammatory cytokines in the liver of CCl4-intoxicated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of cyanidin 3-O-beta-glucopyranoside on hepatic stellate cell proliferation and collagen synthesis induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Cynarin: A Potent Anti-Inflammatory Agent for Macrophage-Mediated Inflammation
A Comparative Analysis of Cynarin's Efficacy Against Established Anti-Inflammatory Drugs
For Immediate Release
Researchers and drug development professionals are constantly seeking novel compounds with potent anti-inflammatory properties. This compound, a natural bioactive compound found predominantly in artichokes, has emerged as a promising candidate for modulating macrophage-driven inflammation. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound with two well-established anti-inflammatory drugs, Dexamethasone (B1670325) and Indomethacin (B1671933), in a macrophage cell line model. The data presented herein demonstrates this compound's significant potential as a modulator of key inflammatory pathways.
Executive Summary
This guide details the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a widely accepted in vitro model for studying inflammation. Through a comparative analysis of key inflammatory markers, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), this compound demonstrates potent inhibitory activity. Its performance is benchmarked against Dexamethasone, a corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). The underlying mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, are also elucidated.
Comparative Performance Data
The anti-inflammatory efficacy of this compound, Dexamethasone, and Indomethacin was evaluated by their ability to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the quantitative data from multiple studies.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | LPS Concentration | IC50 (µM) | Percent Inhibition | Reference |
| This compound | RAW 264.7 | 1 µg/mL | Not Reported | Dose-dependent inhibition | [1][2] |
| Dexamethasone | RAW 264.7 | 1 µg/mL | 34.60 µg/mL (~88 µM) | Dose-dependent inhibition | [3] |
| Indomethacin | RAW 264.7 | Not Specified | 56.8 µM | Not Reported | [4][5] |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Cell Line | LPS Concentration | IC50 (µM) | Percent Inhibition | Reference |
| This compound | RAW 264.7 | 1 µg/mL | Not Reported | Significant dose-dependent inhibition | [1][2] |
| Dexamethasone | RAW 264.7 | 0.1 µg/mL | Not Reported | Significant inhibition at 1 µM and 10 µM | [6][7] |
| Indomethacin | Human Blood Monocytes | Not Specified | 143.7 µM | Not Reported | [4][5][8] |
Table 3: Inhibition of Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β) Production
| Compound | Cell Line | LPS Concentration | Effect | Reference |
| This compound | RAW 264.7 | 1 µg/mL | Dose-dependent inhibition of IL-6 and IL-1β | [1][2] |
| Dexamethasone | RAW 264.7 | Not Specified | Inhibition of IL-6 and IL-1β | [9][10] |
| Indomethacin | Primary Murine Peritoneal Macrophages | Not Specified | Reduction of IL-6 and IL-1β | [11] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by targeting key signaling pathways that are crucial for the inflammatory response in macrophages.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies have shown that an artichoke extract containing this compound inhibits the phosphorylation of p65, a key subunit of NF-κB, thereby preventing its activation and the subsequent expression of inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β[1].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another critical signaling cascade in the inflammatory response. LPS activation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn regulate the expression of inflammatory genes. Evidence suggests that this compound can also modulate this pathway, contributing to its anti-inflammatory profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours before stimulation with lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is an indicator of macrophage activation and inflammation. It is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A is sulfanilamide (B372717) in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water. Mix equal volumes of Part A and Part B immediately before use.
-
Reaction: In a 96-well plate, mix 50-100 µL of the cell supernatant with an equal volume of the freshly prepared Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the cell culture supernatants and a series of cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: The cytokine concentration is determined by plotting a standard curve of the known cytokine concentrations against their corresponding absorbance values.
Western Blot Analysis for NF-κB Activation
Western blotting is used to determine the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and IκBα.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-p65, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant anti-inflammatory effects in macrophage cell lines by inhibiting the production of key pro-inflammatory mediators, including nitric oxide, TNF-α, IL-6, and IL-1β. Its mechanism of action involves the suppression of the critical NF-κB and MAPK signaling pathways. When compared to the established anti-inflammatory drugs Dexamethasone and Indomethacin, this compound shows comparable, and in some aspects, potent inhibitory activity. These findings highlight the potential of this compound as a novel therapeutic agent for the treatment of inflammatory diseases. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. yakhak.org [yakhak.org]
- 2. yakhak.org [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. apjai-journal.org [apjai-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Cross-Laboratory Perspectives on the Analytical Validation of Cynarin Quantification
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of validated analytical methods for the quantification of cynarin (B1669657), a bioactive compound predominantly found in artichoke (Cynara scolymus L.). The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals by summarizing key performance data from various single-laboratory validation studies, thereby creating a cross-laboratory perspective. This document details experimental protocols and presents quantitative data in structured tables for straightforward comparison of method performance.
Comparative Analysis of Validated HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique for the quantification of this compound in diverse matrices, including biological samples and plant extracts. While a formal cross-laboratory validation study was not identified, a comparative summary of validation parameters from multiple independent studies provides valuable insights into the robustness and reliability of these methods. The following tables summarize the performance characteristics of different HPLC methods validated for this compound analysis.
Table 1: Linearity and Sensitivity of Validated HPLC Methods for this compound
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| HPLC-DAD | Plasma | 1.5625 - 50.0 | 0.9989 | 0.75 | 2.25 | [1][2] |
| HPLC-UV | Rat Plasma | 0.038 - 1.25 | 0.9961 | Not Reported | 0.04 | [3][4] |
| LC-MS/MS | Artichokes, Juices, Extracts | Not Reported | Not Reported | Not Reported | 0.01 (mg/kg) | [5] |
Table 2: Precision and Accuracy of Validated HPLC Methods for this compound
| Analytical Method | Matrix | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (Bias % or RE %) | Recovery (%) | Reference |
| HPLC-DAD | Plasma | < 10% | < 10% | Not Reported | 67 | [1][2] |
| HPLC-UV | Rat Plasma | 1.5 - 7.1 | Not Reported | -1.4 to 16 | 63 - 76 | [4] |
| HPLC | Arctium lappa Root Extract | 3.39 (User A & B) | 3.39 | Not Reported | Not Reported | [6] |
| RP-HPLC | Not Specified | < 2% | Not Reported | 98.8 - 100.73 | 96.15 - 100.73 | [7] |
Detailed Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the validation studies.
HPLC-DAD Method for this compound in Plasma[1][2]
-
Instrumentation: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
-
Sample Preparation: Liquid-liquid extraction was performed using ethyl acetate (B1210297) as the extracting agent.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and methanol (B129727).
-
Detection Wavelength: 330 nm.
-
-
Validation Parameters: The method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and repeatability.
HPLC-UV Method for this compound in Rat Plasma[3][4]
-
Instrumentation: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
-
Sample Preparation: Solid-phase extraction was used to isolate this compound from rat plasma. A 70 µl aliquot of rat plasma was mixed with 30 µl Tris/HCL buffer (pH 8.75; 2M) and 20mg alumina, shaken for 5 minutes, and centrifuged. The precipitate was washed with water, and this compound was eluted with 70 µl of 0.4 M phosphoric acid.
-
Chromatographic Conditions:
-
Column: Ib-Sil ODS (250 mm x 4.6 mm x 5 µm dp) reversed-phase column.
-
Mobile Phase: Water / methanol / acetic acid (78.5:20:2.5, v/v/v).
-
Flow Rate: 1.3 ml/min.
-
Detection Wavelength: 316 nm.
-
-
Validation Parameters: The method was partially validated and calibration curves were obtained by plotting the peak area versus the theoretical concentration.
LC-MS/MS Method for this compound in Artichokes and Related Products[5]
-
Instrumentation: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Limit of Quantification: 0.01 mg/kg.
-
Application: This method was developed for monitoring the quantity of this compound in artichokes, juices, and extracts.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of a cross-laboratory validation process and the relationship between key validation parameters.
Caption: Workflow for a typical cross-laboratory analytical method validation.
Caption: Key parameters evaluated during analytical method validation.
References
- 1. [Development and validation of method for the determination of this compound, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. latamjpharm.org [latamjpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. freshplaza.com [freshplaza.com]
- 6. e-jkfn.org [e-jkfn.org]
- 7. vjol.info.vn [vjol.info.vn]
Cynarin versus other caffeoylquinic acids: a comparative antioxidant study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of cynarin (B1669657) against other notable caffeoylquinic acids. The information is supported by experimental data from various in vitro antioxidant assays, with detailed methodologies for key experiments.
Introduction to Caffeoylquinic Acids and Antioxidant Activity
Caffeoylquinic acids (CQAs) are a class of phenolic compounds found abundantly in various plants, with artichokes being a particularly rich source.[1] These compounds are esters of caffeic acid and quinic acid and are recognized for their significant antioxidant properties.[2][3] Antioxidants are crucial for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, by neutralizing reactive oxygen species (ROS).[4][5] The antioxidant capacity of CQAs is largely attributed to the number and position of hydroxyl groups on the aromatic ring, which can donate hydrogen atoms or electrons to scavenge free radicals.[2][6]
This compound, or 1,3-dicaffeoylquinic acid, is a prominent CQA known for its potent biological activities, including antioxidant effects.[1][6][7] This guide will compare the antioxidant activity of this compound with other CQAs, such as chlorogenic acid (5-O-caffeoylquinic acid), to provide a clearer understanding of their relative efficacy. The antioxidant mechanisms of CQAs are multifaceted and can include hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation.[2][8][9]
Comparative Antioxidant Activity: Quantitative Data
The antioxidant capacity of this compound and other caffeoylquinic acids has been evaluated using various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values from several key studies. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalents) | Source |
| This compound | DPPH | 40 | - | [1][6] |
| ABTS | 12 | - | [1][6] | |
| FRAP | - | - | [10][11] | |
| ORAC | - | ~7000 µmol TE/g (for enriched extract) | [12] | |
| Chlorogenic Acid | DPPH | - | - | [13][14] |
| ABTS | - | - | [15] | |
| FRAP | - | - | [10] | |
| Trolox (Standard) | DPPH | 50 | - | [1][6] |
| ABTS | 25 | - | [1][6] | |
| Caffeic Acid (Standard) | DPPH | 70 | - | [6] |
Note: Direct comparative IC50 values for all compounds across all assays from a single source are limited. The data presented is compiled from multiple studies for illustrative purposes. The ORAC value for this compound is from an enriched artichoke extract and not the pure compound.
Studies have shown that this compound exhibits strong antioxidant activity, in some cases greater than the common antioxidant standard, Trolox.[1][6] For instance, in the ABTS assay, this compound had a significantly lower IC50 value (12 µM) compared to Trolox (25 µM), indicating superior radical scavenging ability.[1][6] Similarly, in the DPPH assay, this compound (IC50 of 40 µM) outperformed both Trolox (50 µM) and caffeic acid (70 µM).[1][6] Some research suggests that dicaffeoylquinic acids, like this compound, generally possess higher antioxidant abilities than monocaffeoylquinic acids.[8]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of compounds to act as free radical scavengers.[16]
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[17][18]
-
Procedure:
-
A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[16]
-
Various concentrations of the test compound (e.g., this compound) and a positive control (e.g., ascorbic acid) are prepared.[16]
-
A fixed volume of the DPPH solution is added to the test compound and control solutions.[17]
-
The reaction mixtures are incubated in the dark at a constant temperature for a set time (e.g., 30 minutes).[16]
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[17]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.[17]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[19]
-
Principle: ABTS is oxidized to its radical cation, ABTS•+, which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[19][20] This assay is applicable to both hydrophilic and lipophilic antioxidants.[19]
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[21]
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.700 at 734 nm.[21]
-
A small volume of the test sample is added to the diluted ABTS•+ solution.[22]
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[22]
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[19]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[23]
-
Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[24][25] The change in absorbance is proportional to the antioxidant capacity of the sample.[24]
-
Procedure:
-
A FRAP working solution is prepared by mixing FRAP Reagent A (acetate buffer), Solution B (TPZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.[24]
-
The test sample or standard is added to a 96-well plate.[23]
-
The FRAP working solution is added to each well, and the mixture is incubated at room temperature for a specified time (e.g., 4-10 minutes).[23][24]
-
The absorbance is read at 593 nm.[24]
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with a known concentration of Fe²⁺. The results are expressed as FRAP values, often in mmol Fe²⁺/L.[24][25]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[26]
-
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (commonly fluorescein) by an antioxidant.[26][27] A free radical initiator (like AAPH) generates peroxyl radicals that quench the fluorescence of the probe. Antioxidants protect the probe from oxidation, thus preserving its fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[26]
-
Procedure:
-
Dilutions of the test sample and a standard (Trolox) are added to a 96-well plate.[27]
-
A fluorescein (B123965) solution is added to each well, and the plate is incubated.[4]
-
A free radical initiator solution (AAPH) is added to initiate the reaction.[4]
-
The fluorescence is monitored kinetically at an excitation wavelength of 480-485 nm and an emission wavelength of 520 nm.[4][27]
-
-
Calculation: The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The antioxidant capacity is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox Equivalents (TE).[4][26]
Signaling Pathways and Experimental Workflow
The antioxidant effects of caffeoylquinic acids can be both direct, through radical scavenging, and indirect, through the modulation of cellular signaling pathways.[28] One key pathway is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant enzymes.[28]
Caption: Nrf2 signaling pathway activation by caffeoylquinic acids.
The following diagram illustrates a general experimental workflow for comparing the antioxidant activity of different compounds.
Caption: General workflow for antioxidant activity comparison.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. repositorium.uminho.pt [repositorium.uminho.pt]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. cosmobiousa.com [cosmobiousa.com]
- 26. benchchem.com [benchchem.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. ohsu.edu [ohsu.edu]
The Natural Antioxidant Power of Cynarin: A Head-to-Head In Vitro Comparison with Synthetic Counterparts
For researchers, scientists, and drug development professionals, the quest for potent and safe antioxidants is a continuous endeavor. While synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have long been staples in various industries, the demand for effective natural alternatives is growing. This guide provides an objective, data-driven comparison of the in vitro antioxidant efficacy of cynarin (B1669657), a bioactive compound found in artichokes, against common synthetic antioxidants.
This report synthesizes quantitative data from multiple in vitro studies, presenting a clear comparison of the radical scavenging and reducing power of this compound versus BHT, BHA, and Trolox. Detailed experimental protocols for the key assays are provided to ensure reproducibility and critical evaluation of the findings. Furthermore, visual diagrams of the experimental workflow and the antioxidant signaling pathway of this compound are included to facilitate a deeper understanding of its mechanism of action.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of this compound has been rigorously tested against several synthetic antioxidants across various standard in vitro assays. The following table summarizes the key findings, with IC50 and EC50 values representing the concentration of the antioxidant required to inhibit 50% of the radical activity or to achieve 50% of the maximal reducing effect, respectively. Lower values indicate higher antioxidant potency.
| Antioxidant Assay | This compound | BHA | BHT | Trolox | α-Tocopherol |
| DPPH Radical Scavenging (IC50, µg/mL) | 10.10 | 10.10 | 25.95 | 7.06 | 11.31 |
| ABTS Radical Scavenging (EC50, µg/mL) | 10.60 | 7.32 | 15.67 | 15.98 | 15.98 |
| Superoxide (B77818) Anion Scavenging (IC50, µg/mL) | 32.55 | 38.88 | 53.57 | 36.44 | 56.42 |
| Linoleic Acid Peroxidation Inhibition (%) * | 87.72 | 87.30 | 97.61 | 90.32 | 75.26 |
Inhibition percentage at a concentration of 30 µg/mL.
Data Interpretation: The data reveals that this compound exhibits potent antioxidant activity that is comparable, and in some cases superior, to the synthetic antioxidants tested. In the DPPH radical scavenging assay, this compound's efficacy (IC50 of 10.10 µg/mL) is on par with BHA and surpasses that of BHT, Trolox, and α-tocopherol.[1] For ABTS radical scavenging, this compound (EC50 of 10.60 µg/mL) demonstrates stronger activity than BHT, Trolox, and α-tocopherol, though slightly less potent than BHA.[2] Notably, in scavenging the superoxide anion radical, this compound (IC50 of 32.55 µg/mL) proved to be the most effective among all tested compounds.[2] In preventing linoleic acid peroxidation, this compound showed high inhibitory effects, comparable to BHA and Trolox, and significantly more effective than α-tocopherol.[2]
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound or synthetic antioxidants) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[3][4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6-30 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The EC50 value is determined from the dose-response curve.[5][6]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is monitored spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.[7][8]
Visualizing Methodologies and Mechanisms
To further clarify the experimental process and the biological activity of this compound, the following diagrams are provided.
The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways. This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, and inhibit the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
References
- 1. Antioxidant, antiradical, and anticholinergic properties of this compound purified from the Illyrian thistle (<i>Onopordum il… [ouci.dntb.gov.ua]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound as a potent anti‑osteolytic agent: Targeting MAPK and Nrf2‑Keap1 pathways for osteoclast inhibition and bone protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cynarin Extraction Techniques: A Guide for Researchers
For Immediate Release
A Comprehensive Analysis of Cynarin (B1669657) Extraction Methodologies for Pharmaceutical and Research Applications
This guide provides a detailed, evidence-based comparison of various extraction techniques for this compound, a bioactive compound predominantly found in artichoke (Cynara scolymus L.). The following sections present a head-to-head analysis of conventional and modern extraction methods, supported by quantitative data from experimental studies. Detailed protocols for each technique are provided to facilitate reproducibility in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the isolation of this compound for further investigation and application.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section summarizes the quantitative outcomes of several common extraction techniques. It is important to note that the presented data is a synthesis of findings from various studies, and direct comparison is subject to variations in experimental conditions such as solvent type, temperature, and raw material characteristics.
| Extraction Technique | This compound Yield (mg/kg of dry material) | Key Findings & Observations |
| Enzyme-Assisted Extraction (EAE) | 156.3 ± 2.3[1] | Pectinase (B1165727) enzymes have been shown to be effective in breaking down the plant cell wall, leading to a high yield of this compound.[1] This method is considered environmentally friendly. |
| Hot Water Extraction | 634.5 ± 4.8[2] | A green extraction method demonstrating a high yield of this compound under optimized conditions (80°C for 120 min with a 1:30 matrix-to-solvent ratio).[2] |
| Microwave-Assisted Extraction (MAE) | Data not specifically available for this compound yield | MAE has been reported to be more efficient than Ultrasound-Assisted Extraction (UAE) and maceration for the extraction of total phenolic and flavonoid compounds from artichoke leaves.[3] This technique offers the advantage of a significantly shorter extraction time.[3] |
| Ultrasound-Assisted Extraction (UAE) | Data not specifically available for this compound yield | UAE is considered a green and efficient technique.[3] The use of an ultrasonic probe has been shown to be more effective than an ultrasonic bath.[3] Yields can be significantly higher (up to 50%) compared to maceration.[4] |
| Maceration | Data not specifically available for this compound yield | A conventional method that is simple to perform but is generally less efficient and more time-consuming compared to modern techniques.[3] |
| Soxhlet Extraction | Data not specifically available for this compound yield | A classical and exhaustive extraction method. While specific yield data for this compound is not readily available, it is a well-established technique for extracting organic compounds from solid matrices.[5] |
| Supercritical Fluid Extraction (SFE) | Data not specifically available for this compound yield | This technique, using supercritical CO2, has been shown to be highly selective for other compounds in artichoke, such as cynaropicrin.[6] The total phenolic content extracted via SFE was found to be low, suggesting it may not be the optimal method for this compound extraction.[6] |
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed. These protocols are based on procedures described in the cited literature and are intended to serve as a guide for laboratory implementation.
Maceration
Maceration is a traditional solid-liquid extraction technique.
Protocol:
-
Weigh 100 g of dried and powdered artichoke leaves.
-
Place the plant material in a sealed container with a suitable solvent (e.g., 80% methanol (B129727) or an ethanol:water mixture) at a specified solid-to-solvent ratio (e.g., 1:10 w/v).
-
Allow the mixture to stand at room temperature for an extended period (e.g., 24 hours to 5 days), with occasional agitation.[7]
-
Separate the extract from the solid residue by filtration.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method.
Protocol:
-
Mix a known quantity of dried and powdered artichoke leaves with a drying agent like anhydrous sodium sulfate.
-
Place the mixture in a thimble within the Soxhlet extractor.
-
Add the extraction solvent (e.g., ethanol) to the distillation flask.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material.
-
The solvent will fill the thimble and, once it reaches a certain level, will be siphoned back into the distillation flask, carrying the extracted compounds.
-
Continue the process for a set number of cycles or a specific duration (e.g., 2 hours at 4-6 cycles/hour).[1]
-
After extraction, cool the solution and concentrate it using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process.
Protocol:
-
Mix a known amount of dried and powdered artichoke leaves with a solvent (e.g., 80% methanol or 50:50% v/v ethanol:water) in a flask.[4]
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[3]
-
Apply ultrasonic waves at a specific frequency (e.g., 35 kHz) and power (e.g., 120-240 W) for a defined period (e.g., 15-30 minutes).[3][8]
-
Maintain a constant temperature during the process, if required, using a cooling system.[3]
-
After extraction, filter the mixture and concentrate the extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction.
Protocol:
-
Place a weighed amount of dried and powdered artichoke leaves in a microwave-safe extraction vessel with a suitable solvent (e.g., ethanol).[9]
-
Set the microwave power (e.g., 320 W) and extraction time (e.g., 30-45 seconds).[3][9]
-
Ensure the temperature does not exceed a certain limit (e.g., 50°C) to prevent degradation of thermolabile compounds.[3]
-
After extraction, allow the vessel to cool before filtering the contents.
-
Concentrate the filtrate to obtain the crude extract.
Enzyme-Assisted Extraction (EAE)
EAE uses enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.
Protocol:
-
Suspend the dried and powdered artichoke leaves in a buffer solution with an optimal pH for the selected enzyme (e.g., pH 4.6 for pectinase).[1]
-
Add the enzyme (e.g., pectinase at a concentration of 5.2 U/mL) to the mixture.[1]
-
Incubate the mixture at a specific temperature (e.g., 29°C) for a set duration with agitation.[1]
-
After incubation, inactivate the enzyme (e.g., by heating).
-
Proceed with a solid-liquid extraction using a suitable solvent.
-
Filter the mixture and concentrate the extract.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically CO2, as the extraction solvent.
Protocol:
-
Place the dried and powdered artichoke leaves into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to its supercritical state (e.g., 300 bar and 40°C).[6]
-
Pass the supercritical CO2 through the extraction vessel, where it dissolves the this compound.
-
The this compound-laden fluid then flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
Collect the extracted this compound. A co-solvent (e.g., ethanol) can be added to the supercritical CO2 to enhance the extraction of more polar compounds.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from artichoke leaves.
Caption: Generalized workflow for this compound extraction from artichoke leaves.
Conclusion
The choice of extraction technique for this compound is a critical decision that impacts yield, purity, cost, and environmental footprint. While conventional methods like maceration and Soxhlet extraction are well-established, modern techniques such as UAE, MAE, and EAE offer significant advantages in terms of efficiency and reduced extraction times. Green extraction methods, particularly hot water extraction, have shown promising high yields of this compound. Supercritical Fluid Extraction, while highly selective, may not be the most suitable method for maximizing this compound yield.
The data and protocols presented in this guide are intended to provide a solid foundation for researchers to select and optimize the most appropriate extraction method for their specific needs. Further optimization of parameters for each technique is encouraged to achieve the desired outcomes for this compound isolation and subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Characterization of Artichoke (Cynara cardunculus L.) Solid Waste from the Industrial Processing of Fresh-Cut Products for Nutraceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Green Extraction Methods on Antioxidant and Antimicrobial Properties of Artichoke (Cynara scolymus L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101560155A - Method for purifying this compound in artichoke - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. eujournal.org [eujournal.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Validating In Silico Predictions of Cynarin's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cynarin (B1669657), a bioactive compound predominantly found in artichoke, has garnered significant interest for its therapeutic potential. In silico prediction methods, such as molecular docking and network pharmacology, have become invaluable tools for identifying its potential molecular targets. However, experimental validation is crucial to confirm these computational findings. This guide provides a comparative overview of the experimentally validated targets of this compound, methodologies for their validation, and a comparison with alternative compounds.
From Prediction to Validation: The Workflow
In silico approaches predict potential protein targets for a ligand like this compound based on its structure and known bioactivities. These predictions are then subjected to experimental validation through a series of in vitro and cell-based assays to confirm the interaction and its functional consequences.
Experimentally Validated Targets of this compound
Several studies have moved beyond in silico predictions to experimentally validate the molecular targets of this compound. The primary focus has been on its role in metabolic and inflammatory pathways.
Key Validated Targets
A significant study combined network pharmacology and molecular docking to predict targets of this compound in the context of Non-Alcoholic Fatty Liver Disease (NAFLD). This was followed by experimental validation in a cell-based model.
| Target Protein | In Silico Prediction Method | Experimental Validation | Key Findings |
| AKT1 (Protein Kinase B) | Network Pharmacology, Molecular Docking | Western Blot in NAFLD cell model | This compound inhibited the expression of AKT1.[1] |
| MAPK1 (ERK2) | Network Pharmacology, Molecular Docking | Western Blot in NAFLD cell model | This compound inhibited the expression of MAPK1.[1] |
| iNOS (Inducible Nitric Oxide Synthase) | Not explicitly predicted in the cited study, but investigated based on anti-inflammatory properties. | mRNA and Protein Expression Analysis in Human Coronary Artery Smooth Muscle Cells | This compound downregulated the expression of iNOS.[2][3] |
Signaling Pathways Modulated by this compound
The validated targets of this compound are key components of critical signaling pathways involved in cell growth, inflammation, and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artichoke, this compound and cyanidin downregulate the expression of inducible nitric oxide synthase in human coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Stability of Cynarin in Human and Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Cynarin, a bioactive compound found in artichoke, in human and rat liver microsomes. Due to the limited availability of direct comparative quantitative data for this compound in the public domain, this document focuses on providing a detailed experimental protocol for assessing metabolic stability, putative metabolic pathways, and a qualitative comparison based on established principles of drug metabolism.
Executive Summary
Data Presentation
As of the latest literature review, specific quantitative data for the half-life (t½) and intrinsic clearance (Clint) of this compound in human and rat liver microsomes has not been published. Researchers are encouraged to perform the experimental protocols outlined below to generate this valuable comparative data.
A typical data summary table would be structured as follows:
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Half-life (t½, min) | Data to be determined | Data to be determined |
| Intrinsic Clearance (Clint, µL/min/mg protein) | Data to be determined | Data to be determined |
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
Objective: To determine the rate of disappearance of this compound when incubated with human and rat liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (mixed gender)
-
Pooled Rat Liver Microsomes (e.g., Sprague-Dawley)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (a structurally similar compound not metabolized by the microsomes)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is minimal (<0.5%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the phosphate buffer and adjust the pH to 7.4.
-
-
Incubation:
-
Pre-warm the liver microsomes (at a final protein concentration of 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.
-
Immediately add this compound to the incubation mixture to achieve the desired final concentration (typically 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The method should be sensitive and specific for this compound and the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Mandatory Visualization
Independent Replication of Cynarin's Effects on Lipid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a primary study on the effects of Cynarin, a key bioactive compound in artichoke extract, on lipid metabolism with findings from independent research. It includes a detailed examination of experimental data, methodologies for key assays, and a visualization of the relevant signaling pathways and workflows to support further research and development in lipid-lowering therapies.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the quantitative data from the primary study and comparative clinical trials on the effects of artichoke extract, containing this compound, on key lipid profile parameters.
Table 1: Effects of Artichoke Bract Extract on Plasma Lipids in a High-Fat, High-Sucrose Diet Mouse Model (Mokhtari et al., 2024) [1][2]
| Parameter | Control (High-Fat/Sucrose Diet) | Artichoke Extract (200 mg/kg) | % Change vs. Control | p-value |
| Total Cholesterol (mg/dL) | 185.3 ± 10.2 | 87.8 ± 5.1 | -52.6% | < 0.001 |
| Triglycerides (mg/dL) | 140.1 ± 9.8 | 79.0 ± 6.3 | -43.6% | < 0.001 |
| LDL-Cholesterol (mg/dL) | 102.5 ± 7.5 | 56.1 ± 4.9 | -45.3% | < 0.001 |
| HDL-Cholesterol (mg/dL) | 35.2 ± 2.1 | 43.5 ± 3.2 | +23.5% | < 0.001 |
Table 2: Comparative Efficacy of Artichoke Extract in Human Clinical Trials
| Study | Duration | Dosage | Total Cholesterol Change | LDL-Cholesterol Change | Triglycerides Change | HDL-Cholesterol Change |
| Englisch et al., 2000[3] | 6 weeks | 1,800 mg/day | -18.5% (vs. -8.6% in placebo) | -22.9% (vs. -6.3% in placebo) | Not reported | Not reported |
| Bundy et al., 2008[4] | 12 weeks | 1,280 mg/day | -4.2% (vs. +1.9% in placebo) | No significant difference | No significant difference | No significant difference |
| Sahebkar et al., 2017 (Meta-Analysis)[5][6][7] | Various | Various | WMD: -17.6 mg/dL (p < 0.001) | WMD: -14.9 mg/dL (p = 0.011) | WMD: -9.2 mg/dL (p = 0.011) | No significant alteration |
WMD: Weighted Mean Difference
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed methodologies for the key experiments cited in the studies, offering a basis for replication and further investigation.
AMPK Activation Assay (Western Blot)
Objective: To determine the phosphorylation status of AMP-activated protein kinase (AMPK) in response to this compound treatment in HepG2 cells.
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency. Treat cells with this compound at desired concentrations for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α at Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the extent of activation.
SREBP-1c Expression Analysis (Western Blot)
Objective: To measure the protein expression levels of the mature, nuclear form of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in liver tissue or HepG2 cells.
Protocol:
-
Nuclear Protein Extraction:
-
Homogenize liver tissue or lyse HepG2 cells in a hypotonic buffer.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of nuclear protein (30-50 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against the N-terminal domain of SREBP-1, which detects the mature form (approximately 68 kDa).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
-
Analysis: Quantify the band intensity of the mature SREBP-1c and normalize to a nuclear loading control (e.g., Lamin B1).
Fatty Acid Synthase (FAS) Activity Assay (Mass Spectrometry-Based)
Objective: To directly measure the enzymatic activity of Fatty Acid Synthase (FASN) by quantifying the de novo synthesis of fatty acids.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 0.1 M potassium phosphate (B84403) (pH 6.6), 1.0 mM DTT, and 1.0 mM EDTA.
-
Assay Procedure:
-
In a total volume of 200 µL, combine the reaction buffer, 40 µM of ¹³C₂-acetyl-CoA, 180 µM of NADPH, and the protein extract containing FASN.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding 110 µM of ¹³C₃-malonyl-CoA.
-
After a defined reaction time (e.g., 60 seconds), quench the reaction with ice-cold methanol (B129727) and acidify with HCl.
-
-
Fatty Acid Extraction and Derivatization:
-
Extract the fatty acids from the reaction mixture.
-
Derivatize the fatty acids to their pentafluorobenzyl esters for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Monitor for the specific mass-to-charge ratio (m/z) of the ¹³C-labeled palmitate to quantify the amount of newly synthesized fatty acid.
-
-
Analysis: Calculate the specific activity of FASN based on the amount of ¹³C-palmitate produced per unit of time and protein concentration.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow involved in the study of this compound's effects on lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of Artichoke dry extract in patients with hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artichoke leaf extract (Cynara scolymus) reduces plasma cholesterol in otherwise healthy hypercholesterolemic adults: a randomized, double blind placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-lowering activity of artichoke extracts: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Cynarin and Other Natural Phenols
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases has intensified the search for effective neuroprotective agents. Natural phenols, a diverse group of plant-derived compounds, have emerged as promising candidates due to their antioxidant, anti-inflammatory, and cell-protective properties. This guide provides a detailed comparison of the neuroprotective effects of cynarin (B1669657), a major bioactive compound in artichoke, with three other well-studied natural phenols: curcumin (B1669340), resveratrol (B1683913), and quercetin. The information presented herein is based on a comprehensive review of experimental data from in vitro and in vivo studies.
Comparative Efficacy of Neuroprotective Phenols
The following table summarizes the quantitative data on the neuroprotective effects of this compound (as a component of artichoke extract), curcumin, resveratrol, and quercetin. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is a synthesis of findings from various studies and should be interpreted with this in mind. The data for this compound is primarily derived from studies on artichoke leaf extract, and the specific contribution of this compound to the observed effects is noted where possible.
| Parameter | This compound (Artichoke Extract) | Curcumin | Resveratrol | Quercetin |
| Cell Viability (MTT Assay) | Increased cell viability in SH-SY5Y cells exposed to H₂O₂ (at 25 µg/mL of extract)[1] | Increased cell viability by ~50-60% in N2a cells exposed to Aβ42 (at 0.01-10 µM)[2] | Increased cell viability in a dose-dependent manner (0.1-5 µM) in astrocytes exposed to ethanol[3] | Increased cell viability by up to 54.14% in SH-SY5Y cells exposed to Aβ₁₋₄₂ (at 150 µM)[4] |
| Apoptosis (TUNEL/Flow Cytometry) | Decreased Bax/Bcl-2 ratio in a mouse model of diethylnitrosamine-induced toxicity (high-dose extract)[5] | Inhibited apoptosis in OGD/R-treated bEnd.3 cells[6] | Reduced apoptosis in a rat model of ischemia-reperfusion injury by up-regulating Bcl-2 and down-regulating Bax (at 30 mg/kg)[1] | Reduced apoptosis from 35.56% to 9.41% in a mouse model of brain ischemia/reperfusion injury (at 10 mg/kg/d)[7] |
| Reactive Oxygen Species (ROS) Reduction | Reduced H₂O₂-induced ROS production in SH-SY5Y cells (at 25 µg/mL of extract)[1] | Reduced ROS levels in a mouse model of manganese-induced neurotoxicity[8] | Reduced glutamate-induced ROS accumulation in HT22 cells (at 10 µM)[9] | Reduced intracellular ROS levels in SH-SY5Y cells exposed to Aβ-induced toxicity[10] |
Key Neuroprotective Signaling Pathways
The neuroprotective effects of these natural phenols are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
This compound's Neuroprotective Mechanisms
This compound's neuroprotective actions are linked to its ability to modulate neurotransmitter release and combat inflammation and oxidative stress. One key mechanism is the inhibition of glutamate (B1630785) exocytosis from nerve terminals, which is achieved by suppressing P/Q-type Ca²⁺ channels and inhibiting the Protein Kinase A (PKA) signaling pathway[11]. This action helps to prevent the excitotoxicity that contributes to neuronal damage in various neurological disorders. Furthermore, this compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 pathway, which are critical in the cellular defense against oxidative stress and inflammation.
This compound's neuroprotective signaling pathways.
Curcumin's Neuroprotective Mechanisms
Curcumin exerts its neuroprotective effects through a multitude of pathways. It is a potent antioxidant and anti-inflammatory agent. Curcumin modulates the PI3K/Akt and CREB/BDNF signaling pathways, which are crucial for neuronal survival and synaptic plasticity[12][13]. By inhibiting the NF-κB pathway, curcumin reduces the expression of pro-inflammatory cytokines[14]. Furthermore, it has been shown to interfere with the aggregation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease[14].
Curcumin's neuroprotective signaling pathways.
Resveratrol's Neuroprotective Mechanisms
Resveratrol is known for its ability to activate Sirtuin 1 (SIRT1), a protein that plays a critical role in cellular health and longevity[15]. SIRT1 activation by resveratrol leads to the deacetylation of various downstream targets, promoting antioxidant defenses and reducing inflammation[15]. Resveratrol also modulates the Nrf2 and PI3K/Akt signaling pathways, contributing to its antioxidant and anti-apoptotic effects[9][16]. Additionally, it has been shown to inhibit the NF-κB signaling cascade[17].
Resveratrol's neuroprotective signaling pathways.
Quercetin's Neuroprotective Mechanisms
Quercetin's neuroprotective actions are largely attributed to its strong antioxidant and anti-inflammatory properties. It effectively scavenges free radicals and activates the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses[18]. Quercetin also inhibits the NF-κB and NLRP3 inflammasome pathways, thereby reducing neuroinflammation[19]. Additionally, it has been shown to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and apoptosis[20].
Quercetin's neuroprotective signaling pathways.
Experimental Protocols
To ensure the reproducibility and standardization of neuroprotection studies, detailed experimental protocols are essential. Below are the methodologies for three key assays commonly used to evaluate the neuroprotective effects of natural compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, curcumin, resveratrol, or quercetin) for a predetermined duration (e.g., 24 hours). Include a vehicle control group.
-
Induction of Neurotoxicity: After pre-treatment with the test compound, expose the cells to a neurotoxic agent (e.g., H₂O₂, Aβ peptide, or glutamate) for a specific period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells on coverslips in a 24-well plate and treat them with the test compound and/or neurotoxic agent as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Staining and Visualization: Wash the cells and counterstain the nuclei with a fluorescent dye such as DAPI. Mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence (depending on the label used) in the nucleus. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse the treated neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3, or phosphorylated forms of signaling proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflow
The following diagrams illustrate a typical experimental workflow for assessing neuroprotective effects and the logical relationship between the mechanisms of action of the compared phenols.
A typical experimental workflow for neuroprotection assays.
Logical relationship of neuroprotective mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyanide-induced apoptosis and oxidative stress in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Artichoke (Cynara Scolymus) Methanolic Leaf Extract Alleviates Diethylnitrosamine-Induced Toxicity in BALB/c Mouse Brain: Involvement of Oxidative Stress and Apoptotically Related Klotho/PPARγ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Artichoke-Based Nanoformulation in Sporadic Alzheimer’s Disease Mouse Model: Focus on Antioxidant, Anti-Inflammatory, and Amyloidogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25–35) oligomer-induced toxicity | Semantic Scholar [semanticscholar.org]
- 9. Neuroprotective Effects of Theaflavins Against Oxidative Stress-Induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a caffeoylquinic acid derivative in artichoke, inhibits exocytotic glutamate release from rat cortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Neuroprotective Effect of Artichoke-Based Nanoformulation in Sporadic Alzheimer’s Disease Mouse Model: Focus on Antioxidant, Anti-Inflammatory, and Amyloidogenic Pathways | MDPI [mdpi.com]
- 14. Neuroprotective Effect of Artichoke-Based Nanoformulation in Sporadic Alzheimer's Disease Mouse Model: Focus on Antioxidant, Anti-Inflammatory, and Amyloidogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effect of naringin against the LPS-induced apoptosis of PC12 cells: Implications for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Artichoke Leaf Extract-Mediated Neuroprotection against Effects of Aflatoxin in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel antagonistic role of natural compound icariin on neurotoxicity of amyloid β peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Naringenin induces neuroprotection against homocysteine-induced PC12 cells via the upregulation of superoxide dismutase 1 expression by decreasing miR-224-3p expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cynarin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Cynarin, aligning with best practices for laboratory safety and chemical handling.
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008 (CLP), it is imperative to handle its disposal with care to minimize environmental impact and ensure a safe laboratory environment.[1] Adherence to institutional and local regulations is paramount.
Immediate Safety and Logistical Information
Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following procedures are based on general best practices for non-hazardous laboratory chemical waste.
Key Disposal Principles:
-
Avoid Drain Disposal (Unless Approved): Do not dispose of this compound solutions down the drain without explicit approval from your EHS department. Some non-hazardous liquid waste may be suitable for drain disposal, but this requires assessment and permission.
-
No Regular Trash for Liquids: Liquid chemical waste, including solutions containing this compound, should never be disposed of in the regular trash.
-
Proper Labeling is Crucial: All waste containers must be clearly and accurately labeled with the chemical name and concentration.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified professional.
Step-by-Step Disposal Procedures
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated consumables (e.g., pipette tips, gloves), in a designated and properly labeled waste container.
-
The container should be made of a material compatible with the solvents used (e.g., glass or high-density polyethylene).
-
Ensure the container is kept securely closed when not in use.
2. Labeling the Waste Container:
-
Clearly label the waste container with "this compound Waste" and list all components, including solvents and their approximate concentrations.
-
Include the date when the waste was first added to the container.
3. Storage of this compound Waste:
-
Store the waste container in a designated satellite accumulation area or a central waste collection point within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
4. Arranging for Final Disposal:
-
Contact your institution's EHS department or the designated chemical waste management provider to schedule a pickup for the this compound waste.
-
Provide them with a complete and accurate description of the waste stream as per your labeled container.
5. Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The first rinseate should be collected and disposed of as chemical waste. For highly toxic substances, the first three rinses must be collected.
-
After thorough rinsing and air-drying, deface the original label and dispose of the container according to your facility's guidelines for non-hazardous laboratory glass or plastic.
Summary of this compound Waste Characteristics
| Characteristic | Description | Citation |
| Hazard Classification | Not classified as hazardous according to Regulation (EC) No 1272/2008 (CLP). | [1] |
| Physical Form | Typically a solid powder. Waste may be in solid or solution form. | |
| Solubility | Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2] |
| Environmental Precautions | Prevent from entering drains and the environment. | [3] |
This compound Disposal Decision Pathway
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Cynarin
Essential Safety and Handling of Cynarin
This document provides critical safety protocols and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008 (CLP), observing good industrial hygiene and safety practices is paramount.[1] The use of appropriate PPE forms a crucial barrier against potential exposure, especially when handling the substance in its powder form to prevent dust formation.[2][3][4]
Recommended PPE for Handling this compound:
-
Eye Protection: Chemical safety glasses or goggles are recommended to protect against dust particles.[1]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. It is advisable to change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat or protective clothing is recommended to prevent skin contact.[5]
-
Respiratory Protection: In well-ventilated areas, respiratory protection is typically not necessary.[5] However, if dust is generated, a NIOSH-approved particulate respirator (such as an N95) should be used.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₂₄O₁₂ | [2][6] |
| Molecular Weight | 516.45 g/mol | [2][6] |
| Appearance | White to off-white or brownish, fine powder | [7][8][9] |
| Melting Point | 225-227 °C | [6] |
| Boiling Point | 819.9 °C at 760 mmHg (Predicted: 843.4±65.0 °C) | [6][9] |
| Toxicity (LD50) | Intraperitoneal (mouse): 1900 mg/kg | [6] |
| Storage Temperature | 2-8°C; Store in a cool, dry place (5-25°C) | [6][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Operational and Disposal Plans
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[10][5]
-
Avoid direct contact with skin and eyes by using the recommended PPE.[10]
-
Observe general occupational hygiene: keep away from food, drink, and animal feed.[11] Wash hands thoroughly after handling and before eating or drinking.[1]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]
Storage Conditions:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[10][7]
-
Protect the substance from humidity (RH < 60%), long-term light influence, and heat.[11][7][8]
-
Store apart from incompatible materials and foodstuff containers.
Accidental Release and Spill Cleanup Plan
In the event of a spill, follow these steps to ensure safe cleanup and containment.
-
Evacuate and Secure: Evacuate personnel to safe areas and ensure adequate ventilation.[10][2]
-
Control Dust: Prevent the formation of dust clouds.[11]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to avoid entry into the sewer system.
-
Cleanup:
-
Decontamination: Wash the spill area with detergent and water after the material has been collected.[5]
Caption: Workflow for responding to a this compound spill.
First Aid Measures
In case of exposure, follow these immediate first aid procedures. In all cases of doubt, or when symptoms persist, seek medical advice.[11]
-
If Inhaled: Move the person into fresh air.[10] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[10]
-
Following Skin Contact: Take off contaminated clothing immediately.[10] Rinse skin with water or shower and wash with soap.[1]
-
Following Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if necessary.[1][5]
-
If Swallowed: Rinse mouth with water.[10] Do not induce vomiting.[10] Call a doctor or Poison Control Center immediately if you feel unwell. Never give anything by mouth to an unconscious person.
Disposal Plan
The disposal of this compound and its contaminated packaging must be handled responsibly to avoid environmental contamination.
-
Waste Substance: Do not empty into drains.[11] Consult with a local or national waste disposal expert to ensure compliance with all relevant provisions.[11] Waste should be separated into categories that can be managed by local waste management facilities.[11]
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[11] Completely emptied packages may be recycled.[11]
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. Page loading... [guidechem.com]
- 3. Complete Guide to the Grinding Process of Artichoke Leaf Extract: Step - by - Step Key Points [greenskybio.com]
- 4. gerpac.eu [gerpac.eu]
- 5. rutlandbio.com [rutlandbio.com]
- 6. This compound | 1182-34-9 [chemicalbook.com]
- 7. nutraceuticalsgroup.com [nutraceuticalsgroup.com]
- 8. Artichoke Extract this compound Manufacturer [xa-gs.com]
- 9. Cas 19870-46-3,this compound | lookchem [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
